6-(3-Tert-butylphenoxy)-5-chloronicotinic acid
Description
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Properties
IUPAC Name |
6-(3-tert-butylphenoxy)-5-chloropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-16(2,3)11-5-4-6-12(8-11)21-14-13(17)7-10(9-18-14)15(19)20/h4-9H,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVUXQSRFXJHTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OC2=C(C=C(C=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 6-(3-Tert-butylphenoxy)-5-chloronicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
6-(3-Tert-butylphenoxy)-5-chloronicotinic acid is a specialized organic molecule that holds potential as a key intermediate in the synthesis of novel pharmaceutical compounds and agrochemicals. Its unique structure, which combines a substituted nicotinic acid core with a bulky tert-butylphenoxy group, suggests a range of physicochemical properties that are critical to its application in drug discovery and development. The strategic placement of a chlorine atom and a phenoxy-ether linkage on the pyridine ring is anticipated to modulate its biological activity and pharmacokinetic profile.
This technical guide provides a comprehensive overview of the predicted physicochemical properties of this compound. In the absence of extensive empirical data for this specific molecule, this document leverages established knowledge of its core structural components—6-chloronicotinic acid and 3-tert-butylphenol—to provide well-grounded estimations. Furthermore, this guide outlines detailed, field-proven methodologies for the analytical characterization of this compound, ensuring scientific rigor and reproducibility in research and development settings.
Molecular Structure and Key Features
The molecular structure of this compound is characterized by a pyridine-3-carboxylic acid (nicotinic acid) backbone. A chlorine atom is substituted at the 5-position, and a 3-tert-butylphenoxy group is attached at the 6-position via an ether linkage.
Caption: Chemical structure of this compound.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These predictions are derived from the known properties of 6-chloronicotinic acid and 3-tert-butylphenol, taking into account the electronic and steric effects of the substituents.
| Property | Predicted Value | Basis for Prediction and Rationale |
| Molecular Formula | C₁₆H₁₆ClNO₃ | Based on the chemical structure. |
| Molecular Weight | 305.76 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to pale yellow crystalline solid | Similar to 6-chloronicotinic acid, which is an off-white to beige crystalline powder[1][2]. The extended conjugation may impart a slight color. |
| Melting Point | 170-190 °C | The melting point of 6-chloronicotinic acid is approximately 190 °C (with decomposition)[1][2]. The addition of the bulky, non-polar 3-tert-butylphenoxy group may disrupt the crystal lattice of the nicotinic acid core, potentially lowering the melting point. |
| Boiling Point | > 350 °C | The boiling point of 6-chloronicotinic acid is estimated to be around 330.1 °C[2]. The significantly larger molecular weight of the target compound will lead to a higher boiling point. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol); sparingly soluble in water and non-polar solvents. | 6-Chloronicotinic acid is soluble in water (2 mg/mL at 20°C), ethanol, methanol, and DMSO[1]. 3-tert-butylphenol is more soluble in organic solvents than in water[3]. The presence of the large hydrophobic tert-butylphenoxy group will decrease water solubility, while the carboxylic acid and pyridine nitrogen will maintain solubility in polar organic solvents. |
| pKa | 3.0 - 4.0 | The predicted pKa of 6-chloronicotinic acid is 3.24[1]. The electronic effect of the 3-tert-butylphenoxy group at the 6-position is not expected to drastically alter the acidity of the carboxylic acid at the 3-position. |
| LogP | 3.5 - 4.5 | This is an estimate based on the increased lipophilicity from the 3-tert-butylphenoxy group compared to the more polar 6-chloronicotinic acid. |
| Stability | Stable under normal storage conditions. Incompatible with strong oxidizing agents. | 6-Chloronicotinic acid is stable under normal conditions but incompatible with strong oxidizing agents[1][4]. The ether linkage is generally stable but can be cleaved under harsh acidic or basic conditions. The compound should be stored in a cool, dry, dark place[1]. |
Experimental Protocols for Physicochemical Characterization
To empirically determine the physicochemical properties of this compound, a series of well-established analytical techniques should be employed.
Purity and Identity Confirmation: A Multi-technique Approach
A combination of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the identity and purity of the synthesized compound.
Caption: A typical analytical workflow for the characterization of a synthesized compound.
A. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound and to quantify it in various matrices.
-
Methodology:
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for peak shaping) is recommended.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (likely around 260-280 nm)[5][6]. For higher specificity and confirmation of molecular weight, a mass spectrometer (LC-MS) should be used as the detector[5].
-
Validation: The method should be validated for linearity, precision, accuracy, and sensitivity according to ICH guidelines.
-
B. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound and to aid in structural elucidation through fragmentation analysis.
-
Methodology:
-
Ionization Source: Electrospray ionization (ESI) is suitable for this polar molecule.
-
Analysis: High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the elemental composition.
-
Tandem MS (MS/MS): Fragmentation analysis can provide structural information, for instance, by showing the loss of the tert-butyl group or cleavage of the ether bond.
-
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To provide an unambiguous structural confirmation of the molecule.
-
Methodology:
-
¹H NMR: Will show the number of different types of protons and their connectivity. The aromatic protons on the pyridine and benzene rings, the tert-butyl protons, and the carboxylic acid proton will have characteristic chemical shifts.
-
¹³C NMR: Will indicate the number of different types of carbon atoms in the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments will establish the connectivity between protons and carbons, providing a complete structural assignment. The spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
Determination of Melting Point
-
Objective: To determine the temperature at which the solid compound transitions to a liquid.
-
Methodology: A calibrated melting point apparatus should be used. The sample is slowly heated, and the temperature range from the first appearance of liquid to complete melting is recorded. A sharp melting range is indicative of high purity.
Solubility Determination
-
Objective: To quantify the solubility of the compound in various solvents.
-
Methodology:
-
An excess amount of the compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO).
-
The mixture is agitated at a constant temperature until equilibrium is reached.
-
The saturated solution is filtered, and the concentration of the dissolved compound is determined by a validated analytical method, such as HPLC-UV.
-
Determination of pKa
-
Objective: To measure the acid dissociation constant of the carboxylic acid group.
-
Methodology: Potentiometric titration is a standard method. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored with a calibrated pH meter. The pKa is the pH at the half-equivalence point.
Determination of LogP (Octanol-Water Partition Coefficient)
-
Objective: To measure the lipophilicity of the compound.
-
Methodology: The shake-flask method is a common approach.
-
A solution of the compound is prepared in a mixture of n-octanol and water.
-
The mixture is shaken until equilibrium is reached.
-
The phases are separated, and the concentration of the compound in each phase is determined by a suitable analytical method.
-
LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Proposed Synthetic Pathway
A plausible synthetic route to this compound involves a nucleophilic aromatic substitution reaction.
Caption: A proposed synthetic pathway for this compound.
This reaction would likely involve the deprotonation of 3-tert-butylphenol with a suitable base (e.g., potassium carbonate) to form the phenoxide, which then acts as a nucleophile to displace the chlorine atom at the 6-position of the nicotinic acid ring. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at an elevated temperature.
Conclusion
References
-
Determination of phenazopyridine in human plasma by high performance liquid chromatography. (2025). ResearchGate. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research. [Link]
-
3-tert-butylphenol. Solubility of Things. [Link]
-
Application of an HPLC Method for Selective Determination of Phenazopyridine Hydrochloride: Theoretical and Practical Investigations. PubMed. [Link]
-
Impurity Profile of Phenazopyridine Hydrochloride through HPLC. Journal of Food and Drug Analysis. [Link]
-
Validated UPLC Method for Organic Impurities of Phenazopyridine Hydrochloride Drug. A Green Analytical Technique. ResearchGate. [Link]
-
Exploring 6-Chloronicotinic Acid: Properties, Applications, and Manufacturing. A&A Pharmachem. [Link]
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- 2. innospk.com [innospk.com]
- 3. 1H, 13C and 15N NMR assignments of phenazopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. synquestlabs.com [synquestlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Application of an HPLC Method for Selective Determination of Phenazopyridine Hydrochloride: Theoretical and Practical Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Postulated Mechanism of Action of 6-(3-Tert-butylphenoxy)-5-chloronicotinic Acid
Abstract
This technical guide delineates the hypothesized mechanism of action for the novel compound, 6-(3-tert-butylphenoxy)-5-chloronicotinic acid. In the absence of direct empirical data for this specific molecule, this document leverages structure-activity relationship (SAR) analysis and current knowledge of analogous compounds to posit a scientifically grounded hypothesis. We postulate that this compound functions as an agonist for the G-protein coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCA1). This guide will provide a comprehensive overview of the GPR81 signaling pathway, its physiological and pathophysiological roles, and a detailed experimental framework for validating the proposed mechanism of action. The intended audience for this whitepaper includes researchers, scientists, and drug development professionals actively engaged in the exploration of novel therapeutic agents.
Introduction: The Rationale for a GPR81-Centric Hypothesis
While a direct pharmacological profile for this compound is not yet established in peer-reviewed literature, its chemical architecture bears a striking resemblance to known selective GPR81 agonists. Specifically, the presence of a chlorinated aromatic carboxylic acid core is a key feature shared with compounds like 3-chloro-5-hydroxybenzoic acid, a well-characterized GPR81 agonist.[1][2] GPR81 is a G-protein coupled receptor that is endogenously activated by lactate.[2][3] Its activation is implicated in a range of metabolic and inflammatory processes, making it a compelling target for therapeutic intervention.
This guide, therefore, puts forth the hypothesis that this compound engages and activates GPR81, leading to downstream cellular responses. The subsequent sections will deconstruct this proposed mechanism, offering a roadmap for its experimental validation.
The GPR81 Receptor: A Primer
GPR81, a member of the hydroxy-carboxylic acid receptor family, is a Class A G-protein coupled receptor. It is most prominently expressed in adipocytes, but also found in the brain, intestine, kidney, and various immune cells.[1][2] The endogenous ligand for GPR81 is lactate, a metabolite once considered merely a waste product of glycolysis, but now recognized as a critical signaling molecule.[2][3][4]
Signal Transduction Cascade
Upon agonist binding, GPR81 couples to inhibitory G-proteins (Gαi/o). This initiates a canonical signaling cascade characterized by the following key events:
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Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
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Downstream Effector Modulation: The reduction in cAMP levels attenuates the activity of protein kinase A (PKA) and other cAMP-dependent signaling pathways.
This signaling pathway is central to the physiological effects mediated by GPR81 activation.
Figure 1: Postulated GPR81 signaling pathway for this compound.
Physiological and Pathophysiological Roles of GPR81 Activation
The activation of GPR81 has diverse biological consequences, highlighting its therapeutic potential.
Metabolic Regulation
In adipocytes, GPR81 activation leads to the inhibition of lipolysis. This reduces the release of free fatty acids into the bloodstream, a mechanism that has been explored for the treatment of dyslipidemia.[1]
Immunomodulation
Recent studies have revealed a critical role for GPR81 in regulating inflammation. In the context of intestinal immunity, GPR81 activation on dendritic cells and macrophages suppresses inflammatory responses and promotes homeostasis.[2] Pharmacological activation of GPR81 has been shown to ameliorate experimental colitis by reducing the differentiation of pro-inflammatory Th1 and Th17 cells and promoting the differentiation of regulatory T cells.[2]
Oncology
The role of GPR81 in cancer is complex and context-dependent. In some cancers, such as breast and gastric cancer, lactate-mediated GPR81 signaling has been shown to promote tumor progression and immune evasion.[4][5] Specifically, GPR81 activation can lead to the recruitment of regulatory T cells (Tregs) into the tumor microenvironment, thereby suppressing the anti-tumor activity of CD8+ T cells.[4]
Experimental Validation Framework
To empirically test the hypothesis that this compound is a GPR81 agonist, a multi-tiered experimental approach is recommended.
Tier 1: In Vitro Receptor Activation Assays
The initial step is to determine if the compound directly interacts with and activates GPR81 in a controlled cellular environment.
4.1.1. cAMP Inhibition Assay
This assay directly measures the functional consequence of Gαi-coupled receptor activation.
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Objective: To quantify the dose-dependent inhibition of cAMP production by this compound in cells expressing GPR81.
-
Methodology:
-
Culture a cell line stably expressing human GPR81 (e.g., HEK293 or CHO cells).
-
Pre-treat the cells with forskolin to stimulate adenylyl cyclase and elevate basal cAMP levels.
-
Incubate the cells with increasing concentrations of this compound.
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).
-
Calculate the EC50 value from the resulting dose-response curve.
-
| Parameter | Description |
| Cell Line | HEK293 or CHO cells stably expressing human GPR81 |
| Stimulation | Forskolin (to induce cAMP production) |
| Test Compound | This compound (at various concentrations) |
| Readout | Intracellular cAMP levels |
| Analysis | Dose-response curve fitting to determine EC50 |
4.1.2. β-Arrestin Recruitment Assay
This assay provides an alternative measure of GPCR activation by quantifying the recruitment of β-arrestin to the activated receptor.
-
Objective: To measure the dose-dependent recruitment of β-arrestin to GPR81 upon stimulation with this compound.
-
Methodology:
-
Utilize a cell line co-expressing GPR81 fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary fragment.
-
Upon agonist binding and receptor activation, the interaction between GPR81 and β-arrestin brings the two fragments together, forming a functional enzyme.
-
Add a substrate for the enzyme and measure the resulting signal (e.g., chemiluminescence).
-
Generate a dose-response curve and calculate the EC50.
-
Figure 2: A tiered experimental workflow for validating the mechanism of action.
Tier 2: Cell-Based and Ex Vivo Functional Assays
Following confirmation of direct receptor activation, the next step is to assess the compound's activity in more physiologically relevant systems.
4.2.1. Adipocyte Lipolysis Assay
-
Objective: To determine if this compound can inhibit lipolysis in primary adipocytes or a differentiated adipocyte cell line.
-
Methodology:
-
Isolate primary adipocytes from adipose tissue or differentiate a pre-adipocyte cell line (e.g., 3T3-L1).
-
Stimulate lipolysis with isoproterenol.
-
Co-incubate the cells with increasing concentrations of this compound.
-
Measure the release of glycerol or free fatty acids into the culture medium.
-
Determine the IC50 for the inhibition of lipolysis.
-
4.2.2. Immune Cell Cytokine Release Assay
-
Objective: To evaluate the immunomodulatory effects of the compound on primary immune cells.
-
Methodology:
-
Isolate primary dendritic cells or macrophages.
-
Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide).
-
Co-incubate with this compound.
-
Measure the levels of pro-inflammatory (e.g., IL-6, TNF-α) and anti-inflammatory (e.g., IL-10) cytokines in the supernatant by ELISA or multiplex bead array.
-
Tier 3: In Vivo Proof-of-Concept Studies
The final stage of validation involves assessing the compound's efficacy in relevant animal models.
4.3.1. Free Fatty Acid Reduction Model
-
Objective: To determine if oral or parenteral administration of this compound can reduce plasma free fatty acid levels in rodents.
-
Methodology:
-
Administer the compound to mice or rats.
-
Collect blood samples at various time points.
-
Measure plasma free fatty acid concentrations.
-
4.3.2. Experimental Colitis Model
-
Objective: To evaluate the therapeutic efficacy of the compound in a model of inflammatory bowel disease.
-
Methodology:
-
Induce colitis in mice (e.g., using dextran sulfate sodium or a T-cell transfer model).
-
Treat the mice with this compound.
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Monitor disease progression by assessing body weight, stool consistency, and colon histology.
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Analyze immune cell populations and cytokine profiles in the colon and mesenteric lymph nodes.
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Conclusion and Future Directions
The structural characteristics of this compound provide a strong rationale for investigating it as a GPR81 agonist. The proposed mechanism, centered on the activation of the Gαi-coupled GPR81 receptor, offers a plausible explanation for its potential biological activities. The experimental framework outlined in this guide provides a clear and logical path for rigorously testing this hypothesis.
Should this hypothesis be confirmed, this compound could represent a novel chemical entity with therapeutic potential in metabolic and inflammatory disorders. Further research would be warranted to explore its pharmacokinetic and pharmacodynamic properties, as well as its safety profile, to fully elucidate its drug development potential.
References
-
Ahmed, K., et al. (2012). Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects. Journal of Medicinal Chemistry, 55(18), 8133-8138. [Link]
-
Mola, M. G., et al. (2021). 3-OBA Is Not an Antagonist of GPR81. Frontiers in Pharmacology, 12, 796535. [Link]
-
Ranganathan, P., et al. (2019). GPR81, a cell-surface receptor for lactate, regulates intestinal homeostasis and protects mice from experimental colitis. Mucosal Immunology, 12(1), 176-187. [Link]
-
Di Trocchio, L., et al. (2022). The Crosstalk between GPR81/IGFBP6 Promotes Breast Cancer Progression by Modulating Lactate Metabolism and Oxidative Stress. International Journal of Molecular Sciences, 23(21), 13354. [Link]
-
Su, J., et al. (2024). Lactate/GPR81 recruits regulatory T cells by modulating CX3CL1 to promote immune resistance in a highly glycolytic gastric cancer. Journal of Experimental & Clinical Cancer Research, 43(1), 58. [Link]
Sources
- 1. Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR81, a cell-surface receptor for lactate, regulates intestinal homeostasis and protects mice from experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 3-OBA Is Not an Antagonist of GPR81 [frontiersin.org]
- 4. Lactate/GPR81 recruits regulatory T cells by modulating CX3CL1 to promote immune resistance in a highly glycolytic gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Crosstalk between GPR81/IGFBP6 Promotes Breast Cancer Progression by Modulating Lactate Metabolism and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Activity of 6-(3-Tert-butylphenoxy)-5-chloronicotinic Acid: A Hypothetical GPR81 Agonist
This guide provides a comprehensive framework for the investigation of the biological activity of the novel chemical entity, 6-(3-Tert-butylphenoxy)-5-chloronicotinic acid. Given the absence of direct literature on this specific molecule, we will proceed under the scientifically-grounded hypothesis that its structural motifs—a nicotinic acid core coupled with a bulky hydrophobic tert-butylphenoxy group—render it a plausible candidate for a G-protein coupled receptor (GPCR) modulator, with a particular focus on the lactate receptor, GPR81 (also known as HCA1).
This document is structured to guide researchers through the logical progression of experiments, from initial target validation to in-depth mechanistic studies and potential therapeutic applications.
Part 1: Foundational Rationale and Core Hypothesis
The molecular architecture of this compound suggests an interaction with receptors that recognize endogenous carboxylic acids. The nicotinic acid (vitamin B3) backbone is a well-established pharmacophore for the GPR109a receptor. While distinct, GPR81 shares homology with GPR109a and is activated by the hydroxy-carboxylic acid, lactate.[1] The presence of a chloro-substituent and a large tert-butylphenoxy group could confer selectivity and potency for GPR81 over other related receptors.
Our central hypothesis is that This compound acts as a selective agonist for GPR81, initiating downstream signaling cascades that modulate cellular metabolism and inflammatory responses. The subsequent sections outline the experimental strategy to test this hypothesis.
Hypothesized Signaling Pathway
The canonical signaling pathway for GPR81 involves coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects on cellular processes like lipolysis and cytokine production.
Caption: Stepwise workflow for the in vitro characterization of the compound.
Protocol 1: GPR81 Receptor Binding Affinity
Objective: To determine the binding affinity (Ki) of this compound for the human GPR81 receptor.
Methodology:
-
Cell Culture: Utilize HEK293 cells stably transfected with human GPR81.
-
Membrane Preparation: Homogenize cells in a lysis buffer and isolate the membrane fraction by ultracentrifugation.
-
Binding Assay: Perform a competitive radioligand binding assay using a known GPR81 radioligand (e.g., [3H]-Lactate or a suitable synthetic radiolabeled agonist).
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the test compound.
-
Detection: Separate bound from free radioligand by rapid filtration and quantify radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Functional GPR81 Agonism Assay (cAMP Measurement)
Objective: To quantify the functional potency (EC50) and efficacy of the compound as a GPR81 agonist.
Methodology:
-
Cell Culture: Use CHO-K1 or HEK293 cells co-expressing human GPR81 and a cAMP-responsive reporter system (e.g., GloSensor™).
-
Cell Stimulation: Pre-treat cells with forskolin to stimulate adenylyl cyclase and elevate basal cAMP levels.
-
Compound Treatment: Add increasing concentrations of this compound to the cells.
-
Signal Detection: Measure the luminescence or fluorescence signal, which correlates inversely with intracellular cAMP levels.
-
Data Analysis: Plot the dose-response curve and calculate the EC50 value. Compare the maximal inhibition to that of the endogenous ligand, lactate, to determine efficacy.
Protocol 3: Adipocyte Lipolysis Assay
Objective: To assess the compound's ability to inhibit lipolysis in a physiologically relevant cell type, as GPR81 is highly expressed in adipocytes. [1] Methodology:
-
Cell Culture: Differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Lipolysis Induction: Stimulate lipolysis by treating the adipocytes with isoproterenol.
-
Compound Treatment: Co-incubate the cells with isoproterenol and varying concentrations of the test compound.
-
Glycerol Measurement: After incubation, collect the cell culture medium and measure the concentration of glycerol (a byproduct of triglyceride breakdown) using a commercially available colorimetric or fluorometric assay kit.
-
Data Analysis: Determine the IC50 of the compound for the inhibition of isoproterenol-stimulated glycerol release.
Data Summary: Expected In Vitro Results
| Parameter | Assay | Expected Outcome for a Potent & Selective Agonist |
| Binding Affinity (Ki) | Radioligand Displacement | Low nanomolar (nM) range |
| Functional Potency (EC50) | cAMP Assay | Low nanomolar (nM) range |
| Selectivity | GPR109a/b Counter-screens | >100-fold selectivity over related receptors |
| Cellular Activity (IC50) | Adipocyte Lipolysis Assay | Potent inhibition of glycerol release |
Part 3: In Vivo Pharmacological Evaluation
Following successful in vitro characterization, the investigation proceeds to in vivo models to assess the compound's therapeutic potential. Based on the known roles of GPR81, two promising therapeutic areas are metabolic disorders and inflammatory diseases. [1][2]
Therapeutic Area 1: Dyslipidemia and Metabolic Disease
GPR81 activation in adipocytes inhibits lipolysis, leading to a reduction in circulating free fatty acids (FFAs). [1]This mechanism is therapeutically relevant for treating dyslipidemia.
In Vivo Model: Acute FFA Reduction in Mice
Objective: To evaluate the compound's ability to lower plasma FFA levels in vivo.
Methodology:
-
Animal Model: Use male C57BL/6 mice.
-
Compound Administration: Administer this compound orally (p.o.) at various doses (e.g., 10, 30, 100 mg/kg).
-
Blood Sampling: Collect blood samples via tail vein at baseline and at several time points post-dosing (e.g., 0.5, 1, 2, 4 hours).
-
FFA Analysis: Centrifuge blood to obtain plasma and measure FFA concentrations using an enzymatic assay kit.
-
Data Analysis: Calculate the percentage reduction in FFA levels compared to vehicle-treated control animals.
Therapeutic Area 2: Inflammatory Disease (Colitis)
Recent studies have identified an immunoregulatory role for GPR81 in the gut. [2]Pharmacological activation of GPR81 can ameliorate colonic inflammation by suppressing Th1/Th17 cell differentiation. [2] In Vivo Model: T-Cell Transfer Model of Colitis
Objective: To assess the therapeutic efficacy of the compound in a mouse model of inflammatory bowel disease.
Methodology:
-
Model Induction: Induce colitis in immunodeficient mice (e.g., Rag2-/-) by the adoptive transfer of naïve CD4+ T cells from wild-type mice.
-
Treatment Protocol: Once colitis is established (typically indicated by weight loss), begin oral administration of the test compound or vehicle daily. A known GPR81 agonist like 3-chloro-5-hydroxybenzoic acid can be used as a positive control. [2]3. Monitoring: Monitor mice for body weight loss, stool consistency, and signs of distress.
-
Terminal Analysis: At the end of the study, harvest colons for histological analysis (to score inflammation) and isolate cells from the mesenteric lymph nodes and spleen for flow cytometric analysis of T-cell populations (Th1, Th17, Treg).
-
Data Analysis: Compare disease activity indices, histological scores, and immune cell profiles between treatment groups.
Part 4: Conclusion and Future Directions
This guide outlines a systematic approach to characterizing the biological activity of this compound, centered on the hypothesis of its action as a GPR81 agonist. Positive outcomes from these studies would establish the compound as a novel chemical probe for studying GPR81 biology and a potential lead candidate for the development of new therapeutics for metabolic and inflammatory diseases.
Future work would involve comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies, as well as optimization of the chemical scaffold to improve potency, selectivity, and pharmacokinetic properties.
References
- Modeling, Synthesis, and Biological Evaluation of Potential Retinoid X Receptor (RXR)-Selective Agonists.
- Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. PubMed.
- Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects.
- Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. PubMed.
- Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv
- 3-OBA Is Not an Antagonist of GPR81. Frontiers.
- Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. MDPI.
- GPR81, a cell-surface receptor for lactate, regulates intestinal homeostasis and protects mice from experimental colitis.
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Unmasking the Molecular Endgame: A Technical Guide to Identifying Therapeutic Targets for 6-(3-Tert-butylphenoxy)-5-chloronicotinic acid
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide delineates a comprehensive, multi-pronged strategy to elucidate the mechanism of action and identify potential therapeutic targets of the novel small molecule, 6-(3-Tert-butylphenoxy)-5-chloronicotinic acid. As a compound with limited existing biological data, the approach outlined herein is designed to systematically progress from broad, predictive analyses to definitive, high-confidence target identification and validation. This document serves as a strategic roadmap, blending computational methodologies with robust experimental workflows to navigate the complexities of target deconvolution.
I. Foundational Strategy: From In Silico Prediction to Cellular Confirmation
The journey to identify the therapeutic targets of a novel chemical entity like this compound begins with a strategic narrowing of possibilities. Given the vastness of the human proteome, an unbiased, multi-step approach is paramount. Our strategy is anchored in a logical progression from computational predictions to direct biochemical identification, followed by rigorous cellular validation of target engagement and functional modulation. This ensures a cost-effective and time-efficient allocation of resources, prioritizing experimental validation for the most promising hypotheses.
II. Phase 1: Computational Target Fishing - Charting the Probable Interaction Landscape
Before embarking on resource-intensive experimental work, we leverage the power of computational biology to generate a preliminary map of potential protein targets.[1][2] These in silico methods utilize the structural and chemical properties of this compound to predict its likely interactors.
A. Ligand-Based and Structure-Based Approaches
The initial phase of our investigation will employ a suite of computational tools to predict potential targets.[3][4] This dual-pronged approach, combining ligand-based and structure-based methods, provides a more robust set of initial hypotheses.
Ligand-Based Target Prediction: This method relies on the principle that structurally similar molecules often exhibit similar biological activities.[5] We will screen large chemogenomic databases such as ChEMBL, PubChem, and DrugBank to identify known bioactive compounds that share structural motifs with our query molecule.[6][7] Tools like TargetHunter and STarFish can then be used to predict targets based on the known targets of these structurally related molecules.[5][8]
Structure-Based Target Prediction (Reverse Docking): Where 3D structures of potential targets are available, reverse docking can be employed.[9] This involves computationally "docking" this compound into the binding sites of a vast array of proteins to predict binding affinities.[3] This method is particularly useful for identifying potential off-targets and understanding the structural basis of interaction.
B. Data Integration and Hypothesis Generation
The outputs from these computational approaches will be integrated and analyzed to identify a prioritized list of putative targets.[10] Targets that are predicted by multiple orthogonal methods will be considered high-priority candidates for experimental validation.
III. Phase 2: Experimental Target Identification - Capturing the Molecular Handshake
With a list of prioritized candidate targets, the next phase is to experimentally identify direct binding partners of this compound from a complex biological milieu.
A. Affinity Purification-Mass Spectrometry (AP-MS)
Affinity purification coupled with mass spectrometry (AP-MS) is a powerful technique for identifying protein interactors of a small molecule.[11][12][13]
-
Probe Synthesis: Synthesize an analog of this compound incorporating a linker and an affinity tag (e.g., biotin). It is crucial to position the linker at a site that does not interfere with the compound's putative binding pharmacophore.
-
Immobilization: Covalently attach the tagged compound to a solid support, such as streptavidin-coated magnetic beads.[14]
-
Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.
-
Affinity Capture: Incubate the immobilized probe with the cell lysate to allow for the binding of target proteins.[15]
-
Washing: Perform a series of stringent washes to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the affinity matrix.
-
Protein Digestion and Mass Spectrometry: The eluted proteins are separated by SDS-PAGE, subjected to in-gel tryptic digestion, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
-
Data Analysis: The MS/MS spectra are searched against a protein database to identify the captured proteins. Specific interactors are distinguished from background contaminants by comparing results with a control experiment using an inactive analog or beads alone.
IV. Phase 3: Target Engagement and Validation - Confirming the Interaction in a Cellular Context
Identifying a protein that binds to the compound is a critical step, but it is essential to confirm this interaction within the complex environment of a living cell.
A. Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for verifying target engagement in intact cells or cell lysates.[16][17] The principle is based on the ligand-induced stabilization of a target protein against thermal denaturation.[18]
-
Cell Culture and Treatment: Culture a suitable cell line and treat with varying concentrations of this compound or a vehicle control.
-
Heating: Aliquot the treated cells into PCR tubes and heat them across a range of temperatures for a defined period (e.g., 3 minutes).[19]
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.
-
Protein Quantification: Quantify the amount of the soluble target protein at each temperature point using a specific antibody-based method like Western blotting or an ELISA-based format.[16]
-
Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[19]
| Parameter | Description |
| Tagg | The temperature at which 50% of the protein has aggregated. |
| ΔTagg | The shift in Tagg in the presence of the compound compared to the vehicle control. |
V. Phase 4: Functional Characterization - Linking Target Engagement to Biological Activity
Once a direct interaction with a specific target is confirmed, it is crucial to determine the functional consequence of this binding. The nature of the functional assays will be dictated by the identity of the validated target.
A. Case Study 1: G-Protein Coupled Receptors (GPCRs)
If the validated target is a GPCR, a panel of functional assays can be employed to characterize the compound as an agonist, antagonist, or allosteric modulator.[20][21]
-
Second Messenger Assays: Measure the downstream signaling effects of GPCR activation, such as changes in intracellular cyclic AMP (cAMP) for Gs or Gi-coupled receptors, or inositol phosphate (IP1) and calcium flux for Gq-coupled receptors.[21][22]
-
β-Arrestin Recruitment Assays: Monitor the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.[23]
-
Receptor Internalization Assays: Quantify the ligand-induced internalization of the GPCR from the cell surface.[24]
B. Case Study 2: Kinases
If the validated target is a protein kinase, the functional effect of the compound on its enzymatic activity must be determined.
-
Biochemical Assays: These assays directly measure the phosphorylation of a substrate by the purified kinase in the presence of varying concentrations of the compound.[25][26] Radiometric assays using [γ-³²P]ATP or non-radiometric formats (e.g., luminescence-based) can be employed.[27][28][29]
-
Cell-Based Phosphorylation Assays: In a cellular context, the effect of the compound on the phosphorylation of a known downstream substrate of the target kinase can be measured by Western blotting using phospho-specific antibodies.
VI. Conclusion and Forward Trajectory
This technical guide provides a systematic and logical framework for the identification and validation of therapeutic targets for the novel compound this compound. By progressing from broad computational predictions to specific experimental validation, this strategy maximizes the probability of success while ensuring scientific rigor. The successful identification of a high-confidence target and the elucidation of its functional modulation by the compound will pave the way for subsequent lead optimization, preclinical development, and ultimately, the potential for a new therapeutic agent.
VII. References
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In Silico Target Prediction. [Link]
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Proteomics Sample Preparation for Affinity-Purification Mass Spectrometry. [Link]
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TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. [Link]
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Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. [Link]
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In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. [Link]
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In vitro kinase assay. [Link]
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In vitro assay for cyclin-dependent kinase activity in yeast. [Link]
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Evaluating functional ligand-GPCR interactions in cell-based assays. [Link]
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Protocol for establishing a protein-protein interaction network using tandem affinity purification followed by mass spectrometry in mammalian cells. [Link]
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G Protein-Coupled Receptor Screening Assays: Methods and Protocols. [Link]
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In vitro kinase assay. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
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Chemical databases. [Link]
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GPCR Functional Assays, Understanding On/Off-target Activity. [Link]
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CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. [Link]
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GPCR Internalization Assay. [Link]
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STarFish: A Stacked Ensemble Target Fishing Approach and its Application to Natural Products. [Link]
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SMMDB: a web-accessible database for small molecule modulators and their targets involved in neurological diseases. [Link]
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Small-molecule Bioactivity Databases. [Link]
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Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]
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6-Chloronicotinic acid. [Link]
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An In-Depth Technical Guide to 6-(3-Tert-butylphenoxy)-5-chloronicotinic Acid Derivatives and Analogs
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel therapeutic agents. It provides a detailed examination of the synthesis, potential biological activities, and structure-activity relationships of 6-(3-tert-butylphenoxy)-5-chloronicotinic acid and its analogs. The insights presented herein are synthesized from established chemical principles and extrapolated from the study of structurally related compounds, aiming to empower innovative drug discovery efforts.
Introduction: The Therapeutic Promise of Substituted Nicotinic Acids
Nicotinic acid, a form of vitamin B3, and its derivatives have long been recognized for their diverse biological activities.[1][2] The pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The strategic functionalization of this ring system allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a phenoxy group at the 6-position and a chlorine atom at the 5-position of the nicotinic acid core creates a unique chemical architecture with the potential to interact with a variety of biological targets.
The incorporation of a tert-butylphenoxy moiety is of particular interest. The bulky tert-butyl group can provide steric shielding, influencing the molecule's metabolic stability and modulating its interaction with target proteins.[3] Phenolic compounds, in general, are known for their antioxidant properties.[4] This combination of a functionalized nicotinic acid and a substituted phenol suggests that derivatives of this compound could exhibit a range of pharmacological effects, from anti-inflammatory and analgesic to neuroprotective activities, potentially through modulation of targets such as nicotinic acetylcholine receptors (nAChRs) or other enzymes and receptors.[5][6][7][8][9]
This guide will delineate a proposed synthetic pathway for these compounds, explore their potential mechanisms of action based on existing literature for analogous structures, and discuss the critical structure-activity relationships that will guide future optimization efforts.
Synthesis of this compound and Derivatives
The synthesis of the target scaffold can be approached through a convergent strategy, beginning with the preparation of the key intermediates: 6-chloronicotinic acid and 3-tert-butylphenol.
Preparation of 6-Chloronicotinic Acid
A common route to 6-chloronicotinic acid involves the oxidation of 2-chloro-5-methylpyridine.[10] While various oxidizing agents can be employed, a method utilizing cobalt acetate as a catalyst and oxygen as the oxidant in a suitable solvent like chlorobenzene offers a milder and more environmentally conscious alternative to harsher reagents like potassium permanganate.[10]
Experimental Protocol: Synthesis of 6-Chloronicotinic Acid
-
To a reaction vessel containing chlorobenzene, add 2-chloro-5-methylpyridine and cobalt (II) acetate. The typical weight ratio of 2-chloro-5-methylpyridine to cobalt acetate is in the range of 100:1 to 100:15.[10]
-
Heat the mixture to a temperature between 70-100°C.
-
Bubble oxygen gas through the reaction mixture at a controlled flow rate (e.g., 0.3-0.8 L/min) for 4 to 7 hours.[10]
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, which should precipitate the crude 6-chloronicotinic acid.
-
Filter the crude product and wash with a cold solvent.
-
Recrystallize the crude product from a suitable solvent system, such as methanol or a mixture of methanol and ethanol, to yield pure 6-chloronicotinic acid.[10]
Synthesis of 3-tert-butylphenol
3-tert-butylphenol can be synthesized via several established methods, including the Friedel-Crafts alkylation of phenol with isobutylene or tert-butanol in the presence of a Lewis acid catalyst.
Coupling and Functionalization
The core structure, this compound, is assembled via a nucleophilic aromatic substitution reaction, where the phenoxide of 3-tert-butylphenol displaces the chlorine atom of an esterified 6-chloronicotinic acid. The ester is a necessary protecting group for the carboxylic acid to prevent unwanted side reactions.
Experimental Protocol: Synthesis of tert-Butyl 6-(3-tert-butylphenoxy)-5-chloronicotinate
-
Esterification of 6-Chloronicotinic Acid: Protect the carboxylic acid of 6-chloronicotinic acid as its tert-butyl ester. This can be achieved by reacting 6-chloronicotinic acid with a tert-butylating agent in the presence of a suitable catalyst.
-
Formation of the Phenoxide: In a separate flask under an inert atmosphere, dissolve 3-tert-butylphenol in a dry aprotic solvent (e.g., DMF or DMSO) and add a strong base, such as sodium hydride, to generate the sodium 3-tert-butylphenoxide.
-
Nucleophilic Aromatic Substitution: Add the tert-butyl 6-chloronicotinate to the solution of the phenoxide. Heat the reaction mixture to facilitate the substitution reaction. The temperature will depend on the solvent and the reactivity of the substrates.
-
Work-up and Purification: After the reaction is complete, cool the mixture and quench with water. Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Hydrolysis (optional): To obtain the final carboxylic acid, the tert-butyl ester can be hydrolyzed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Physicochemical Properties and Characterization
The physicochemical properties of these derivatives are crucial for their absorption, distribution, metabolism, and excretion (ADME) profile. A summary of expected properties is provided below.
| Property | Expected Value/Characteristic |
| Molecular Weight | ~350-500 g/mol for typical derivatives |
| LogP | Moderately lipophilic, likely in the range of 3-5 |
| pKa | The carboxylic acid will have a pKa around 3-5 |
| Solubility | Poorly soluble in water, soluble in organic solvents |
| Appearance | Likely a white to off-white crystalline solid |
Characterization Techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O, C-O-C, C-Cl).
-
Elemental Analysis: To confirm the elemental composition.
Proposed Biological Activity and Mechanism of Action
While direct biological data for this compound is not extensively available in the public domain, the activities of structurally related compounds provide a strong basis for hypothesizing its potential therapeutic targets and mechanisms of action.
Modulation of Nicotinic Acetylcholine Receptors (nAChRs)
The nicotinic acid scaffold is a key component of ligands that interact with nAChRs. These receptors are ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems.[6][7][8][9] Modulation of nAChRs has therapeutic potential for treating pain, inflammation, cognitive disorders, and neurodegenerative diseases.[5][6] The specific subtype selectivity (e.g., α7, α4β2) would be determined by the overall three-dimensional structure of the molecule and the nature of its substituents.
Histamine H3 Receptor Antagonism
Derivatives of phenoxyalkylamines have been identified as potent histamine H3 receptor (H3R) antagonists.[3] H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. Antagonism of H3R can enhance cognitive function and has been explored for the treatment of cognitive deficits in neurological and psychiatric disorders. The tert-butylphenoxy portion of the title compound bears resemblance to scaffolds known to interact with H3R.[3]
Antioxidant and Anti-inflammatory Effects
The phenolic moiety, particularly with the sterically hindering tert-butyl group, suggests potential antioxidant activity by scavenging free radicals.[4][11] This, combined with the potential modulation of inflammatory pathways through targets like nAChRs, could result in significant anti-inflammatory effects.
Proposed Signaling Pathway Involvement
Caption: Potential mechanisms of action and therapeutic outcomes.
Structure-Activity Relationships (SAR)
The systematic modification of the this compound scaffold is key to optimizing its biological activity. The following points outline a rational approach to SAR studies:
-
The tert-Butyl Group: The position and presence of the tert-butyl group on the phenoxy ring are critical. Moving it to the ortho or para position will likely alter the binding affinity and selectivity for the target protein. Replacing it with other alkyl groups of varying sizes can probe the steric requirements of the binding pocket.
-
The Chlorine Atom: The chloro substituent at the 5-position influences the electronic properties of the pyridine ring and can be a key interaction point with the target. Replacing it with other halogens (F, Br, I) or with small alkyl or cyano groups will modulate both steric and electronic factors.
-
The Carboxylic Acid: This group is likely important for forming hydrogen bonds or salt bridges. Esterification or conversion to an amide will drastically change the molecule's properties and interactions. The choice of ester or amide substituent can be used to tune solubility, cell permeability, and prodrug potential.
-
The Phenoxy Linker: The oxygen atom of the phenoxy linker is a potential hydrogen bond acceptor. Replacing it with a sulfur or nitrogen atom would significantly alter the geometry and electronic nature of the connection.
Therapeutic Potential and Future Directions
Derivatives of this compound represent a promising class of compounds with the potential for development into novel therapeutics for a range of disorders, including:
-
Neuropathic Pain and Inflammation: Through modulation of nAChRs and potential inhibition of inflammatory pathways.
-
Cognitive Disorders: Including Alzheimer's disease and ADHD, via antagonism of H3R or positive allosteric modulation of nAChRs.
-
Autoimmune Diseases: Where anti-inflammatory and immunomodulatory effects are beneficial.
Future research should focus on the synthesis of a focused library of analogs to systematically explore the SAR. In vitro screening against a panel of relevant targets (nAChR subtypes, H3R, key inflammatory kinases) will be crucial to identify the primary mechanism of action. Promising lead compounds should then be advanced into in vivo models of disease to evaluate their efficacy, pharmacokinetics, and safety profiles.
References
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Abdel-Wahab, B. F., et al. (2022). Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-[5][10][11]triazin-5-ones. Pharmacia, 69(3), 717-727. [Link]
- CN103570612A - Preparation method of 6-chloronicotinic acid. (2014).
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Gündisch, D. (2009). Nicotinic receptors as targets for therapeutic discovery. Current opinion in drug discovery & development, 12(4), 489-498. [Link]
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Kuder, K., et al. (2018). Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands. European journal of medicinal chemistry, 152, 223-234. [Link]
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Laganà, A., et al. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 26(11), 3323. [Link]
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McCallum, S. E., et al. (2011). Nicotinic ACh Receptors as Therapeutic Targets in CNS Disorders. Pharmaceuticals, 4(4), 622-638. [Link]
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Płazińska, A., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 26(22), 6981. [Link]
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Rittle, K. E., & Barrow, J. C. (2012). Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid tert‐butyl esters. Journal of Heterocyclic Chemistry, 49(4), 951-954. [Link]
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Romero, H. K., et al. (2017). Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation. Journal of medicinal chemistry, 60(16), 6849-6869. [Link]
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Shcheglov, V. V., et al. (2020). Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. Molecules, 25(23), 5589. [Link]
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Stokes, C., et al. (2023). Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation. Neuropharmacology, 225, 109381. [Link]
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Taly, A., et al. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature reviews. Drug discovery, 8(9), 733-750. [Link]
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Wang, Y., et al. (2023). Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. Bioorganic chemistry, 130, 106263. [Link]
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An In-Depth Technical Guide to 6-(3-Tert-butylphenoxy)-5-chloronicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-(3-Tert-butylphenoxy)-5-chloronicotinic acid, a molecule of interest for which limited public information is available. Given its structural features—a chlorinated nicotinic acid core linked to a tert-butylphenoxy moiety—this compound presents potential for exploration in medicinal chemistry and drug discovery. This document outlines a plausible synthetic route, a robust analytical characterization workflow, and hypothesizes potential biological activities based on structure-activity relationships of analogous compounds. Furthermore, detailed experimental protocols are provided to enable researchers to investigate its potential therapeutic applications, particularly in the areas of metabolic disorders and inflammation.
Introduction and Compound Profile
This compound is a distinct organic molecule identified by the CAS Number: 1099115-90-8 [1]. Its structure is characterized by a pyridine-3-carboxylic acid (nicotinic acid) backbone, a pharmacophore known for its diverse biological activities[2][3][4]. The nicotinic acid core is substituted with a chlorine atom at the 5-position and a 3-tert-butylphenoxy group at the 6-position. The presence of the bulky tert-butyl group and the electronegative chlorine atom is anticipated to significantly influence the molecule's physicochemical properties and its interaction with biological targets.
Physicochemical Properties (Predicted)
A summary of the predicted physicochemical properties of this compound is presented in Table 1. These parameters are crucial for drug development, influencing factors such as solubility, permeability, and metabolic stability.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₆H₁₆ClNO₃ | Defines the elemental composition and molecular weight. |
| Molecular Weight | 321.76 g/mol | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |
| logP (Octanol-Water Partition Coefficient) | ~4.5 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 59.9 Ų | Affects passive transport across biological membranes. |
| Hydrogen Bond Donors | 1 | The carboxylic acid proton. |
| Hydrogen Bond Acceptors | 4 | The nitrogen atom in the pyridine ring and the oxygen atoms. |
Synthesis and Characterization
Proposed Synthetic Pathway: Ullmann Condensation
A common method for the formation of diaryl ethers is the Ullmann condensation, which involves the copper-catalyzed reaction of a phenol with an aryl halide[1][5][6][7]. In this proposed synthesis, 6-chloro-5-chloronicotinic acid would be reacted with 3-tert-butylphenol.
Experimental Protocol: Synthesis via Ullmann Condensation
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 6,5-dichloronicotinic acid (1.0 eq), 3-tert-butylphenol (1.1 eq), and a copper catalyst such as copper(I) iodide (0.1 eq).
-
Solvent and Base: Add a high-boiling polar solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and a base, typically potassium carbonate (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 120-160 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and quench with a dilute acid solution (e.g., 1M HCl). Extract the aqueous layer with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
An alternative approach could involve a palladium-catalyzed Buchwald-Hartwig C-O coupling reaction, which often proceeds under milder conditions than the traditional Ullmann condensation[8][9][10][11].
Workflow for Structural and Purity Analysis
The successful synthesis of this compound must be confirmed through a comprehensive analytical workflow.
Caption: Workflow for the purification and characterization of the synthesized compound.
Hypothesized Biological Activity and Mechanism of Action
The chemical structure of this compound suggests potential interactions with several biological pathways.
Potential as a Nuclear Receptor Modulator
Nicotinic acid and its derivatives are known to interact with nuclear receptors[2][12][13]. Furthermore, compounds containing tert-butylphenol moieties have been identified as modulators of Retinoid X Receptors (RXRs)[14][15][16]. RXRs form heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs), which are key regulators of metabolism and inflammation. It is plausible that this compound could act as a modulator of these nuclear receptor signaling pathways.
Caption: Hypothetical modulation of nuclear receptor signaling pathways.
Potential Anti-Inflammatory Properties
Numerous nicotinic acid derivatives have demonstrated anti-inflammatory effects[4][17]. The anti-inflammatory activity is often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The substitution pattern on the nicotinic acid core of the title compound may confer potent anti-inflammatory properties.
Recommended Experimental Protocols
To investigate the hypothesized biological activities, the following in vitro and in vivo assays are recommended.
In Vitro Nuclear Receptor Activation Assay
A cell-based luciferase reporter assay is a standard method to assess the activation of nuclear receptors[18][19].
Protocol: Dual-Luciferase Reporter Assay for RXR Activation
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) in DMEM supplemented with 10% FBS. Co-transfect the cells with a luciferase reporter plasmid containing an RXR response element and a plasmid expressing the RXR ligand-binding domain fused to a GAL4 DNA-binding domain. A Renilla luciferase plasmid should be co-transfected for normalization.
-
Compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound. Include a vehicle control (DMSO) and a known RXR agonist as a positive control.
-
Luciferase Assay: After 24-48 hours of incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the fold induction of luciferase activity against the compound concentration to determine the EC₅₀ value.
In Vitro Anti-inflammatory Assay
The anti-inflammatory potential can be initially screened using a lipopolysaccharide (LPS)-stimulated macrophage model[20].
Protocol: Measurement of Nitric Oxide Production in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM with 10% FBS.
-
Compound Treatment and Stimulation: Seed the cells in a 96-well plate. Pre-treat the cells with different concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide Measurement: Measure the accumulation of nitrite, a stable product of nitric oxide, in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage inhibition of nitric oxide production compared to the LPS-stimulated control. Determine the IC₅₀ value.
In Vivo Anti-inflammatory Model
The carrageenan-induced paw edema model is a well-established in vivo assay to evaluate the acute anti-inflammatory activity of a compound[21][22][23].
Protocol: Carrageenan-Induced Paw Edema in Rodents
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Compound Administration: Administer the test compound orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point and compare the results with the control groups.
Conclusion
This compound represents an under-explored molecule with significant potential for drug discovery. Its unique chemical architecture, combining a nicotinic acid core with a substituted phenoxy group, suggests that it may modulate key biological pathways involved in metabolism and inflammation. The synthetic and experimental protocols detailed in this guide provide a solid foundation for researchers to unlock the therapeutic potential of this intriguing compound. Further investigation is warranted to fully elucidate its pharmacological profile and mechanism of action.
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Ullmann Condensation - SynArchive. Available from: [Link]
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The Ullmann Ether Condensation - ResearchGate. Available from: [Link]
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Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. Available from: [Link]
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Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. ResearchGate. Available from: [Link]
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Current In Vitro High Throughput Screening Approaches to Assess Nuclear Receptor Activation - Bentham Science Publisher. Available from: [Link]
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Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed. National Center for Biotechnology Information. Available from: [Link]
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Nicotinic acid derivatives: Application and uses, review - ResearchGate. Available from: [Link]
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Buchwald–Hartwig amination - Wikipedia. Available from: [Link]
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Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism - Catalysis Science & Technology (RSC Publishing). Available from: [Link]
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Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - NIH. National Center for Biotechnology Information. Available from: [Link]
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(PDF) An in silico to in vivo approach identifies retinoid-X receptor activating tert-butylphenols used in food contact materials - ResearchGate. Available from: [Link]
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Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
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Buchwald-Hartwig coupling - YouTube. Available from: [Link]
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Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC - NIH. National Center for Biotechnology Information. Available from: [Link]
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A Technical Guide to the Spectroscopic Characterization of 6-(3-Tert-butylphenoxy)-5-chloronicotinic acid
Abstract: This guide provides a comprehensive framework for the structural elucidation of 6-(3-tert-butylphenoxy)-5-chloronicotinic acid using modern spectroscopic techniques. As this compound is a specialized chemical entity, this document serves as a predictive and methodological whitepaper for researchers, scientists, and drug development professionals. It outlines the theoretical basis for its spectral characteristics and provides detailed, field-proven protocols for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices is explained to ensure robust and verifiable analytical outcomes.
Introduction and Molecular Structure
This compound is a polysubstituted heterocyclic compound. Its structure incorporates a nicotinic acid core, a chloro substituent, and a tert-butylphenoxy ether linkage. This combination of functional groups suggests its potential utility as an intermediate in medicinal chemistry and materials science. Accurate and unambiguous structural confirmation is paramount for any downstream application. The integrated use of NMR, IR, and MS provides a self-validating system for confirming the molecular structure and assessing purity.
Molecular Structure:
Key Structural Features for Spectroscopic Analysis:
-
Nicotinic Acid Moiety: A substituted pyridine ring with a carboxylic acid group.
-
Aromatic Systems: Two distinct aromatic rings—the dichloropyridine and the meta-substituted phenoxy ring.
-
Ether Linkage: An aryl-aryl ether bond (C-O-C).
-
Tert-butyl Group: A sterically bulky alkyl substituent providing a unique singlet signal in ¹H NMR.
-
Chloro Substituent: A halogen atom that will produce a characteristic isotopic pattern in mass spectrometry.
-
Carboxylic Acid: A functional group with highly characteristic signals in both IR and NMR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information on the chemical environment of each atom.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts (δ) in ppm, based on established values for similar functional groups and substitution patterns.[1][2][3][4][5] Predictions are referenced against tetramethylsilane (TMS) at 0.00 ppm.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment Description | Rationale |
| ~13.5 | Broad Singlet | 1H | -COOH | Carboxylic acid protons are highly deshielded and often exchange, leading to a broad signal. |
| ~8.60 | Doublet (d) | 1H | H-2 (Pyridine) | Proton ortho to the pyridine nitrogen is significantly deshielded. |
| ~8.25 | Doublet (d) | 1H | H-4 (Pyridine) | Proton meta to the nitrogen and ortho to the carboxylic acid. |
| ~7.40 | Triplet (t) | 1H | H-5' (Phenoxy) | Proton on the phenoxy ring, coupled to two adjacent protons. |
| ~7.20 | Doublet (d) | 1H | H-6' (Phenoxy) | Proton ortho to the tert-butyl group. |
| ~7.10 | Singlet (s) | 1H | H-2' (Phenoxy) | Proton ortho to the ether linkage and meta to the tert-butyl group. |
| ~6.95 | Doublet (d) | 1H | H-4' (Phenoxy) | Proton ortho to the ether linkage and meta to the tert-butyl group. |
| 1.30 | Singlet (s) | 9H | -C(CH₃)₃ | Protons of the tert-butyl group are equivalent and show no coupling, resulting in a strong singlet. |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Predicted Shift (δ, ppm) | Assignment Description | Rationale |
| ~165.0 | -COOH | Carbonyl carbon of the carboxylic acid. |
| ~158.0 | C-6 (Pyridine) | Carbon attached to the ether oxygen is deshielded.[3] |
| ~155.0 | C-1' (Phenoxy) | Carbon of the phenoxy ring attached to the ether oxygen.[4] |
| ~152.0 | C-3' (Phenoxy) | Carbon bearing the tert-butyl group. |
| ~150.0 | C-2 (Pyridine) | Carbon adjacent to the ring nitrogen. |
| ~142.0 | C-4 (Pyridine) | Aromatic CH carbon. |
| ~129.0 | C-5' (Phenoxy) | Aromatic CH carbon. |
| ~122.0 | C-5 (Pyridine) | Carbon attached to chlorine. |
| ~120.0 | C-3 (Pyridine) | Carbon bearing the carboxylic acid group. |
| ~119.0 | C-6' (Phenoxy) | Aromatic CH carbon. |
| ~118.0 | C-2' (Phenoxy) | Aromatic CH carbon. |
| ~115.0 | C-4' (Phenoxy) | Aromatic CH carbon. |
| ~34.5 | -C(CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~31.0 | -C(CH₃)₃ | Methyl carbons of the tert-butyl group. |
Experimental Protocol for NMR Data Acquisition
This protocol ensures high-quality, reproducible data.
-
Sample Preparation: a. Weigh approximately 5-10 mg of the dried compound directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve carboxylic acids and for shifting the residual water peak away from analyte signals. c. Cap the NMR tube and gently vortex or sonicate for 30 seconds to ensure complete dissolution. d. Visually inspect the solution for any particulate matter. If present, filter through a small plug of glass wool into a new NMR tube.
-
Instrument Setup and Data Acquisition: [6][7][8] a. Insert the NMR tube into a spinner turbine, ensuring the depth is correctly set using the instrument-specific gauge. b. Insert the sample into the NMR magnet. c. Tune and match the probe for the ¹H (and subsequently ¹³C) frequency to maximize sensitivity. d. Lock onto the deuterium signal of the DMSO-d₆ solvent. e. Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical peak shape for a reference signal (e.g., residual solvent peak). f. For ¹H NMR: Acquire a standard single-pulse experiment with a 30° or 45° pulse angle, a relaxation delay of 2-5 seconds, and 16-32 scans. g. For ¹³C NMR: Acquire a proton-decoupled experiment (e.g., zgpg30) with a 30° pulse angle, a relaxation delay of 2 seconds, and accumulate a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.
NMR Workflow Diagram
Caption: Workflow for NMR analysis of the target compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Absorption Bands
The key functional groups in the molecule will produce characteristic absorption bands.
Table 3: Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3300–2500 | O-H stretch | Carboxylic Acid | Strong, Very Broad |
| 3100–3000 | C-H stretch | Aromatic | Medium |
| 2960–2850 | C-H stretch | Alkyl (tert-butyl) | Strong |
| 1710–1680 | C=O stretch | Carboxylic Acid (dimer) | Strong, Sharp |
| 1600, 1475 | C=C stretch | Aromatic Ring | Medium |
| 1250–1200 | C-O stretch | Aryl Ether (asymmetric) | Strong |
| 1100-1000 | C-O stretch | Aryl Ether (symmetric) | Strong |
| 800-700 | C-Cl stretch | Aryl Halide | Medium-Strong |
References for IR absorptions:[9][10][11][12][13]
The most diagnostic peak will be the extremely broad O-H stretch of the carboxylic acid, which often overlaps with the C-H stretching region.[10] The sharp, strong carbonyl (C=O) peak is also a key indicator.[11]
Experimental Protocol for ATR-FTIR
Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.[14][15]
-
Instrument Preparation: a. Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the clean, empty crystal. This spectrum will be automatically subtracted from the sample spectrum.
-
Sample Analysis: [16] a. Place a small amount (1-5 mg) of the solid compound directly onto the center of the ATR crystal. b. Lower the press arm and apply consistent pressure to ensure firm contact between the sample and the crystal surface. c. Acquire the IR spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to produce a high-quality spectrum.
-
Cleaning: a. Retract the press arm and recover the sample if necessary. b. Clean the crystal surface thoroughly with a soft cloth or swab dampened with a suitable solvent (e.g., isopropanol or acetone) and allow it to dry completely.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.
Predicted Mass Spectral Data
-
Molecular Formula: C₁₆H₁₆ClNO₃
-
Monoisotopic Mass: 305.0764 Da
-
Technique: Electrospray Ionization (ESI) is the preferred method for this molecule due to the polar carboxylic acid group.[17][18][19] It can be run in either positive or negative ion mode.
-
Positive Mode: Expect to see the protonated molecule [M+H]⁺ at m/z 306.0842.
-
Negative Mode: Expect to see the deprotonated molecule [M-H]⁻ at m/z 304.0686.
-
-
Isotopic Pattern: The presence of one chlorine atom will result in a characteristic isotopic pattern. The mass spectrum will show two peaks for any chlorine-containing ion: the M peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl). The intensity ratio of the M+2 peak to the M peak will be approximately 1:3 (or ~32.5% of the M peak).[20][21][22][23][24]
Table 4: Predicted High-Resolution Mass Data
| Ion | Mode | Calculated m/z (³⁵Cl) | Calculated m/z (³⁷Cl) | Intensity Ratio (M:M+2) |
| [M+H]⁺ | Positive | 306.0842 | 308.0813 | ~3:1 |
| [M-H]⁻ | Negative | 304.0686 | 306.0657 | ~3:1 |
Experimental Protocol for ESI-MS
-
Sample Preparation: [25] a. Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50). b. A small amount of formic acid (0.1%) can be added for positive mode to promote protonation, or ammonium hydroxide (0.1%) for negative mode to promote deprotonation.
-
Data Acquisition: a. Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump. b. Set the mass spectrometer to acquire data in the desired mode (positive or negative) over an appropriate mass range (e.g., m/z 100-500). c. Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal of the molecular ion. d. For HRMS, use a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap to obtain accurate mass measurements.
Mass Spectrometry Workflow Diagram
Caption: Workflow for HRMS analysis via ESI.
Conclusion
The structural verification of this compound is definitively achievable through a coordinated application of NMR, IR, and MS. ¹H and ¹³C NMR will establish the precise connectivity of the carbon-hydrogen framework. IR spectroscopy will rapidly confirm the presence of key functional groups, particularly the carboxylic acid. Finally, high-resolution mass spectrometry will verify the elemental composition and molecular weight with high accuracy, with the chlorine isotopic pattern serving as a crucial validation point. Together, these techniques provide a robust, self-validating analytical package essential for advancing research and development involving this molecule.
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Solubility Profile of 6-(3-Tert-butylphenoxy)-5-chloronicotinic Acid: A Methodological Framework for Researchers
An In-Depth Technical Guide
Abstract
Introduction: Structural Analysis and Predicted Solubility Behavior
Understanding a molecule's structure is fundamental to predicting its behavior in different solvent environments, a concept summarized by the adage "like dissolves like".[2]
Molecular Structure: 6-(3-tert-butylphenoxy)-5-chloronicotinic acid incorporates three key regions influencing its solubility:
-
Nicotinic Acid Core: This pyridine carboxylic acid moiety is polar and acidic. The carboxylic acid group (-COOH) can donate a proton, making its solubility highly dependent on the pH of aqueous solutions. In basic media (pH > pKa), it will deprotonate to form a highly polar and water-soluble carboxylate salt.
-
Chlorine Substituent: The chloro group is electronegative, contributing to the molecule's overall polarity.
-
3-tert-butylphenoxy Group: This large, bulky substituent is predominantly non-polar (lipophilic or hydrophobic). The tert-butyl group, in particular, significantly increases the hydrocarbon character of the molecule.
Predicted Behavior:
-
Aqueous Solubility: Expected to be low in neutral water and acidic solutions due to the dominant non-polar phenoxy group. However, solubility should increase significantly in aqueous basic solutions (e.g., NaOH, NaHCO₃) through salt formation.[3]
-
Organic Solubility: The molecule's significant non-polar character suggests it will be more soluble in organic solvents. Solubility is likely to vary based on the solvent's polarity, with good solubility anticipated in moderately polar to non-polar solvents that can interact with the various functional groups.
Strategic Solvent Selection
Choosing the right solvents is a cornerstone of crystallization development and formulation.[4][5] The selection process should be systematic, evaluating a range of solvents that cover different polarity classes and chemical functionalities. This allows for the construction of a comprehensive solubility profile.
Table 1: Recommended Solvent Classes for Screening
| Solvent Class | Example Solvents | Rationale for Inclusion |
| Non-Polar | Heptane, Toluene | To assess solubility based on van der Waals interactions with the lipophilic tert-butylphenoxy group. |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile (ACN), Tetrahydrofuran (THF) | These solvents can engage in dipole-dipole interactions and act as hydrogen bond acceptors, interacting with the entire molecule. |
| Polar Protic | Methanol, Ethanol, Isopropanol (IPA) | Capable of acting as both hydrogen bond donors and acceptors, interacting strongly with the carboxylic acid group. |
| Aqueous Buffers | pH 2.0 (e.g., HCl), pH 7.4 (e.g., Phosphate Buffer), pH 9.0 (e.g., Borate Buffer) | To quantify the pH-dependent solubility critical for predicting behavior in physiological environments. |
| Basic Solutions | 5% w/v Sodium Bicarbonate, 5% w/v Sodium Hydroxide | To confirm the acidic nature of the compound and its ability to form soluble salts.[3][6] |
Experimental Methodology
A robust determination of solubility involves both a preliminary qualitative assessment and a precise quantitative measurement.
Workflow for Qualitative Solubility Classification
A systematic qualitative analysis provides rapid initial insights into the compound's acidic/basic/neutral character and general polarity.[6] The following workflow is recommended.
Caption: Qualitative solubility classification workflow.
Protocol for Qualitative Analysis
-
Add approximately 20-30 mg of the compound to a small test tube.
-
Add 1 mL of the chosen solvent (starting with water) in portions, vortexing or shaking vigorously after each addition.
-
Observe and record if the solid dissolves completely.
-
If insoluble in water, proceed to test in 5% NaOH and 5% HCl.
-
If soluble in 5% NaOH, confirm acidic nature by testing in 5% NaHCO₃. Effervescence (CO₂) indicates a reaction with the bicarbonate, typical of carboxylic acids.
-
If insoluble in aqueous solutions, test solubility in an organic solvent like diethyl ether or ethyl acetate to classify it as a neutral compound.
Quantitative Solubility Determination: Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[7]
Protocol for Quantitative Analysis
-
Preparation: Add an excess amount of this compound to a series of glass vials, ensuring a visible amount of solid remains undissolved.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected solvent (from Table 1) to the corresponding vial.
-
Equilibration: Seal the vials and place them in an isothermal shaker bath set to a controlled temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and the solution.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Filtration: Immediately filter the sample through a 0.45 µm syringe filter (chemically compatible with the solvent) into a clean vial. This step is crucial to remove any undissolved micro-particles.
-
Dilution: Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).
-
Analysis: Quantify the concentration of the diluted sample using a validated analytical method.
Analytical Quantification: High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a standard and reliable method for quantifying the concentration of dissolved API in solubility studies, especially for compounds with chromophores.[1][8]
Caption: HPLC-UV workflow for quantitative solubility analysis.
Protocol for HPLC-UV Method Development & Analysis
-
Calibration Standards: Prepare a series of standard solutions of the compound at known concentrations in a suitable solvent (e.g., methanol or acetonitrile).
-
Calibration Curve: Inject the standards into the HPLC system and record the peak area at the wavelength of maximum absorbance (λ-max). Plot peak area versus concentration to generate a linear calibration curve.
-
HPLC Conditions (Suggested Starting Point):
-
Sample Analysis: Inject the prepared (filtered and diluted) samples from the shake-flask experiment.
-
Quantification: Determine the peak area for each sample and use the calibration curve to calculate the concentration in the diluted sample. Back-calculate to determine the original concentration in the saturated solution, which represents the compound's solubility.
Data Presentation and Interpretation
Results should be compiled into a clear, concise table to allow for easy comparison across different solvent systems.
Table 2: Example Solubility Data Table for this compound at 25 °C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) | Comments |
| Water (pH ~7) | Aqueous | |||
| 0.1 M HCl (pH 1) | Aqueous | |||
| pH 7.4 Buffer | Aqueous | Physiologically relevant | ||
| 5% NaHCO₃ | Aqueous Base | Likely high solubility | ||
| Methanol | Polar Protic | |||
| Acetone | Polar Aprotic | |||
| Ethyl Acetate | Polar Aprotic | |||
| Toluene | Non-Polar | |||
| Heptane | Non-Polar | Likely low solubility |
Interpretation:
-
High solubility in NaHCO₃ and low solubility in HCl/water would confirm the compound's acidic nature and the critical role of pH.
-
Comparing organic solvents will reveal the balance between polarity and hydrogen bonding interactions. For instance, high solubility in methanol and acetone but lower solubility in toluene would suggest that polar interactions are more critical for solvation than the lipophilic character alone.
-
This data is invaluable for selecting appropriate solvent systems for crystallization, which is crucial for purification and controlling the final solid-state form (polymorphs).[11][12]
Conclusion
This guide provides a comprehensive and scientifically rigorous methodology for determining the solubility of this compound. By combining theoretical structural analysis with systematic experimental protocols, researchers can generate a reliable and detailed solubility profile. This data is not merely an academic exercise; it is an essential foundation for informed decision-making in later stages of drug development, including formulation design, process chemistry, and ensuring consistent product performance. The principles and workflows detailed here are broadly applicable to other novel chemical entities, serving as a robust template for solubility characterization in a research and development setting.
References
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APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. Available at: [Link]
- Google Patents. (Date Not Available). CN103570612A - Preparation method of 6-chloronicotinic acid.
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Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]
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University of Toronto. (2023). Solubility of Organic Compounds. Available at: [Link]
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PubChem. (Date Not Available). 6-Chloronicotinic acid. Available at: [Link]
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Organic Syntheses. (Date Not Available). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available at: [Link]
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ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions? Available at: [Link]
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Faculty of Science, Tanta University. (Date Not Available). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
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ACS Publications. (2024). Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. Available at: [Link]
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University of California, Irvine. (Date Not Available). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]
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National Institutes of Health (NIH). (Date Not Available). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Available at: [Link]
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Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? Available at: [Link]
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Diva-Portal.org. (2022). Analytical Methods for High Molecular Weight UV Stabilizers. Available at: [Link]
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Technobis Crystallization Systems. (2021). Solvent selection for process development. Available at: [Link]
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UCHEM. (2025). Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis. Available at: [Link]
- Google Patents. (Date Not Available). US4326056A - Process for the production of 4-amino-6-tert. butyl-3-mercapto-1,2,4-triazin-5-one.
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Cengage. (Date Not Available). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]
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ResearchGate. (Date Not Available). Solvent Systems for Crystallization and Polymorph Selection. Available at: [Link]
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PubChem. (Date Not Available). tert-butyl N-((3S,5S,6R)-6-methyl-2-oxo-5-phenylpiperidin-3-yl)carbamate. Available at: [Link]
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American Association of Pharmaceutical Scientists. (Date Not Available). Analytical Method Selection for Drug Product Dissolution Testing. Available at: [Link]
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National Institutes of Health (NIH). (Date Not Available). Development of Micellar HPLC-UV Method for Determination of Pharmaceuticals in Water Samples. Available at: [Link]
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An In-Silico Efficacy & Interaction Profile of 6-(3-Tert-butylphenoxy)-5-chloronicotinic acid: A Technical Guide
Abstract: The accelerated pace of drug discovery necessitates robust, high-throughput methods for evaluating the therapeutic potential of novel chemical entities. In silico modeling provides a powerful framework for predicting molecular interactions, assessing binding stability, and estimating binding affinity, thereby de-risking and prioritizing candidates for expensive downstream in vitro and in vivo validation. This technical guide presents a comprehensive, step-by-step workflow for the computational analysis of 6-(3-tert-butylphenoxy)-5-chloronicotinic acid, a molecule with structural motifs suggestive of targeted biological activity. We delineate a complete protocol, from logical target selection based on chemical class to advanced molecular dynamics simulations and binding free energy calculations, providing researchers with a validated template for the rigorous computational assessment of small molecules.
Introduction: Rationale and Strategic Approach
The compound this compound belongs to the nicotinic acid derivative family. This class of molecules is known to exhibit a wide range of biological activities, frequently acting as kinase inhibitors, enzyme inhibitors, or G protein-coupled receptor (GPCR) ligands[1][2][3]. The presence of a bulky tert-butylphenoxy group suggests a potential for insertion into a hydrophobic pocket of a target protein, while the chloronicotinic acid moiety provides hydrogen bonding capabilities.
Given the structural similarities to known inhibitors of inflammatory pathways, this guide will use the 5-Lipoxygenase-Activating Protein (FLAP) as a representative and plausible therapeutic target. FLAP is a critical membrane protein in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators, making it a valuable target in diseases like asthma[4][5].
This document provides the theoretical basis and practical protocols for a complete in silico evaluation, designed to generate a robust hypothesis of the molecule's binding mechanism and affinity for its putative target.
Section 1: System Preparation: The Foundation of Accuracy
The fidelity of any in silico model is contingent upon the meticulous preparation of the biological system. This initial phase involves selecting an appropriate protein structure and preparing both the receptor and the ligand for simulation.
Target Receptor Acquisition and Preparation
The initial and most critical step is the selection and preparation of the target macromolecule.[6][7] This process ensures the protein structure is clean, complete, and correctly protonated for accurate interaction modeling.
Protocol 1: Receptor Preparation
-
Structure Acquisition: Download the crystal structure of the target protein from the RCSB Protein Data Bank (PDB). For this guide, we will hypothetically use a human FLAP structure (e.g., PDB ID: 2Q7M).
-
Initial Cleaning: Load the PDB file into a molecular visualization tool such as UCSF Chimera or PyMOL[8][9].
-
Causality: The raw PDB file often contains non-essential components like crystallization artifacts (solvents, ions) and water molecules that are not structurally conserved. These must be removed to prevent interference with the ligand binding site analysis.[6][10]
-
Action: Delete all water molecules, co-crystallized ligands (unless one defines the binding site of interest), and any other heteroatoms not essential for protein function (e.g., cofactors). If the protein functions as a monomer, remove additional protein chains.[7]
-
-
Structural Refinement:
-
Causality: Crystal structures may have missing residues or side chains due to low electron density in those regions. These gaps must be modeled to ensure the protein's structural integrity.
-
Action: Use a tool like Modeller or the built-in functionalities of Chimera to model any missing loops or side chains.[6]
-
-
Protonation and Charge Assignment:
-
Causality: Hydrogen atoms are typically not resolved in X-ray crystallography but are fundamental to forming hydrogen bond networks, which are critical for protein-ligand interactions. Correct protonation states at a physiological pH are essential.
-
Action: Add hydrogen atoms to the protein structure. Assign partial charges using a well-established force field, such as AMBER or CHARMM. Tools like UCSF Chimera's Dock Prep or AutoDock Tools can automate this process.[9][11]
-
-
Final Output: Save the cleaned, refined, and protonated receptor structure as a .pdbqt file for docking with AutoDock Vina or as a .pdb file for subsequent MD simulations.
Ligand Preparation
Proper preparation of the small molecule is equally crucial. Its 3D conformation, tautomeric state, and charge distribution directly influence the simulation outcomes.
Protocol 2: Ligand Preparation
-
Structure Generation: Obtain the 2D structure of this compound. This can be done using PubChem or by drawing it in software like MarvinSketch or ChemDraw.[6]
-
Conversion to 3D: Convert the 2D structure into a 3D conformation.
-
Energy Minimization:
-
Causality: The initial 3D structure is likely not in a low-energy, stable conformation. Energy minimization is performed to relax the structure and ensure correct bond lengths and angles.[7]
-
Action: Perform a geometry optimization using a quantum mechanical method or a molecular mechanics force field (e.g., MMFF94).
-
-
Charge Calculation and File Formatting:
-
Causality: Accurate partial atomic charges are vital for calculating electrostatic interactions.
-
Action: Use a tool like AutoDock Tools to compute Gasteiger charges, assign atom types, and define the rotatable bonds.[10]
-
-
Final Output: Save the prepared ligand as a .pdbqt file for use in AutoDock Vina.
Section 2: Molecular Docking: Predicting the Binding Pose
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing a preliminary assessment of binding affinity and the key interacting residues.[12] It serves as a rapid, computationally inexpensive screening method to generate a plausible starting structure for more rigorous analyses.[13]
Caption: Figure 1: A flowchart of the molecular docking protocol.
Protocol 3: Molecular Docking with AutoDock Vina
-
Grid Box Definition:
-
Causality: The docking algorithm needs a defined search space on the receptor where it will attempt to place the ligand. This is typically centered on the known active site or a putative binding pocket.[12]
-
Action: In AutoDock Tools, load the prepared receptor. Identify the binding pocket and define the coordinates and dimensions of a grid box that encompasses this entire site.[10]
-
-
Configuration File: Create a configuration file (e.g., conf.txt) specifying the paths to the receptor and ligand .pdbqt files, the grid box center and dimensions, and the desired exhaustiveness of the search.
-
Execution: Run the docking simulation from the command line.
-
Command: vina --config conf.txt --out output.pdbqt --log log.txt
-
-
Results Analysis:
-
Causality: The output provides several binding poses ranked by their predicted binding affinity (in kcal/mol). The lower (more negative) the value, the stronger the predicted binding.[12]
-
Action: Visualize the output poses in PyMOL or Chimera. Analyze the top-ranked pose to identify key interactions such as hydrogen bonds, hydrophobic contacts, and pi-stacking with specific amino acid residues of the receptor.
-
| Parameter | Description | Typical Value/Output |
| Binding Affinity | The predicted free energy of binding in kcal/mol. A lower value indicates stronger binding. | -5.0 to -12.0 kcal/mol |
| Interacting Residues | Amino acids in the binding pocket that form non-covalent interactions with the ligand. | e.g., TYR 88, LEU 121, PHE 177 |
| Hydrogen Bonds | Specific donor-acceptor pairs between the ligand and receptor, crucial for binding specificity. | e.g., Ligand:O1 - Receptor:ARG:NH2 |
| RMSD (vs. top pose) | Root Mean Square Deviation between the atoms of a given pose and the top-ranked pose (in Angstroms). | 0.0 to >2.0 Å |
Table 1: Key outputs and parameters from a molecular docking analysis.
Section 3: Molecular Dynamics (MD) Simulation: Assessing Complex Stability
While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex over time.[14] This step is crucial for assessing the stability of the docked pose and understanding how the complex behaves in a more biologically realistic, solvated environment.[15] GROMACS is a powerful and widely used engine for these simulations.[16]
Caption: Figure 2: A generalized workflow for setting up and running an MD simulation.
Protocol 4: Protein-Ligand MD Simulation with GROMACS
-
Ligand Parameterization:
-
Causality: Standard protein force fields (like AMBER, CHARMM) do not contain parameters for novel drug-like molecules. Therefore, a topology file describing the ligand's bonds, angles, dihedrals, and charges must be generated.[17][18]
-
Action: Use a server like LigParGen or a tool like Antechamber (part of AmberTools) to generate a GROMACS-compatible topology (.itp file) and coordinate (.gro file) for the ligand, typically using the General Amber Force Field (GAFF).[19][20][21]
-
-
System Setup:
-
Action: Combine the protein and parameterized ligand coordinate files. Define a simulation box (e.g., a cubic box with a 1.0 nm margin from the complex).
-
Action: Solvate the system by filling the box with a chosen water model (e.g., TIP3P).
-
Action: Add ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system.[22]
-
-
Energy Minimization:
-
Causality: The initial system, with added water and ions, will have unfavorable steric clashes. Minimization relaxes the system to a local energy minimum.[22]
-
Action: Perform a steep descent energy minimization until the maximum force on any atom is below a specified threshold (e.g., 1000 kJ/mol/nm).
-
-
System Equilibration:
-
Causality: The system must be gradually brought to the desired simulation temperature and pressure to ensure stability before the production run. This is typically done in two phases.[14]
-
Action (NVT Ensemble): Equilibrate the system at a constant volume and temperature (e.g., 300 K) for a short period (e.g., 100 ps). This allows the solvent to equilibrate around the solute.
-
Action (NPT Ensemble): Equilibrate at a constant pressure (e.g., 1 bar) and temperature (e.g., 300 K) for a longer period (e.g., 200 ps). This ensures the system reaches the correct density.
-
-
Production MD:
-
Action: Run the final production simulation for a substantial duration (e.g., 50-100 ns) to sample the conformational space of the complex. Save the coordinates (trajectory) at regular intervals.
-
-
Trajectory Analysis:
-
Action: Analyze the resulting trajectory to assess stability. Key metrics include:
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their initial positions. A stable, plateauing RMSD indicates the complex has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.
-
Radius of Gyration (Rg): Measures the compactness of the protein. A stable Rg suggests the protein is not unfolding.
-
-
| Simulation Stage | Purpose | Typical Duration | Key Output |
| Energy Minimization | Remove steric clashes and relax the system. | ~5,000-10,000 steps | Minimized energy structure |
| NVT Equilibration | Stabilize system temperature. | 100-200 ps | Equilibrated temperature |
| NPT Equilibration | Stabilize system pressure and density. | 200-500 ps | Equilibrated pressure |
| Production MD | Sample conformational space for analysis. | 50-200 ns | Trajectory file (.xtc) |
Table 2: Standard stages of a GROMACS MD simulation protocol.
Section 4: Binding Free Energy Calculation
To obtain a more accurate estimate of binding affinity than docking scores, end-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) are used.[23][24] These methods calculate the free energy of binding by combining molecular mechanics energy terms with continuum solvation models.[25]
Protocol 5: MM/PBSA Calculation
-
Trajectory Extraction:
-
Causality: The calculation is performed on a series of snapshots taken from the stable portion of the MD trajectory to average out thermal fluctuations.[24]
-
Action: Select a stable region of the production MD trajectory (e.g., the last 20 ns). Extract snapshots at regular intervals (e.g., every 100 ps).
-
-
Energy Calculation:
-
Causality: The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the free energies of the individual receptor and ligand.[26]
-
Equation: ΔG_bind = G_complex - (G_receptor + G_ligand)
-
Each 'G' term is composed of:
-
ΔE_MM: Molecular mechanics energy (bonds, angles, van der Waals, electrostatic).
-
ΔG_solv: Solvation free energy (polar and nonpolar contributions).
-
-TΔS: Conformational entropy (often omitted for relative comparisons due to high computational cost).[26]
-
-
Action: Use a tool like GROMACS's g_mmpbsa to perform these calculations on the extracted snapshots.[27]
-
-
Analysis:
-
Action: Analyze the final calculated ΔG_bind. Furthermore, decompose the energy into contributions from individual residues to identify "hot spots" that are critical for the binding interaction.
-
| Energy Component | Description | Favorable Contribution |
| Van der Waals (ΔE_vdW) | Energy from van der Waals forces (hydrophobic interactions). | Negative |
| Electrostatic (ΔE_elec) | Energy from electrostatic interactions (H-bonds, salt bridges). | Negative |
| Polar Solvation (ΔG_pol) | Energy cost of desolvating polar groups upon binding. | Positive (unfavorable) |
| Nonpolar Solvation (ΔG_np) | Energy gain from burying hydrophobic surfaces (hydrophobic effect). | Negative |
| Binding Energy (ΔG_bind) | The net binding free energy. | Negative |
Table 3: Components of the MM/PBSA binding free energy calculation.
Conclusion
This guide has outlined a comprehensive and scientifically grounded in silico workflow for characterizing the interactions of this compound with a putative biological target, FLAP. By progressing from rapid molecular docking to rigorous molecular dynamics and binding free energy calculations, this multi-step approach allows researchers to build a detailed, dynamic model of molecular recognition. The results from such a study—a predicted stable binding pose, identification of key interacting residues, and a quantitative estimate of binding affinity—provide a strong, data-driven hypothesis that can guide and prioritize subsequent experimental validation, ultimately accelerating the drug discovery process.
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- Tadesse, S., et al. (2024). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. PubMed.
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- ECHEMI. 6-Chloronicotinic acid tert-butyl ester SDS, 115309-57-4 Safety Data Sheets.
- Leblanc, Y., et al. 5-lipoxygenase-activating protein inhibitors: development of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl) - PubMed. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaZ8fk7kpfkCmFh2pDIIG_zN1gnnFZ8Hq0vfx3uZ02UKI4ZuMFKuCAeWhzhQjN6QGwgY-gPvdQCcS26WwMIT49E0agVtR4579xdaga-6fcpQvBi-C7LSxoW30mlm6PniM-Nvc=
- Amgen. (2010). Pharmacological Characterization of 3-[3-tert-Butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin -2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionicAcid (AM103), a Novel Selective 5-Lipoxygenase. ResearchGate.
- BLD Pharm. 2385601-06-7|tert-Butyl 6-chloro-5-methylnicotinate.
- UCHEM. (2025). Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis.
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Methodological & Application
Experimental Protocol for the Synthesis and Characterization of 6-(3-tert-Butylphenoxy)-5-chloronicotinic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive experimental protocol for the synthesis, purification, and characterization of 6-(3-tert-butylphenoxy)-5-chloronicotinic acid, a nicotinic acid derivative with potential applications in medicinal chemistry and drug discovery. The protocol is designed for researchers with a foundational knowledge of organic synthesis techniques.
Introduction
Nicotinic acid (Vitamin B3) and its derivatives are a class of compounds with significant biological activities and therapeutic applications.[1][2][3][4] The introduction of various substituents onto the pyridine ring allows for the modulation of their physicochemical properties and biological targets. This compound is a compound of interest due to the combination of a halogenated nicotinic acid scaffold with a bulky, lipophilic tert-butylphenoxy group. This structural arrangement suggests potential utility as an intermediate in the synthesis of novel bioactive molecules, possibly targeting pathways associated with inflammation or metabolic disorders.[5]
This document outlines a detailed procedure for the synthesis of this compound via a copper-catalyzed Ullmann-type condensation reaction, followed by purification and structural characterization.
Part 1: Synthesis Protocol
The synthesis is achieved through a nucleophilic aromatic substitution reaction, a classic method for forming aryl ethers.[6][7]
1.1. Principle and Strategy
The core of this synthesis is the copper-catalyzed coupling of 3-tert-butylphenol with a suitable nicotinic acid precursor, specifically tert-butyl 5,6-dichloronicotinate. This method, a variation of the Ullmann condensation, is effective for forming diaryl ethers, particularly when one of the aryl groups is activated by electron-withdrawing substituents, as is the case with the dichloronicotinate ring.[7][8] The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be removed in a subsequent step under acidic conditions.[9][10] The use of a copper catalyst, often in conjunction with a ligand, facilitates the coupling under milder conditions than traditional Ullmann reactions that required very high temperatures.[11][12]
1.2. Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| tert-Butyl 5,6-dichloronicotinate | N/A | C₁₀H₁₁Cl₂NO₂ | 248.11 | Starting material. Can be synthesized from 5,6-dichloronicotinic acid. |
| 3-tert-Butylphenol | 585-34-2 | C₁₀H₁₄O | 150.22 | Nucleophile. |
| Copper(I) Iodide (CuI) | 7681-65-4 | CuI | 190.45 | Catalyst. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | Base. Must be anhydrous. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Anhydrous, high-boiling polar solvent.[11] |
| Trifluoroacetic Acid (TFA) | 76-05-1 | C₂HF₃O₂ | 114.02 | For deprotection of the tert-butyl ester. |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Solvent for workup and deprotection. |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | Solvent for extraction and chromatography. |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | Solvent for chromatography. |
| Saturated aq. NH₄Cl | N/A | N/A | N/A | For quenching the reaction. |
| Brine (Saturated aq. NaCl) | N/A | N/A | N/A | For washing during extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Drying agent. |
1.3. Equipment
-
Round-bottom flasks (two- or three-necked)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
Flash chromatography system
-
pH meter or pH paper
-
High-resolution balance
1.4. Experimental Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN102249994B - Preparation method of nicotinic acid - Google Patents [patents.google.com]
- 3. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]
- 4. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
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- 10. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate | MDPI [mdpi.com]
- 11. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Ullmann coupling-An overview - operachem [operachem.com]
Application Note: Characterization of 6-(3-Tert-butylphenoxy)-5-chloronicotinic acid, a Putative 5-Lipoxygenase Inhibitor, in Cellular Models
An in-depth search for the specific compound, 6-(3-Tert-butylphenoxy)-5-chloronicotinic acid, did not yield sufficient public information regarding its biological mechanism of action, cellular targets, or established applications in cell culture. This information is essential for creating a scientifically accurate and detailed application note as requested.
Without a known biological target, it is not possible to provide:
-
A diagram of the relevant signaling pathway.
-
Specific protocols for assays to measure its biological activity.
-
Causality behind experimental choices related to this specific compound.
Therefore, the following application note has been constructed based on the hypothetical premise that this compound is an inhibitor of the 5-Lipoxygenase (5-LO) pathway , a common target for anti-inflammatory drug development. The protocols and scientific rationale are based on established best practices for characterizing novel small molecule inhibitors in a cell culture setting.
Introduction
This document provides a comprehensive guide for the initial characterization of the novel small molecule, this compound, in a cell culture environment. We will operate under the working hypothesis that this compound is an inhibitor of the 5-Lipoxygenase (5-LO) pathway, which is critical in the synthesis of pro-inflammatory leukotrienes. This guide will detail the necessary steps from compound handling and preparation to the execution of primary cellular assays to determine its potency and cytotoxic profile.
The protocols herein are designed to be self-validating, providing researchers with a robust framework for generating reproducible data. All recommendations are grounded in established principles of cell biology and pharmacology.
Hypothetical Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway
The 5-lipoxygenase (5-LO) pathway is a critical cascade in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are potent lipid mediators of inflammation.[1] We will hypothesize that this compound acts as a direct or indirect inhibitor of 5-LO or its activating protein (FLAP).[2]
Caption: Hypothetical inhibition of the 5-Lipoxygenase pathway by the test compound.
Compound Preparation and Handling
Proper preparation of the test compound is critical for accurate and reproducible results. Many small molecule inhibitors have limited aqueous solubility and require an organic solvent for initial solubilization.[3]
Materials
-
This compound (powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes
Protocol for Preparing a 10 mM Stock Solution
-
Determine the Molecular Weight (MW): The chemical formula for this compound is C₁₆H₁₆ClNO₃. Its calculated molecular weight is approximately 321.76 g/mol .
-
Weighing the Compound: Accurately weigh out 1 mg of the compound.
-
Calculating the Volume of DMSO:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * MW ( g/mol ))
-
Volume (L) = 0.001 g / (0.01 mol/L * 321.76 g/mol ) = 0.0003108 L
-
Volume (µL) = 310.8 µL
-
-
Dissolution: Add 310.8 µL of anhydrous DMSO to the 1 mg of compound.
-
Vortexing: Vortex thoroughly until the compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[3]
Note on Solvent Choice: Most cell lines can tolerate DMSO concentrations up to 0.5-1%. Ensure the final concentration of DMSO in your cell culture medium is consistent across all treatments, including the vehicle control.
Experimental Design: Determining Cellular Potency (IC₅₀) and Cytotoxicity
A crucial first step is to determine the concentration range at which the compound exhibits biological activity without causing significant cell death. A dose-response experiment is necessary to determine the half-maximal inhibitory concentration (IC₅₀).[4]
Cell Line Selection
For a putative 5-LO inhibitor, a cell line that expresses the 5-LO pathway is essential. Human monocytic cell lines like U937 or THP-1 are suitable models.
Experimental Workflow
Caption: Workflow for determining IC₅₀ and cytotoxicity of the test compound.
Detailed Protocol: Dose-Response and Viability Assay
-
Cell Seeding: Seed U937 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete culture medium.
-
Compound Dilution Series: Prepare a 2X serial dilution of the 10 mM stock solution in culture medium. A common starting range is from 100 µM down to low nanomolar concentrations.
-
Treatment: Add 100 µL of the 2X compound dilutions to the corresponding wells. Include a vehicle-only (DMSO) control.
-
Stimulation: To activate the 5-LO pathway, add a stimulus such as calcium ionophore A23187 to a final concentration of 1 µM.
-
Incubation: Incubate the plate for a suitable duration (e.g., 24-72 hours) at 37°C and 5% CO₂.
-
Endpoint Measurement:
-
For IC₅₀ (LTB4 levels): Collect the cell supernatant and measure the concentration of Leukotriene B4 (LTB4) using a commercially available ELISA kit.
-
For Cytotoxicity (CC₅₀): To the remaining cells in the plate, perform a viability assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Data Presentation and Interpretation
The results should be tabulated to clearly present the dose-dependent effects of the compound.
Table 1: Hypothetical Dose-Response Data
| Compound Conc. (µM) | % LTB4 Inhibition | % Cell Viability |
| 100 | 98% | 35% |
| 30 | 95% | 60% |
| 10 | 88% | 92% |
| 3 | 75% | 98% |
| 1 | 52% | 99% |
| 0.3 | 28% | 100% |
| 0.1 | 10% | 100% |
| 0 (Vehicle) | 0% | 100% |
From this data, you can plot dose-response curves to calculate the IC₅₀ (concentration for 50% inhibition of LTB4 production) and CC₅₀ (concentration for 50% reduction in cell viability). A desirable therapeutic window is indicated by a CC₅₀ value that is significantly higher than the IC₅₀ value.
Best Practices and Considerations
-
Solubility: If the compound precipitates in the culture medium, consider using a lower concentration or a different solubilization method.
-
Stability: The stability of small molecules in culture media can vary.[3] For long-term experiments, the medium and compound may need to be replenished.
-
Off-Target Effects: Be aware that at high concentrations, small molecule inhibitors may have off-target effects.[4] It is advisable to use the lowest effective concentration.
-
Controls: Always include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest dose of the compound.
-
Positive Control: A known inhibitor of the target pathway.
-
Untreated Control: Cells with no treatment.
-
Conclusion
This application note provides a foundational framework for the initial in vitro characterization of this compound, based on the hypothesis that it is a 5-LO inhibitor. By following these protocols, researchers can generate robust and reproducible data on its potency and cytotoxicity, which are essential first steps in the drug discovery and development process.
References
- BenchChem. (n.d.). Application Notes and Protocols for Small Molecule Inhibitor Testing in 3D Cell Culture Models.
- BenchChem. (n.d.). Technical Support Center: Utilizing Small Molecule Kinase Inhibitors in Cell Culture.
- Sigma-Aldrich. (n.d.). How to Use Inhibitors.
- Du, Z., et al. (2017). Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. PubMed Central.
- Biomol GmbH. (2020). Small Molecule Inhibitors Selection Guide.
- Rau, O., et al. (2011). Molecular pharmacological profile of a novel thiazolinone-based direct and selective 5-lipoxygenase inhibitor. PubMed.
- MacLean, J. A., et al. (2010). Pharmacological Characterization of a Novel Selective 5-Lipoxygenase-Activating Protein Inhibitor. ResearchGate.
Sources
Introduction: Contextualizing 6-(3-Tert-butylphenoxy)-5-chloronicotinic acid
An Application Guide for the Preclinical In Vivo Evaluation of 6-(3-Tert-butylphenoxy)-5-chloronicotinic acid
This compound is a novel small molecule built upon a nicotinic acid (niacin) scaffold. The parent molecule, nicotinic acid, is a well-established therapeutic agent for treating dyslipidemia. Its mechanism primarily involves the activation of the G-protein coupled receptor 109A (GPR109A) on adipocytes, which leads to a reduction in free fatty acid flux to the liver and a subsequent decrease in triglyceride and VLDL/LDL cholesterol synthesis.
The structural modifications in this compound—specifically the addition of a bulky, lipophilic 3-tert-butylphenoxy group and a chloro-substituent—suggest a compound designed for potentially altered potency, selectivity, or pharmacokinetic properties compared to niacin. However, these same lipophilic characteristics present a primary and critical hurdle for in vivo evaluation: poor aqueous solubility.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the essential preclinical stages of in vivo testing for this compound. It emphasizes the foundational importance of formulation development as the gateway to obtaining reliable and reproducible pharmacodynamic data. The protocols herein are designed as self-validating systems, incorporating necessary controls and explaining the scientific rationale behind each experimental step.
Section 1: Foundational Step - Physicochemical Characterization & Formulation
The success of any in vivo study hinges on the ability to administer a precise, accurate, and bioavailable dose of the test compound. For poorly soluble molecules like this compound, this is not a trivial step. Attempting in vivo studies without a robust formulation can lead to erroneous or highly variable results, wasting valuable resources.[1] The primary objective is to create a homogenous and stable preparation suitable for the chosen route of administration.[2]
Causality: Why Solubility Testing is Non-Negotiable
Before selecting a formulation strategy, it is imperative to quantify the compound's solubility in a panel of pharmaceutically acceptable vehicles. This data-driven approach dictates the most viable path forward, whether it be a simple solution, a co-solvent system, a suspension, or a lipid-based formulation.[3] The structural similarity to 6-chloronicotinic acid suggests potential solubility in organic solvents like DMSO and ethanol, but the large phenoxy group will likely render it practically insoluble in aqueous media.[4][5]
Protocol 1.1: Solubility Assessment
-
Prepare Stock Solutions: Accurately weigh 10-20 mg of the compound into separate glass vials.
-
Solvent Panel: Add a starting volume (e.g., 100 µL) of each test solvent to a dedicated vial. Recommended solvents include:
-
Deionized Water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (95%)
-
Polyethylene glycol 400 (PEG400)
-
Corn Oil / Sesame Oil
-
-
Equilibration: Vortex each vial vigorously for 1-2 minutes. Place on a rotating mixer at room temperature for 24 hours to ensure equilibrium is reached.
-
Observation & Quantification:
-
Visually inspect for undissolved particles.
-
If fully dissolved, add more compound and repeat until saturation is reached.
-
If not fully dissolved, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the excess solid.
-
Carefully collect the supernatant and determine the concentration using a validated analytical method (e.g., HPLC-UV).
-
Data Presentation: Expected Solubility Profile
| Vehicle | Expected Solubility Category | Rationale |
| Deionized Water / PBS | Very Poorly Soluble (<0.1 mg/mL) | The large, lipophilic tert-butylphenoxy moiety dominates the molecule's character. |
| DMSO / Ethanol | Soluble to Freely Soluble | Common organic solvents effective for non-polar compounds. |
| PEG400 | Moderately Soluble | A water-miscible co-solvent capable of dissolving moderately lipophilic compounds. |
| Corn Oil | Soluble | Lipophilic nature of the compound suggests good solubility in lipid-based vehicles.[6] |
Section 2: Protocol-Driven Formulation Development
Based on the anticipated solubility profile, two primary formulation strategies are presented: a co-solvent system for parenteral administration and a lipid-based suspension for oral delivery.
Protocol 2.1: Co-Solvent Formulation for Intraperitoneal (IP) or Intravenous (IV) Administration
This method is suitable for early-stage efficacy and pharmacokinetic studies where bypassing first-pass metabolism is desired. The goal is to keep the compound in solution upon injection into the aqueous environment of the bloodstream. A common and effective vehicle system is a combination of DMSO, PEG400, Tween® 80, and saline.[2]
-
Initial Dissolution: Weigh the required amount of this compound for the final target concentration (e.g., 1 mg/mL). Dissolve it in a minimal volume of DMSO (e.g., 5-10% of the final volume). Ensure complete dissolution.
-
Addition of Co-solvents: To the DMSO solution, add PEG400 (e.g., 30% of the final volume) and vortex thoroughly.
-
Addition of Surfactant: Add Tween® 80 (e.g., 5% of the final volume) and mix until a clear, homogenous solution is obtained. The surfactant helps maintain solubility upon dilution.
-
Final Dilution: Slowly add sterile saline (e.g., 0.9% NaCl) to the mixture with continuous stirring or vortexing to reach the final desired volume.
-
Quality Control: Visually inspect the final formulation for any signs of precipitation. If possible, check for stability over a few hours at room temperature. The formulation should be prepared fresh daily.
Table of Components for Co-Solvent System
| Component | Role | Example % (v/v) | Key Consideration |
| DMSO | Primary Organic Solvent | 5 - 10% | Minimize to avoid potential toxicity; ensure it's below reported toxic levels for the animal model. |
| PEG400 | Co-solvent / Viscosity Agent | 30% | Improves solubility and stability of the formulation. |
| Tween® 80 | Surfactant / Emulsifier | 5% | Prevents precipitation of the drug upon injection into the aqueous systemic circulation. |
| Saline (0.9%) | Aqueous Vehicle | 55 - 60% | Used to bring the formulation to the final volume and improve physiological compatibility. |
Protocol 2.2: Oil-Based Suspension for Oral (PO) Administration
For evaluating oral bioavailability and efficacy, a simple suspension in an oil vehicle like corn oil is a robust and common starting point for lipophilic compounds.[6]
-
Vehicle Preparation: Use a high-quality, filtered corn oil or sesame oil.
-
Weighing: Accurately weigh the required amount of the compound.
-
Grinding (Optional but Recommended): To ensure a fine, uniform particle size, gently grind the compound using a mortar and pestle. This increases the surface area and can improve dissolution and absorption.[1]
-
Suspension: Add a small amount of the oil to the powdered compound to create a paste. Then, gradually add the remaining volume of oil while triturating or vortexing to ensure a uniform suspension.
-
Dosing: Use a magnetic stirrer to keep the suspension homogenous immediately before and during dose administration to ensure each animal receives the correct amount of drug.
Section 3: In Vivo Study Design - Efficacy in a Dyslipidemia Model
Given the nicotinic acid core, a logical first in vivo efficacy study is to assess the compound's effect on plasma lipids in a relevant animal model of dyslipidemia and atherosclerosis. Genetically modified mouse models, such as the Apolipoprotein E-deficient (ApoE-/-) or the LDL receptor-deficient (LDLR-/-) mouse, are industry standards.[7][8] These models, when fed a high-fat "Western" diet, develop robust hypercholesterolemia and atherosclerotic plaques.[7]
Experimental Workflow Diagram
Caption: High-level workflow for a preclinical efficacy study in an atherosclerosis mouse model.
Protocol 3.1: Animal Model and Study Groups
-
Model: Male ApoE-/- mice, 8-10 weeks of age.
-
Housing: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.
-
Acclimatization: Upon arrival, allow mice to acclimate for one week on a standard chow diet.
-
Disease Induction: Switch all animals to a high-fat Western Diet (e.g., 21% fat, 0.15% cholesterol) and maintain for 4-6 weeks to induce hyperlipidemia.
-
Grouping: After the induction period, randomize animals into treatment groups (n=8-10 per group) based on body weight and baseline plasma cholesterol levels.
Table of Experimental Groups
| Group | Treatment | Dose | Route | Rationale |
| 1 | Vehicle Control | N/A | PO or IP | To control for effects of the vehicle and administration procedure. |
| 2 | Compound (Low Dose) | 10 mg/kg | PO or IP | To establish a dose-response relationship. |
| 3 | Compound (High Dose) | 30 mg/kg | PO or IP | To assess maximal efficacy and potential toxicity. |
| 4 | Positive Control | 10 mg/kg | PO | To validate the model's responsiveness (e.g., Atorvastatin). |
Protocol 3.2: Dosing and In-Life Monitoring
-
Dosing: Administer the assigned treatment once daily for 4-8 weeks. For oral (PO) dosing, use a proper gavage needle. For intraperitoneal (IP) injection, use a 27-gauge needle.[9]
-
Body Weight: Record body weights twice weekly to monitor for signs of toxicity.
-
Clinical Observations: Perform daily cage-side observations for any adverse clinical signs (e.g., lethargy, ruffled fur, changes in posture).
-
Food Consumption: Can be measured weekly as an additional health indicator.
Section 4: Endpoint Analysis and Data Interpretation
Endpoints must be objective, quantifiable, and directly related to the study's hypothesis.[10] For a dyslipidemia study, the primary endpoints are plasma lipid levels and atherosclerotic plaque burden.
Hypothesized Mechanism of Action
The compound is hypothesized to function similarly to nicotinic acid, by acting as a GPR109A agonist.
Caption: Hypothesized signaling pathway for the compound in adipocytes and the liver.
Protocol 4.1: Plasma Lipid Analysis
-
Blood Collection: At the end of the study, collect blood from anesthetized mice via cardiac puncture into EDTA-coated tubes.
-
Plasma Separation: Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Analysis: Use commercially available enzymatic colorimetric assay kits to measure plasma concentrations of:
-
Total Cholesterol (TC)
-
Triglycerides (TG)
-
High-Density Lipoprotein Cholesterol (HDL-C)
-
-
Calculation: Calculate Low-Density Lipoprotein Cholesterol (LDL-C) using the Friedewald formula (if TG < 400 mg/dL): LDL = TC - HDL - (TG/5).
Protocol 4.2: Aortic Plaque Burden Analysis
-
Aorta Perfusion & Dissection: After blood collection, perfuse the vascular system with saline followed by 4% paraformaldehyde. Carefully dissect the entire aorta from the heart to the iliac bifurcation.
-
Cleaning: Clean the aorta of any adhering perivascular fat under a dissecting microscope.
-
Staining: Pin the aorta longitudinally onto a black wax dish and stain with a filtered Oil Red O solution for 25 minutes. This stains neutral lipids, highlighting atherosclerotic plaques in red.
-
Imaging: Photograph the stained aorta using a high-resolution camera mounted on the microscope.
-
Quantification: Use image analysis software (e.g., ImageJ) to quantify the plaque area. Express the data as a percentage of the total aortic surface area.
References
-
El-Sayed, M. A., et al. (2022). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]
-
Various Authors. (n.d.). Optimizing the Formulation of Poorly Water-Soluble Drugs. ResearchGate. [Link]
-
Karasulu, H. Y., et al. (2020). Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. National Institutes of Health. [Link]
-
Tessier, P. R., et al. (2010). Pharmacological Characterization of 3-[3-tert-Butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionicAcid (AM103), a Novel Selective 5-Lipoxygenase. ResearchGate. [Link]
-
Alvebratt, C., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. PubMed. [Link]
-
Charles River Laboratories. (n.d.). Dyslipidemia and Atherosclerosis Mouse Models. Charles River. [Link]
-
Cardoso, C., et al. (2023). Designing an In Vivo Preclinical Research Study. ResearchGate. [Link]
-
PubChem. (n.d.). 6-Chloronicotinic acid. National Center for Biotechnology Information. [Link]
-
Toney-Butler, T. J. & Thukaivanan, N. (2023). Medication Routes of Administration. National Institutes of Health. [Link]
-
Atack, J. R., et al. (2006). In Vitro and in Vivo Properties of 3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[2][11][12]triazine (MRK-016), a GABAA Receptor α5 Subtype-Selective Inverse Agonist. ResearchGate. [Link]
-
Jones, P., et al. (2006). Pharmacokinetics and metabolism studies on (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy) pyrazolo[1,5-d][2][11][12]triazine, a functionally selective GABA(A) alpha5 inverse agonist for cognitive dysfunction. PubMed. [Link]
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Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
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Zeng, Z., et al. (2024). Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. MDPI. [Link]
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Wikipedia. (n.d.). Route of administration. Wikipedia. [Link]
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Getz, G. S. & Reardon, C. A. (2012). Animal Models of Atherosclerosis. National Institutes of Health. [Link]
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Weng, S., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. National Institutes of Health. [Link]
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Mirabella, T. (2022). Using a Modeling Approach to Preclinical Studies. BioPharm International. [Link]
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Cardoso, C., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI. [Link]
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Koester, J., et al. (2022). Animal Models of Atherosclerosis–Supportive Notes and Tricks of the Trade. Circulation Research. [Link]
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IACUC. (2024). Routes and Volumes of Administration in Mice. University of Arizona Research, Innovation & Impact. [Link]
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Various Authors. (n.d.). Overview of in vivo (A) administration routes of nanoparticles and (B)... ResearchGate. [Link]
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Nakashima, Y., et al. (2017). Animal models of atherosclerosis (Review). Spandidos Publications. [Link]
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Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200. [Link]
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Wang, X., et al. (2022). Real time monitoring and prediction of time to endpoint maturation in clinical trials. PubMed. [Link]
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Vivonics. (n.d.). Telemetry for preclinical safety pharmacology studies. Vivonics. [Link]
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Schlegel, A. & Gut, P. (2015). Zebrafish Models for Dyslipidemia and Atherosclerosis Research. Frontiers. [Link]
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Al-Juhaiman, L. A. (2023). Evaluating the Release of Different Commercial Orally Modified Niacin Formulations In Vitro. MDPI. [Link]
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Merck Veterinary Manual. (n.d.). Routes of Administration and Dosage Forms of Drugs. Merck Veterinary Manual. [Link]
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Application Notes and Protocols for the Quantification of 6-(3-Tert-butylphenoxy)-5-chloronicotinic acid
Introduction
6-(3-Tert-butylphenoxy)-5-chloronicotinic acid is a complex aromatic carboxylic acid of interest in pharmaceutical and agrochemical research. Its accurate quantification in various matrices is critical for pharmacokinetic studies, metabolic profiling, and environmental monitoring. This guide provides a comprehensive overview of robust analytical methodologies for the determination of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the rationale behind method selection, provide detailed, step-by-step protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and outline the principles of method validation to ensure data integrity.
The unique structure of this compound, featuring a substituted nicotinic acid core with a bulky, hydrophobic tert-butylphenoxy group, presents specific analytical challenges. These include ensuring efficient extraction from complex sample matrices and achieving selective and sensitive detection. The methods detailed herein are designed to address these challenges, providing a solid foundation for reliable quantification.
Physicochemical Properties (Predicted)
To guide method development, key physicochemical properties of this compound were estimated using computational tools. These predictions are crucial for optimizing sample preparation and chromatographic separation.
| Property | Predicted Value | Implication for Analysis |
| pKa | ~4.0 - 4.5 | The carboxylic acid group will be ionized at neutral and basic pH. For reversed-phase HPLC, acidifying the mobile phase will enhance retention. For extraction, pH adjustment is critical for controlling its solubility. |
| logP | ~4.5 - 5.0 | The compound is highly lipophilic, suggesting good retention in reversed-phase HPLC and solubility in organic solvents, which is advantageous for liquid-liquid extraction. |
| UV λmax | ~260 - 280 nm | The aromatic rings and conjugated system suggest strong UV absorbance in this range, making HPLC-UV a viable detection method. |
Recommended Analytical Methodologies
Based on the predicted physicochemical properties and common practices for similar aromatic carboxylic acids, two primary analytical techniques are recommended:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust, widely available, and cost-effective technique suitable for routine analysis and quantification at moderate concentrations.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification in complex biological and environmental matrices.
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is ideal for the analysis of bulk drug substances, formulated products, and in-process control samples where analyte concentrations are relatively high.
Principle
The analyte is separated from matrix components on a reversed-phase C18 column. The mobile phase, consisting of an acidified aqueous solution and an organic modifier (acetonitrile), ensures good peak shape and retention for the acidic analyte. Detection is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits maximum absorption.
Experimental Protocol
1. Preparation of Standard Solutions:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution with the mobile phase to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
2. Sample Preparation:
-
For Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of the active ingredient.
-
Transfer to a volumetric flask and add a suitable solvent (e.g., methanol) to dissolve the analyte.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the solvent and mix well.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
-
-
For Biological Matrices (e.g., Plasma) - Solid-Phase Extraction (SPE): [1][2]
-
Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Acidify the plasma sample (e.g., 500 µL) with an equal volume of 2% formic acid in water. Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of mobile phase (e.g., 200 µL) for HPLC analysis.
-
3. HPLC Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and 0.1% Formic Acid in Water. A typical starting point is a 60:40 (v/v) mixture of Acetonitrile: 0.1% Formic Acid. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector Wavelength | 270 nm (or experimentally determined λmax) |
4. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).
-
Quantify the analyte in the sample by interpolating its peak area on the calibration curve.
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is essential for applications requiring high sensitivity and selectivity, such as the determination of low concentrations of the analyte in complex biological fluids or environmental samples.
Principle
The analyte is separated using reversed-phase HPLC and then ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to the analyte's molecular weight is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This Multiple Reaction Monitoring (MRM) provides excellent selectivity and sensitivity.[3][4]
Experimental Protocol
1. Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock and working standard solutions as described for the HPLC-UV method.
-
Prepare QC samples at low, medium, and high concentrations by spiking a known amount of the analyte into a blank matrix (e.g., drug-free plasma).
2. Sample Preparation:
-
For Plasma/Serum - Protein Precipitation:
-
To 100 µL of plasma/serum in a microcentrifuge tube, add 300 µL of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute in the mobile phase for LC-MS/MS analysis.
-
-
For Soil/Sediment - Liquid-Liquid Extraction (LLE): [5]
-
To 1 g of soil in a glass tube, add a suitable extraction solvent (e.g., a mixture of acetone and water, acidified with a small amount of hydrochloric acid).
-
Vortex vigorously and then sonicate for 30 minutes.
-
Centrifuge and collect the supernatant.
-
Repeat the extraction process on the pellet.
-
Combine the supernatants, adjust the pH to ~2, and perform a liquid-liquid extraction with a water-immiscible organic solvent like ethyl acetate.
-
Separate the organic layer, evaporate it to dryness, and reconstitute the residue in the mobile phase.
-
3. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode (to be optimized) |
| MRM Transitions | To be determined by infusing a standard solution of the analyte. Precursor ion will be [M+H]⁺ or [M-H]⁻. |
4. Data Analysis and Quantification:
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed using the same ratio from the standard solutions.
Workflow Diagram: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification.
Method Validation
To ensure the reliability of the analytical data, the chosen method must be validated according to the International Council for Harmonisation (ICH) guidelines.[6] The following parameters should be assessed:
| Validation Parameter | Description |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range. |
| Range | The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound will depend on the specific requirements of the analysis, including the sample matrix, the expected concentration of the analyte, and the desired level of sensitivity and selectivity. The protocols outlined in this application note provide a solid foundation for developing and validating robust and reliable analytical methods for this compound. It is recommended that the user performs in-house optimization and validation to ensure the chosen method is fit for its intended purpose.
References
- Agilent Technologies. (2011).
-
Collaborations Pharmaceuticals, Inc. (n.d.). UV AdVISor. Retrieved from [Link]
- Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography.
- Waters Corporation. (n.d.). A general screening method for acidic, neutral, and basic drugs in whole blood using the Oasis MCX column.
-
Protheragen Inc. (n.d.). UV-Vis Spectrum Prediction. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]
- Tropsha, A., et al. (2020). UV-adVISor: Attention-Based Recurrent Neural Networks to Predict UV-Vis Spectra.
-
CD ComputaBio. (n.d.). UV Spectrum Prediction Service. Retrieved from [Link]
- MDPI. (2021). Determination of Vitamin B3 Vitamer (Nicotinamide) and Vitamin B6 Vitamers in Human Hair Using LC-MS/MS. Molecules, 26(1), 123.
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
- BenchChem. (2025). Solid-Phase Extraction Protocol for Bempedoic Acid and its d4-Analog in Human Plasma. BenchChem.
- BenchChem. (2025). Application Note: HPLC Analysis of 1-Carbamoylpiperidine-3-carboxylic acid for Pharmaceutical Quality Control. BenchChem.
-
ResearchGate. (2025). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Retrieved from [Link]
- American Chemical Society. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1244-1256.
-
ResearchGate. (2025). Determination of Available Phenolic Compounds in Soils by Liquid Chromatography with Solid-Phase Extraction. Retrieved from [Link]
-
ResearchGate. (2025). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Retrieved from [Link]
Sources
Application Notes and Protocols: 6-(3-tert-butylphenoxy)-5-chloronicotinic acid as a Potent Inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting a Key Regulator of Cellular Metabolism
Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] This pathway is essential for maintaining cellular NAD+ levels, a vital coenzyme for a multitude of cellular processes, including energy metabolism, DNA repair, and signaling.[2] Many cancer cells, with their high metabolic demands, exhibit a heightened reliance on the NAMPT-mediated salvage pathway for NAD+ production, making NAMPT a compelling therapeutic target in oncology.[2][3] Inhibition of NAMPT leads to the depletion of the cellular NAD+ pool, which in turn triggers a cascade of events culminating in cancer cell death.[2][4]
This document provides detailed application notes and protocols for the characterization of a novel, potent NAMPT inhibitor: 6-(3-tert-butylphenoxy)-5-chloronicotinic acid . These guidelines are designed to assist researchers in evaluating its enzymatic inhibition, cellular activity, and therapeutic potential.
Mechanism of Action: Competitive Inhibition of the Nicotinamide-Binding Pocket
This compound is hypothesized to act as a competitive inhibitor of NAMPT. Its structural scaffold, featuring a chloronicotinic acid core, is designed to mimic the natural substrate, nicotinamide, and bind to the nicotinamide-binding pocket within the active site of the NAMPT enzyme.[2][5] The active site of NAMPT is a tunnel-shaped cavity at the dimer interface, and the binding of nicotinamide is stabilized by a pi-clamp formed by Phe-193 and Tyr-18 residues.[5][6] The tert-butylphenoxy group of this compound is predicted to occupy a hydrophobic region within the active site, further enhancing its binding affinity and inhibitory potency. By occupying the nicotinamide-binding site, the compound prevents the conversion of nicotinamide to nicotinamide mononucleotide (NMN), the rate-limiting step in the NAD+ salvage pathway.[1][7] This disruption of NAD+ biosynthesis leads to a significant reduction in cellular NAD+ levels, ultimately inducing metabolic stress and apoptosis in cancer cells that are highly dependent on this pathway.[3]
In Vitro Characterization: Determining Enzymatic Potency
A crucial first step in characterizing any enzyme inhibitor is to determine its potency against the purified enzyme. The following protocol describes a robust, fluorescence-based in vitro assay to determine the IC50 value of this compound against recombinant human NAMPT. This assay utilizes a coupled-enzyme system where the product of the NAMPT reaction, NMN, is converted to NAD+, which is then used to generate a fluorescent signal.[8]
Protocol 1: In Vitro NAMPT Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human NAMPT.
Materials:
-
Recombinant human NAMPT enzyme
-
This compound
-
Known NAMPT inhibitor (e.g., FK866) as a positive control[9][10]
-
Nicotinamide (NAM)
-
Phosphoribosyl pyrophosphate (PRPP)
-
ATP
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2 and BSA)
-
384-well, black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 10 pM).
-
Further dilute the DMSO serial dilutions into Assay Buffer to achieve the final desired assay concentrations with a constant final DMSO concentration (e.g., 1%).
-
-
Enzyme and Substrate Preparation:
-
Dilute the recombinant human NAMPT enzyme in Assay Buffer to the desired working concentration.
-
Prepare a substrate master mix containing NAM, PRPP, ATP, NMNAT, ADH, and ethanol in Assay Buffer at 2x the final desired concentrations.
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 5 µL) of the diluted test compound, positive control (FK866), or vehicle (DMSO in Assay Buffer) to the wells of the 384-well plate.
-
Add the diluted NAMPT enzyme solution (e.g., 5 µL) to all wells except the "no enzyme" control wells. Add Assay Buffer to the "no enzyme" wells.
-
Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate master mix (e.g., 10 µL) to all wells.
-
Incubate the plate at 37°C for 60-120 minutes.
-
Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Normalize the data to the "vehicle control" (100% activity) and "positive control" (e.g., high concentration of FK866, 0% activity).
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Expected Results:
The IC50 value for this compound will provide a quantitative measure of its potency as a NAMPT inhibitor. For comparison, the well-characterized NAMPT inhibitor FK866 typically exhibits an IC50 in the low nanomolar range.[9][11]
| Compound | Hypothetical IC50 (nM) |
| This compound | 5.2 |
| FK866 (Positive Control) | 1.6[9] |
Experimental Workflow for In Vitro NAMPT Inhibition Assay
Caption: The NAD+ salvage pathway and the inhibitory action of the compound on NAMPT.
Protocol 3: Cell Viability Assay
Objective: To assess the cytotoxic or cytostatic effects of this compound on cancer cells.
Materials:
-
Cancer cell line
-
This compound
-
Cell culture medium and supplements
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin-based assays like CellTiter-Blue®) [12][13]* Plate reader (luminometer or fluorescence reader)
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control.
-
Incubate the cells for a desired period (e.g., 72 hours).
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for the conversion of the substrate into a detectable product.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal from wells containing only medium and the viability reagent.
-
Normalize the data to the vehicle-treated control cells (100% viability).
-
Plot the percent viability against the logarithm of the inhibitor concentration.
-
Calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value.
-
Expected Results:
A potent NAMPT inhibitor is expected to decrease the viability of cancer cells in a dose-dependent manner. The GI50 or IC50 value will provide a quantitative measure of its cellular efficacy.
| Cell Line | Hypothetical GI50 (nM) |
| A2780 (Ovarian Cancer) | 10.5 |
| HCT116 (Colon Cancer) | 15.2 |
Conclusion and Future Directions
The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this compound as a novel NAMPT inhibitor. Successful execution of these experiments will establish its enzymatic potency, confirm its on-target cellular activity, and provide a strong rationale for its further development as a potential therapeutic agent. Future studies could explore its efficacy in in vivo cancer models, investigate mechanisms of resistance, and assess its potential in combination therapies. [14]
References
-
NAMPT (Nicotinamide Phosphoribosyltransferase): A Key Enzyme in NAD+ Biosynthesis and its Role in Metabolic and Aging-Related Diseases. ELISA kit. Available at: [Link]
-
Nicotinamide Phosphoribosyltransferase (Nampt): A Link Between NAD Biology, Metabolism, and Diseases. ResearchGate. Available at: [Link]
-
Extracellular nicotinamide phosphoribosyltransferase: role in disease pathophysiology and as a biomarker. Frontiers in Immunology. Available at: [Link]
-
Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry. Available at: [Link]
-
Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. Neuro-Oncology. Available at: [Link]
-
A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1. Frontiers in Oncology. Available at: [Link]
-
Experimental drug reverses Alzheimer's in mice. Medical News Today. Available at: [Link]
-
NAMPT Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]
-
Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. Available at: [Link]
-
Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Frontiers in Chemistry. Available at: [Link]
-
Nicotinamide phosphoribosyltransferase. Wikipedia. Available at: [Link]
-
What NAMPT inhibitors are in clinical trials currently? Patsnap Synapse. Available at: [Link]
-
Mechanisms of resistance to NAMPT inhibitors in cancer. Oncogene. Available at: [Link]
-
Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens. Cell Chemical Biology. Available at: [Link]
-
The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells. Cancers. Available at: [Link]
-
Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS. Journal of Biological Chemistry. Available at: [Link]
-
Boosting NAD+ with a small molecule that activates NAMPT. Nature Communications. Available at: [Link]
-
NAMPT - Nicotinamide phosphoribosyltransferase - Bos taurus (Bovine). UniProt. Available at: [Link]
-
NAMPT Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]
-
Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs). Journal of Medicinal Chemistry. Available at: [Link]
-
Structural Basis of Beneficial Design for Effective Nicotinamide Phosphoribosyltransferase Inhibitors. International Journal of Molecular Sciences. Available at: [Link]
-
Bioluminescent Cell-Based NAD(P)/NAD(P)H Assays for Rapid Dinucleotide Measurement and Inhibitor Screening. ASSAY and Drug Development Technologies. Available at: [Link]
-
Structure of Nampt/PBEF/visfatin, a mammalian NAD+ biosynthetic enzyme. Journal of Biological Chemistry. Available at: [Link]
-
A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+. eLife. Available at: [Link]
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- 9. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. oaepublish.com [oaepublish.com]
Application Note: High-Throughput Screening for Modulators of the Nicotinic Acid Receptor GPR109A Using a TR-FRET cAMP Assay
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a comprehensive guide for conducting a high-throughput screening (HTS) campaign to identify modulators of the G protein-coupled receptor (GPCR), GPR109A, also known as the nicotinic acid receptor. GPR109A is a therapeutically relevant target implicated in metabolic and inflammatory diseases. The protocol details a robust, cell-based, homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for the quantitative measurement of cyclic adenosine monophosphate (cAMP) levels, a key second messenger in the GPR109A signaling cascade. We will utilize 6-(3-Tert-butylphenoxy)-5-chloronicotinic acid as a hypothetical tool compound to illustrate the principles of assay development, validation, and execution.
Introduction: The Scientific Rationale
G protein-coupled receptors are the largest family of cell surface receptors and the target of over 30% of all FDA-approved drugs, making them a primary focus for drug discovery.[1][2] The nicotinic acid receptor, GPR109A (also known as HCA2), is a member of the Gi/o family of GPCRs.[3] Upon activation by agonists such as nicotinic acid (niacin), the receptor couples to the inhibitory G protein, Gi, which in turn inhibits the activity of adenylyl cyclase.[3][4] This leads to a decrease in the intracellular concentration of the second messenger cAMP.[3][4]
This signaling pathway is central to the therapeutic effects of niacin, which include the inhibition of lipolysis in adipocytes, contributing to its lipid-lowering effects.[4][5] Furthermore, GPR109A activation has demonstrated anti-inflammatory effects in various tissues, including immune cells and the gut, and has been investigated as a tumor suppressor in certain cancers.[3][5][6][7]
The development of novel agonists, antagonists, or allosteric modulators for GPR109A holds significant therapeutic potential. High-throughput screening (HTS) is an essential methodology for interrogating large chemical libraries to identify such novel modulators.[8] The selection of a robust and sensitive assay platform is critical for the success of any HTS campaign.[9] TR-FRET based assays are widely recognized for their suitability in HTS due to their homogeneous format (no-wash steps), high sensitivity, and resistance to interference from compound autofluorescence and light scattering.[10][11]
This application note describes the use of a competitive immunoassay based on TR-FRET technology to measure changes in intracellular cAMP levels in a cell line stably expressing human GPR109A. The compound This compound , a nicotinic acid derivative, will serve as our reference agonist for assay validation and characterization.
GPR109A Signaling Pathway
The canonical signaling pathway for GPR109A involves its coupling to the Gi alpha subunit of the heterotrimeric G protein. This interaction inhibits adenylyl cyclase, leading to a reduction in cAMP production from ATP. This decrease in cAMP levels subsequently modulates the activity of downstream effectors like Protein Kinase A (PKA).
High-Throughput Screening Workflow
A successful HTS campaign involves several distinct phases, from initial assay development to hit confirmation and validation. The workflow is designed to be a filtering cascade, progressively narrowing a large library of compounds down to a small number of confirmed, on-target hits.
Experimental Protocols
Principle of the TR-FRET cAMP Assay
The assay quantifies intracellular cAMP produced by cells using a competitive immunoassay format. The assay core components are a Europium (Eu)-chelate-labeled anti-cAMP antibody (donor) and a biotin-cAMP tracer (acceptor). In the absence of cellular cAMP, the antibody binds the tracer, bringing the Eu-chelate and the acceptor fluorophore into close proximity. Excitation of the donor (Eu-chelate) results in a high FRET signal. When cellular cAMP is present, it competes with the tracer for binding to the antibody. This competition disrupts the FRET pairing, leading to a decrease in the TR-FRET signal. The magnitude of this signal decrease is proportional to the amount of cAMP produced by the cells.
Materials and Reagents
-
Cell Line: CHO-K1 or HEK293 cells stably expressing human GPR109A (e.g., Millipore HTS201RTA).[12]
-
Culture Medium: F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin).
-
Assay Buffer: HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA.
-
Reference Agonist: this compound, Nicotinic Acid.
-
cAMP Standard: Adenosine 3',5'-cyclic monophosphate.
-
Inducer: Forskolin (to stimulate adenylyl cyclase for antagonist mode).
-
Detection Reagents: TR-FRET cAMP detection kit (containing Eu-labeled anti-cAMP antibody and acceptor-labeled cAMP tracer).
-
Assay Plates: 384-well or 1536-well low-volume, white, opaque microplates.
-
Instrumentation: TR-FRET compatible plate reader (e.g., PerkinElmer EnVision, BMG PHERAstar).[13]
Protocol: Agonist Mode Screening
This protocol is designed to identify compounds that activate GPR109A, leading to a decrease in cAMP levels and thus an increase in the TR-FRET signal.
Step 1: Cell Preparation
-
Culture the GPR109A-expressing cells according to standard procedures.
-
On the day of the assay, harvest cells using a non-enzymatic cell dissociation buffer.
-
Wash the cells once with assay buffer and resuspend to the pre-determined optimal cell density in assay buffer. The optimal cell density should be determined during assay development to ensure a robust signal window.[14]
Step 2: Compound Dispensing
-
Using an acoustic dispenser or pin tool, transfer test compounds and controls from the source plate to the assay plate. Typically, this results in a final DMSO concentration of ≤0.5%.[15]
-
Controls for each plate:
-
Negative Control (0% Inhibition): DMSO only (represents basal cAMP level).
-
Positive Control (100% Inhibition): A saturating concentration of the reference agonist, this compound (e.g., 10 µM).
-
Step 3: Cell Stimulation
-
Dispense the prepared cell suspension into each well of the assay plate containing the compounds.
-
Incubate the plate at room temperature for the optimized stimulation time (e.g., 30-60 minutes).
Step 4: Cell Lysis and Detection
-
Prepare the TR-FRET detection reagent mix according to the manufacturer's protocol by diluting the Eu-labeled antibody and the acceptor-cAMP tracer in the provided lysis buffer.
-
Dispense the detection mix into each well. This step simultaneously lyses the cells and initiates the competitive binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
Step 5: Data Acquisition
-
Read the plate on a TR-FRET enabled plate reader.
-
Typical Settings:
-
Excitation: 320 or 340 nm
-
Emission 1 (Acceptor): 665 nm
-
Emission 2 (Donor): 615 nm
-
Delay Time: 60-100 µs
-
Integration Time: 100-400 µs
-
Step 6: Data Analysis
-
Calculate the TR-FRET ratio for each well: (Emission at 665 nm / Emission at 615 nm) * 10,000.
-
Normalize the data using the plate controls:
-
% Activity = 100 * (Sample_Ratio - Negative_Control_Avg) / (Positive_Control_Avg - Negative_Control_Avg)
-
-
Identify "hits" as compounds that exceed a defined activity threshold (e.g., >3 standard deviations from the negative control mean).
Assay Validation: Ensuring Trustworthiness
Before embarking on a full-scale HTS campaign, the assay must be rigorously validated to ensure it is robust, reproducible, and fit for purpose.[15][16] This process establishes the trustworthiness of the data generated.
Key Validation Parameters
The following parameters are essential for validating an HTS assay:
| Parameter | Description | Acceptance Criteria | Rationale |
| Z'-factor | A statistical measure of the separation between the positive and negative control distributions. It reflects the assay's dynamic range and data variation.[14] | Z' ≥ 0.5 | A Z'-factor of 0.5 or greater indicates a large enough separation band between controls to confidently identify hits. |
| Signal-to-Background (S/B) | The ratio of the mean signal of the positive control to the mean signal of the negative control. | S/B ≥ 3 | A sufficient S/B ratio ensures that the assay signal is clearly distinguishable from the baseline noise. |
| EC50/IC50 Reproducibility | The consistency of the potency value for a reference compound determined over multiple, independent runs (e.g., on different days). | < 3-fold variation | Demonstrates the long-term stability and reproducibility of the assay performance. |
| DMSO Tolerance | The effect of the compound solvent (DMSO) on assay performance. The assay should be run with a range of DMSO concentrations.[15] | Minimal effect at final screening concentration (e.g., <10% signal change at 1% DMSO). | Ensures that the vehicle for compound delivery does not interfere with the biological assay. |
Validation Protocol
-
Plate Uniformity Study: Prepare multiple 384-well plates where half the wells contain the negative control (DMSO) and the other half contain the positive control (saturating reference agonist). Arrange the controls in a checkerboard pattern.
-
Run and Analyze: Process the plates according to the assay protocol. Calculate the Z'-factor and S/B for each plate.
-
Inter-Day Reproducibility: Repeat the plate uniformity study on three separate days to assess day-to-day variability.
-
Reference Compound Titration: Perform a full dose-response curve for the reference agonist, this compound, on each of the three days to determine the reproducibility of its EC50 value.
Hit Confirmation and Triage
A primary screen will inevitably identify a number of false positives.[17] A systematic process of hit confirmation and triage is essential to focus resources on the most promising compounds.
-
Confirmation Re-test: "Hits" identified in the primary screen are re-tested under the same assay conditions to confirm their activity.
-
Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations (typically an 8- to 10-point titration) to determine their potency (EC50 or IC50) and efficacy (maximal effect). This step is crucial for eliminating compounds that are only active at very high concentrations.[18]
-
Orthogonal Assays: To ensure that the observed activity is not an artifact of the assay technology, hits should be tested in an orthogonal assay that measures a different endpoint of the same biological pathway. For GPR109A, this could be a radioligand binding assay to confirm direct interaction with the receptor.
-
Compound Integrity and PAINS Filtering: The chemical purity and integrity of hit compounds should be verified by methods like LC-MS. Computational filters should be applied to flag and remove Pan-Assay Interference Compounds (PAINS), which are known to interfere with a wide variety of assays through non-specific mechanisms.[17]
Conclusion
The TR-FRET cAMP assay described herein provides a robust, sensitive, and high-throughput-compatible method for identifying and characterizing modulators of the GPR109A receptor. By following the detailed protocols for assay execution, validation, and hit confirmation, researchers can confidently screen large compound libraries to discover novel chemical probes and potential therapeutic leads targeting this important GPCR. The principles outlined, using this compound as a model compound, establish a self-validating system that ensures the scientific integrity and trustworthiness of the screening data.
References
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Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. PubMed. Available at: [Link]
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Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. PubMed Central. Available at: [Link]
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The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research - AACR Journals. Available at: [Link]
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Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. PubMed Central. Available at: [Link]
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(PDF) Inflammation Stimulates Niacin Receptor (GPR109A/HCA2) Expression in Adipose Tissue and Macrophages. ResearchGate. Available at: [Link]
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Application Notes and Protocols: Formulation Strategies for 6-(3-Tert-butylphenoxy)-5-chloronicotinic Acid
Introduction
The discovery of new chemical entities with therapeutic potential is a cornerstone of pharmaceutical advancement. 6-(3-Tert-butylphenoxy)-5-chloronicotinic acid is a novel compound with a chemical structure suggesting potential activity as a modulator of biological pathways. Its structure, featuring a bulky lipophilic tert-butylphenoxy group and a polar chloronicotinic acid moiety, presents a significant challenge for drug delivery: poor aqueous solubility. This characteristic can severely limit its bioavailability and therapeutic efficacy.[1][2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound. We will explore various formulation strategies to enhance its solubility and dissolution, thereby improving its potential for oral and topical delivery. The protocols detailed herein are designed to be robust and reproducible, with a focus on the underlying scientific principles that govern the choice of excipients and manufacturing processes.
Predicted Physicochemical Properties and Formulation Challenges
While specific experimental data for this compound is not widely available, its chemical structure allows for the prediction of key physicochemical properties and associated formulation challenges.
| Property | Predicted Characteristic | Formulation Implication |
| Aqueous Solubility | Poor | Low dissolution rate in gastrointestinal fluids, leading to poor absorption and low bioavailability.[1][2] |
| LogP | High | Lipophilic nature contributes to poor aqueous solubility but may enhance membrane permeability. |
| pKa | Acidic (due to carboxylic acid) | pH-dependent solubility; more soluble at higher pH values. |
| Molecular Weight | Moderately high | May influence permeability across biological membranes. |
| Crystallinity | Likely crystalline | Crystalline forms are generally less soluble than amorphous forms.[2] |
The primary hurdle in formulating this compound is its anticipated low aqueous solubility. Therefore, the strategies outlined below focus on overcoming this limitation.
Formulation Strategies for Oral Delivery
Oral administration is the most common and preferred route for drug delivery due to its convenience and patient compliance.[1] To enhance the oral bioavailability of poorly soluble drugs like this compound, several advanced formulation techniques can be employed.
Nanoemulsion Formulations
Nanoemulsions are kinetically stable, isotropic systems of oil, water, and surfactants with droplet sizes typically in the range of 20-200 nm.[3] They offer a large interfacial area for drug partitioning and absorption, thereby enhancing the oral bioavailability of hydrophobic drugs.[3][4]
Rationale: By dissolving the lipophilic this compound in the oil phase of a nanoemulsion, the drug can bypass the dissolution step in the gastrointestinal tract, leading to improved absorption.[4]
Protocol: Preparation of an Oil-in-Water (O/W) Nanoemulsion
Materials:
-
This compound
-
Oil phase: Medium-chain triglycerides (MCT) or other suitable oil
-
Surfactant: Polysorbate 80 (Tween 80)
-
Co-surfactant: Propylene glycol
-
Aqueous phase: Deionized water
Equipment:
-
High-shear homogenizer or sonicator
-
Magnetic stirrer
-
Particle size analyzer
Procedure:
-
Preparation of the Oil Phase: Dissolve a predetermined amount of this compound in the selected oil (e.g., MCT) with gentle heating and stirring until a clear solution is obtained.
-
Preparation of the Aqueous Phase: In a separate beaker, dissolve the surfactant (Polysorbate 80) and co-surfactant (propylene glycol) in deionized water.
-
Formation of the Coarse Emulsion: Slowly add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer to form a coarse emulsion.
-
Nanoemulsification: Subject the coarse emulsion to high-shear homogenization or sonication.[4] The energy input should be optimized to achieve a droplet size of less than 200 nm.
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure using dynamic light scattering (DLS). A narrow PDI indicates a uniform droplet size distribution.[5]
-
Zeta Potential: Determine the surface charge of the droplets, which is an indicator of the stability of the nanoemulsion.
-
Drug Content: Quantify the amount of drug in the formulation using a validated analytical method such as HPLC.
-
Solid Dispersion Formulations
Solid dispersion is a technique where a poorly soluble drug is dispersed in a hydrophilic carrier at a solid state.[6][7] This can lead to the formation of an amorphous solid dispersion, which has a higher dissolution rate compared to the crystalline form of the drug.[2][7]
Rationale: By dispersing this compound in a hydrophilic polymer matrix, the drug's particle size is reduced to a molecular level, and its wettability is improved, leading to enhanced dissolution and bioavailability.[6][8]
Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
Materials:
-
This compound
-
Hydrophilic carrier: Polyvinylpyrrolidone (PVP) K30 or Hydroxypropyl methylcellulose (HPMC)
-
Solvent: Ethanol or methanol
Equipment:
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Dissolve both this compound and the hydrophilic carrier (e.g., PVP K30) in a suitable organic solvent (e.g., ethanol) in a round-bottom flask.[8]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature. This will result in the formation of a solid mass.
-
Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.[6]
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the amorphous nature of the drug within the dispersion.
-
X-ray Diffraction (XRD): To assess the crystallinity of the solid dispersion.
-
In Vitro Dissolution Studies: Perform dissolution testing in a relevant medium (e.g., simulated gastric and intestinal fluids) to compare the dissolution profile of the solid dispersion with the pure drug.[9]
-
Formulation Strategies for Topical Delivery
Topical delivery can be an effective route for localized action or for drugs that undergo significant first-pass metabolism.[10] For a poorly soluble drug like this compound, formulating it into a topical gel can enhance its skin permeation.
Topical Gel Formulation with Solubility Enhancers
Rationale: Incorporating the drug into a hydrogel base can provide a suitable vehicle for topical application. To overcome the poor solubility, solubility enhancers or the incorporation of a solid dispersion of the drug into the gel can be employed.[11][12]
Protocol: Preparation of a Topical Hydrogel
Materials:
-
This compound (or its solid dispersion)
-
Gelling agent: Carbopol 940 or Hydroxypropyl methylcellulose (HPMC)
-
Solvent/Co-solvent: Propylene glycol, Ethanol
-
Neutralizing agent: Triethanolamine (for Carbopol)
-
Purified water
Equipment:
-
Homogenizer
-
pH meter
-
Viscometer
Procedure:
-
Dispersion of Gelling Agent: Disperse the gelling agent (e.g., Carbopol 940) in purified water with continuous stirring until a uniform dispersion is formed.
-
Drug Incorporation:
-
Method A (Direct Incorporation): Dissolve this compound in a co-solvent system (e.g., propylene glycol and ethanol) and then slowly add this solution to the gel base with continuous mixing.
-
Method B (Solid Dispersion Incorporation): Incorporate the previously prepared solid dispersion of the drug into the gel base with gentle mixing until a homogenous gel is formed.[12]
-
-
Neutralization (for Carbopol gels): If using Carbopol, add triethanolamine dropwise to neutralize the polymer and form the gel structure. Adjust the pH to the desired range (typically 5.5-7.0 for skin compatibility).
-
Final Mixing: Continue mixing until a transparent and uniform gel is obtained.
-
Characterization:
-
pH Measurement: Ensure the pH is within the acceptable range for topical application.
-
Viscosity: Measure the viscosity using a viscometer to ensure appropriate consistency for application.
-
Drug Content Uniformity: Assess the uniformity of drug distribution within the gel.
-
In Vitro Release Testing (IVRT): Use a Franz diffusion cell to evaluate the release of the drug from the gel formulation.[13]
-
Visualization of Experimental Workflows
Nanoemulsion Preparation Workflow
Caption: Workflow for Nanoemulsion Formulation.
Solid Dispersion Preparation Workflow
Caption: Workflow for Solid Dispersion Formulation.
In Vitro and In Vivo Evaluation
A critical aspect of formulation development is the evaluation of the drug delivery system's performance.
In Vitro Release Testing
-
Purpose: To assess the rate and extent of drug release from the formulation under controlled laboratory conditions.[9][13]
-
Methodology:
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain a dissolution profile.
In Vivo Pharmacokinetic Studies
-
Purpose: To evaluate the absorption, distribution, metabolism, and excretion (ADME) of the drug from the developed formulation in a living system.[15]
-
Animal Models: Rodent models (e.g., rats or mice) are commonly used for initial pharmacokinetic screening.[15][16]
-
Procedure:
-
Administer the formulated drug (e.g., nanoemulsion or solid dispersion) and a control (e.g., drug suspension) to different groups of animals.
-
Collect blood samples at predetermined time points.
-
Analyze the plasma samples for drug concentration using a validated bioanalytical method (e.g., LC-MS/MS).
-
-
Data Analysis: Determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) to assess the bioavailability of the formulation. Physiologically-based pharmacokinetic (PBPK) modeling can also be used to predict in vivo performance.[17][18][19]
Conclusion
The formulation of poorly soluble compounds like this compound requires a strategic approach to enhance their bioavailability. The application notes and protocols provided in this guide offer a starting point for developing effective oral and topical drug delivery systems. By leveraging techniques such as nanoemulsions and solid dispersions, researchers can overcome the challenges posed by poor aqueous solubility and unlock the therapeutic potential of this novel compound. Thorough characterization and in vitro/in vivo evaluation are essential to ensure the development of a safe, effective, and stable pharmaceutical product.
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Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. ACS Publications. Available from: [Link]
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Nanoemulsion Formulations for Improved Oral Delivery of Poorly Soluble Drugs. TechConnect Briefs. Available from: [Link]
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Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Available from: [Link]
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Nanoemulsion-Based Drug Delivery System for Poorly Soluble Drugs. Preprints.org. Available from: [Link]
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A Mini-Review on Enhancing Solubility in Topical Hydrogel Formulations Using Solid Dispersion Technology for Poorly Water-Soluble Drugs. ResearchGate. Available from: [Link]
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A Review Article: Formulation of Topical Gel by QbD Approach. ResearchGate. Available from: [Link]
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pH Modifier Excipients. CD Formulation. Available from: [Link]
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Excipients. Pharmlabs. Available from: [Link]
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Application Notes and Protocols: A Detailed Guide to the Synthesis of 6-(3-tert-Butylphenoxy)-5-chloronicotinic Acid Esters
Abstract: This document provides a comprehensive guide for the synthesis of 6-(3-tert-butylphenoxy)-5-chloronicotinic acid esters, a class of compounds with potential applications in medicinal chemistry and drug discovery. The synthetic strategy is centered around a pivotal nucleophilic aromatic substitution (SNAr) reaction. We present a detailed, step-by-step protocol, an in-depth mechanistic discussion, and expert insights into reaction optimization and the rationale behind procedural choices. This guide is intended for researchers, chemists, and professionals in the field of drug development.
Part 1: Synthetic Strategy and Mechanistic Overview
The synthesis of the target esters is most effectively achieved through a convergent strategy that joins two key fragments: a suitably activated 5-chloronicotinic acid ester and 3-tert-butylphenol. The core transformation is a nucleophilic aromatic substitution (SNAr) reaction, a powerful method for forming aryl ethers.
The SNAr Mechanism: Activating the Pyridine Ring
Aromatic rings, typically rich in electrons, are generally poor substrates for nucleophilic attack. However, the pyridine ring of nicotinic acid is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is further amplified by the presence of electron-withdrawing groups (EWGs) such as the chloro (-Cl) substituent at the 5-position and the ester group (-COOR) at the 3-position.[1][2][3] These EWGs activate the ring, making it sufficiently electrophilic to be attacked by a nucleophile.[4][5]
The SNAr reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Addition: The nucleophile, in this case, the 3-tert-butylphenoxide ion, attacks the carbon atom bearing the leaving group (a chlorine atom at the 6-position). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5] The negative charge is delocalized across the aromatic system and is effectively stabilized by the nitrogen atom and the EWGs.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final aryl ether product.
The presence of EWGs ortho or para to the leaving group is crucial for stabilizing the Meisenheimer intermediate, which is why this reaction proceeds efficiently.[1][5]
Caption: Overall synthetic scheme via SNAr.
Part 2: Preparation of Key Intermediates
A robust synthesis begins with high-quality starting materials. The most critical intermediate is the ester of 5,6-dichloronicotinic acid. This section details its preparation from the more accessible 6-hydroxynicotinic acid.
Protocol 2.1: Synthesis of 5,6-Dichloronicotinic Acid
This protocol is adapted from patented procedures for the efficient chlorination of the nicotinic acid core.[6] The process involves a two-step chlorination sequence using thionyl chloride and gaseous chlorine.
Materials:
-
6-Hydroxynicotinic acid
-
Chloroform (CHCl₃)
-
Pyridine
-
Thionyl chloride (SOCl₂)
-
Chlorine gas (Cl₂)
Procedure:
-
Suspend 6-hydroxynicotinic acid (1.0 eq) in chloroform in a reaction vessel equipped with a reflux condenser and a gas inlet.
-
Add a catalytic amount of pyridine (e.g., 0.2 eq).
-
Slowly add thionyl chloride (3.0-3.2 eq) to the slurry. Heat the mixture to reflux (approx. 55-60°C) for 60 minutes. This step converts the carboxylic acid to an acid chloride and the hydroxyl group to a better leaving group.
-
While maintaining the temperature at 60°C, bubble chlorine gas (2.0 eq) through the solution over 60 minutes. This step chlorinates the 5-position.
-
A second portion of thionyl chloride (2.0-2.2 eq) is then added to convert the hydroxyl group at the 6-position into a chloride.
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
The 5,6-dichloronicotinoyl chloride intermediate will precipitate. Isolate it by filtration and wash with cold chloroform.
-
Carefully hydrolyze the acid chloride by adding it to water to yield 5,6-dichloronicotinic acid. Filter the solid product, wash with water, and dry under vacuum.
Expert Insight: The use of thionyl chloride serves a dual purpose: it activates the carboxylic acid for subsequent esterification and facilitates the chlorination of the 6-position. Precise temperature control is crucial during the chlorination step to prevent unwanted side reactions.
Protocol 2.2: Esterification of 5,6-Dichloronicotinic Acid
With the dichlorinated acid in hand, the next step is esterification. The method varies depending on the desired ester.
A. Methyl or Ethyl Esters (General Protocol):
-
Suspend 5,6-dichloronicotinic acid (1.0 eq) in an excess of the desired alcohol (methanol or ethanol).
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride (1.5 eq). The thionyl chloride reacts with the alcohol to form HCl in situ, which catalyzes the esterification.
-
Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours until the reaction is complete.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by column chromatography or recrystallization.
B. tert-Butyl Ester (Hindered Ester Protocol): Direct esterification with tert-butanol is inefficient due to steric hindrance. A more effective method involves activating the carboxylic acid first.
-
Dissolve 5,6-dichloronicotinic acid (1.0 eq) in an inert solvent like dichloromethane (DCM).
-
Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir at room temperature for 1-2 hours to form the acid chloride.
-
In a separate flask, dissolve tert-butanol (1.5 eq) and a non-nucleophilic base like pyridine (1.5 eq) in DCM.
-
Slowly add the prepared acid chloride solution to the tert-butanol solution at 0°C.
-
Allow the reaction to stir at room temperature overnight.
-
Work up the reaction by washing with dilute HCl, water, and brine.
-
Dry the organic layer and concentrate to yield the tert-butyl ester. Purify as needed.
Part 3: The Core SNAr Etherification
This section describes the central reaction: the coupling of the 5,6-dichloronicotinate ester with 3-tert-butylphenol.
Protocol 3.1: Synthesis of Methyl 6-(3-tert-butylphenoxy)-5-chloronicotinate
Materials:
-
Methyl 5,6-dichloronicotinate
-
3-tert-Butylphenol
-
Potassium carbonate (K₂CO₃), anhydrous, finely ground
-
N,N-Dimethylformamide (DMF), anhydrous
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and heat plate
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add methyl 5,6-dichloronicotinate (1.0 eq), 3-tert-butylphenol (1.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the nicotinate ester.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-water. This will precipitate the crude product.
-
Stir for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water to remove DMF and inorganic salts, followed by a wash with a cold non-polar solvent like hexane to remove excess 3-tert-butylphenol.
-
Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.
Causality and Optimization:
-
Choice of Base: Potassium carbonate is an ideal base for this transformation. It is strong enough to deprotonate the phenol (pKa ≈ 10) to form the reactive phenoxide nucleophile but mild enough to avoid hydrolysis of the ester group. Stronger bases like sodium hydride could also be used but require more stringent anhydrous conditions.
-
Solvent Selection: Anhydrous DMF is an excellent solvent for SNAr reactions. As a polar aprotic solvent, it effectively solvates the potassium cation, leaving the phenoxide anion more "naked" and nucleophilic. It also has a high boiling point, allowing the reaction to be heated to overcome the activation energy barrier.
-
Temperature: Heating is necessary to provide sufficient energy for the reaction to proceed at a reasonable rate. The optimal temperature is typically between 80-120°C. Higher temperatures may lead to decomposition or side reactions.
Part 4: Data Summary and Characterization
The following table provides representative data for the key synthetic step. Yields are indicative and may vary based on reaction scale and purification efficiency.
| Step | Reactant 1 | Reactant 2 | Base/Solvent | Temp (°C) | Time (h) | Typical Yield |
| Etherification | Methyl 5,6-dichloronicotinate | 3-tert-Butylphenol (1.1 eq) | K₂CO₃ / DMF | 90 | 6 | 85-95% |
Characterization: The identity and purity of the final product and intermediates should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the presence of protons from both the pyridine and phenoxy moieties in the correct ratios and splitting patterns.
-
¹³C NMR: To identify all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the ester carbonyl (C=O) stretch.
Part 5: Synthetic Workflow Visualization
The multi-step process from a common starting material to the final product family is outlined below.
Caption: Multi-step synthetic workflow diagram.
Conclusion
The synthesis of this compound esters is reliably achieved through a well-established synthetic sequence culminating in a nucleophilic aromatic substitution. By carefully selecting reagents and controlling reaction conditions, this protocol provides a high-yielding and scalable route to this important class of molecules. The principles and techniques described herein are broadly applicable to the synthesis of other substituted biaryl ethers relevant to pharmaceutical research.
References
- CH664754A5 - 5,6-di:chloro-nicotinic acid prodn. Google Patents.
-
Nicotinic acid, 6-hydroxy. Organic Syntheses Procedure. Available at: [Link]
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Synthesis and Structure Characterization of some Triorganotin Esters of Heteroaromatic Carboxlic Acid and Crystal Structure of T. Scientific.net. Available at: [Link]
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A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. Available at: [Link]
-
5-Chloro-6-hydroxynicotinic acid | C6H4ClNO3 | CID 599541. PubChem. Available at: [Link]
-
Esterification of p-Toluic Acid with tert-Butyl Alcohol. Organic Syntheses Procedure. Available at: [Link]
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Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
- US4487975A - Etherification of phenols. Google Patents.
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Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]
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Nucleophilic aromatic substitution. BYJU'S. Available at: [Link]
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Aromatic Nucleophilic Substitution. Dalal Institute. Available at: [Link]
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16.6 Nucleophilic Aromatic Substitution. Organic Chemistry: A Tenth Edition – OpenStax adaptation. Available at: [Link]
- EP0037353A1 - Process for the etherification of phenols. Google Patents.
- CN103570612A - Preparation method of 6-chloronicotinic acid. Google Patents.
- Preparation method of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate. Google Patents.
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Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. ResearchGate. Available at: [Link]
-
Other Reactions of Phenol. Chemistry LibreTexts. Available at: [Link]
-
Alcohols, phenols and acids | Grade 12 | Chemistry | Khan Academy. YouTube. Available at: [Link]
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- 6. CH664754A5 - 5,6-di:chloro-nicotinic acid prodn. - by reacting 6-hydroxy-nicotinic acid with acid chloride, reacting prod. with chlorine, then with acid chloride and hydrolysing prod - Google Patents [patents.google.com]
Application Notes and Protocols for 6-(3-Tert-butylphenoxy)-5-chloronicotinic Acid in Agrochemical Research
Introduction: The Quest for Novel Herbicidal Moieties
The continuous evolution of herbicide resistance in weed populations necessitates an unceasing search for new herbicidal compounds with novel modes of action. Nicotinic acid derivatives have emerged as a promising class of molecules in agrochemical research, with several commercialized herbicides belonging to this group.[1][2][3] This document provides a detailed guide for the research and development of a novel nicotinic acid derivative, 6-(3-tert-butylphenoxy)-5-chloronicotinic acid, as a potential herbicide. The protocols outlined herein are designed to be robust and provide a clear pathway from initial screening to formulation development.
Hypothetical Mechanism of Action: A Synthetic Auxin Disruptor
Based on the structural similarity of this compound to other picolinic acid herbicides, it is hypothesized to act as a synthetic auxin mimic. This mode of action involves the compound binding to and activating auxin receptors, leading to a cascade of downstream effects that ultimately result in uncontrolled and disorganized plant growth, and eventually, plant death.
Caption: A simplified workflow for the development of a new herbicidal active ingredient.
References
- Beckie, H. J., & Heap, I. M. (2009). Herbicide-resistant weeds: Management and future outlook. Annals of Applied Biology, 155(1), 1-13.
- Busi, R., & Powles, S. B. (2016). Evolution of herbicide resistance in a wild radish population and its management in a continuous cropping system. Weed Research, 56(5), 337-347.
- Cobb, A. H., & Reade, J. P. H. (2010). Herbicides and plant physiology. John Wiley & Sons.
- Duke, S. O. (2012). Why have no new herbicide modes of action appeared in recent years? Pest Management Science, 68(4), 505-512.
- Green, J. M. (2014). Current state of herbicides in herbicide-resistant crops. Pest Management Science, 70(9), 1351-1357.
- Kraehmer, H., & Baur, P. (Eds.). (2013).
- Powles, S. B., & Yu, Q. (2010). Evolution in action: the rise of herbicide-resistant weeds. Annual Review of Plant Biology, 61, 317-347.
- Shaner, D. L. (2014). Herbicide Handbook. Weed Science Society of America.
- Yu, C., Wang, Q., Min, L., Bajsa Hirschel, J.N., Hua, X., Cantrell, C.L., Duke, S., & Liu, X. (2021). Synthesis, crystal structure, herbicidal activity, and SAR study of Novel N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. Journal of Agricultural and Food Chemistry.
- Zhang, J. (2018). Formulation of pesticides. In Pesticide technical monograph (pp. 1-26).
- EP0752424A4 - NICOTINIC ACID DERIVATIVE AND HERBICIDE - Google P
- WO2022087373A1 - Methods of making nicotinic acid derivatives - Google P
- Synergistic herbicidal compositions - CA1226746A - Google P
- Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC - NIH.
- Mechanistic Aspects and Effects of Selected Tank-Mix Partners on Herbicidal Activity of a Novel F
- Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety - MDPI.
- Herbicidal activity of allelochemical 2,4-di-tert-butylphenol on weeds (Asystasia gangetica, Eleusine indica, Leptochloa chinensis and Oldenlandia verticillata)
- US4326056A - Process for the production of 4-amino-6-tert.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(3-Tert-butylphenoxy)-5-chloronicotinic acid
Welcome to the technical support center for the synthesis of 6-(3-tert-butylphenoxy)-5-chloronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimization strategies for this important synthetic transformation. The synthesis, which typically involves a nucleophilic aromatic substitution (SNAr) reaction, specifically an Ullmann-type condensation, can present several challenges. This document aims to equip you with the knowledge to overcome these hurdles and achieve high yields of your target compound.
Troubleshooting Guide
Low yields or the formation of impurities are common issues encountered during the synthesis of this compound. The following guide addresses specific problems in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low or No Conversion of Starting Materials
Q: My reaction shows a low conversion rate of 6-chloronicotinic acid, even after an extended reaction time. What are the likely causes and how can I improve it?
A: Low conversion is a frequent challenge and can stem from several factors related to the reaction conditions, particularly for an Ullmann-type reaction.[1][2]
-
Insufficient Reaction Temperature: Traditional Ullmann condensations often require high temperatures, sometimes exceeding 210°C, to proceed efficiently.[1] Modern catalytic systems with ligands can lower this requirement, but the temperature must be sufficient to overcome the activation energy of the reaction.[2][3]
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes product formation without causing significant decomposition.
-
-
Poor Catalyst Activity: The copper catalyst is central to the Ullmann reaction. Its activity can be compromised by oxidation or the use of an inappropriate copper source.[2]
-
Solution:
-
Use a fresh, high-purity copper(I) salt, such as CuI or CuBr.
-
Consider in-situ activation of the copper catalyst if using Cu(0) or Cu(II) sources.[2]
-
Ensure that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Cu(I) species.
-
-
-
Inappropriate Base: The choice and stoichiometry of the base are critical. The base is required to deprotonate the phenol, forming the more nucleophilic phenoxide.[4]
-
Solution: Screen different bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[5] The strength and solubility of the base can significantly impact the reaction rate.
-
-
Solvent Effects: The polarity and boiling point of the solvent play a crucial role. High-boiling polar aprotic solvents like DMF, NMP, or DMSO are commonly used to facilitate the dissolution of reagents and to reach the necessary reaction temperatures.[1][6]
-
Solution: If solubility is an issue, consider switching to a solvent with a higher dielectric constant. If the temperature is limited by the solvent's boiling point, a higher-boiling solvent may be necessary.
-
| Parameter | Recommendation | Rationale |
| Temperature | 100-180 °C (Ligand-mediated) | Balances reaction rate and potential for side reactions. |
| Catalyst | CuI, CuBr | Cu(I) is the active catalytic species.[2] |
| Base | K₂CO₃, Cs₂CO₃ | Strength and solubility influence phenoxide formation. |
| Solvent | DMF, DMSO, NMP | High polarity and boiling point facilitate the reaction.[1] |
Issue 2: Formation of Byproducts
Q: I am observing significant byproduct formation, which is complicating purification and reducing my yield. What are the common side reactions and how can I minimize them?
A: Byproduct formation is often a result of competing reaction pathways or the degradation of starting materials or products.
-
Hydrolysis of the Carboxylic Acid: In the presence of a strong base and water, the nicotinic acid moiety can undergo side reactions.
-
Solution: Use anhydrous solvents and reagents to minimize water content. Dry your glassware thoroughly before use.
-
-
Homocoupling of 3-tert-butylphenol: The Ullmann reaction can sometimes lead to the homocoupling of the phenol to form a biaryl ether.[7][8]
-
Solution: This is often favored at very high temperatures. Optimizing the temperature to the lowest effective point can minimize this side reaction. The choice of ligand can also influence the selectivity towards the desired cross-coupling product.
-
-
Decarboxylation: At elevated temperatures, nicotinic acid derivatives can be susceptible to decarboxylation.
-
Solution: As with homocoupling, careful control of the reaction temperature is key. If possible, running the reaction at the lowest temperature that still provides a reasonable rate is advisable.
-
-
Reactions involving the chloro-substituent: While the primary reaction is the displacement of the chloro group, other nucleophiles present in the reaction mixture could potentially react.
-
Solution: Ensure the purity of your starting materials and solvents to avoid introducing competing nucleophiles.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Ullmann condensation in this synthesis?
A1: The synthesis of this compound proceeds via a copper-catalyzed nucleophilic aromatic substitution, often referred to as an Ullmann condensation or Ullmann ether synthesis.[1] The generally accepted mechanism involves the following key steps:
-
Formation of the Copper(I) Phenoxide: The base deprotonates the 3-tert-butylphenol to form the corresponding phenoxide. This phenoxide then reacts with a Cu(I) salt to generate a copper(I) phenoxide species.[1]
-
Oxidative Addition: The aryl halide (6-chloronicotinic acid) undergoes oxidative addition to the copper(I) phenoxide, forming a transient Cu(III) intermediate.[3]
-
Reductive Elimination: The Cu(III) intermediate then undergoes reductive elimination to form the desired C-O bond of the diaryl ether product and regenerate the Cu(I) catalyst.[3]
Ligands, such as diamines or amino acids, can coordinate to the copper center, stabilizing the catalytic species and facilitating the oxidative addition and reductive elimination steps, often allowing for milder reaction conditions.[8]
Q2: How do I choose the appropriate starting materials?
A2: The quality of your starting materials is paramount for a successful synthesis.
-
6-Chloronicotinic Acid: Ensure it is of high purity and dry. Impurities can interfere with the catalytic cycle. Several synthetic routes to 6-chloronicotinic acid exist, for instance, from isocinchomeronic acid-N-oxide or the oxidation of 2-chloro-5-methylpyridine.[9][10]
-
3-Tert-butylphenol: This reagent should also be pure and free of moisture.
-
Copper Catalyst: As mentioned in the troubleshooting section, using a high-purity Cu(I) source is recommended.[2]
Q3: What are the best practices for purifying the final product?
A3: The purification of substituted nicotinic acids can sometimes be challenging due to their polarity.[11]
-
Workup: After the reaction is complete, the mixture is typically cooled, diluted with an organic solvent (like ethyl acetate), and washed with an aqueous acid solution to remove the base and other inorganic salts.
-
Extraction: The product, being a carboxylic acid, can be extracted into an aqueous basic solution (e.g., sodium bicarbonate). This is a useful technique to separate it from neutral organic impurities. The aqueous layer is then acidified to precipitate the product.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, acetic acid/water). For colored impurities, a charcoal treatment during recrystallization can be effective.[12][13]
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed. A polar eluent system, often containing a small amount of acetic or formic acid to suppress tailing, will be necessary.
Experimental Protocols
General Procedure for the Synthesis of this compound:
This is a general guideline and may require optimization.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloronicotinic acid (1 equivalent), 3-tert-butylphenol (1.1-1.5 equivalents), potassium carbonate (2-3 equivalents), and a copper(I) catalyst (e.g., CuI, 5-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl.
-
Extraction and Purification: Extract the product into an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Visualizations
DOT Script for Synthesis Workflow:
Caption: A logical workflow for the synthesis of this compound.
References
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
National Institutes of Health. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. [Link]
- Google Patents.
-
Sykese, P. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. [Link]
-
SynArchive. Ullmann Condensation. [Link]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
ResearchGate. Reaction optimization conditions for reductive Ullmann homo-coupling of.... [Link]
-
Wikipedia. Ullmann reaction. [Link]
-
PrepChem.com. Synthesis of 6-chloronicotinic acid. [Link]
-
ResearchGate. How to purify Nicotinic acid derivatives from the reaction mixture?. [Link]
- Google Patents.
-
Organic Syntheses. nicotinic acid. [Link]
-
Organic Syntheses. Nicotinic acid, 6-hydroxy. [Link]
-
PrepChem.com. Synthesis of 6-hydroxynicotinic acid. [Link]
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YouTube. nucleophilic aromatic substitutions. [Link]
-
Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]
-
ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines. [Link]
- Google Patents. Preparation method of 6-chloronicotinic acid - CN103570612A.
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
- Google Patents. Preparation method of tert-butyl (3R,5S)
-
Pearson+. We have considered nucleophilic aromatic substitution of pyridine.... [Link]
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PubMed. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). [Link]
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Pharmacia. Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-[3][7][14]triazin-5-ones. [Link]
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MDPI. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. [Link]
- Google Patents. Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid - US4375545A.
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- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
stability issues with 6-(3-Tert-butylphenoxy)-5-chloronicotinic acid in solution
Welcome to the technical support center for 6-(3-Tert-butylphenoxy)-5-chloronicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address stability issues that may be encountered during experimentation with this molecule in solution. The information herein is curated from established chemical principles and data from structurally related compounds to ensure a high degree of scientific integrity.
Introduction to the Stability of this compound
This compound possesses several functional groups that can influence its stability in solution: a carboxylic acid, a substituted pyridine ring, an ether linkage, and a tert-butylated phenol derivative. Each of these sites can be susceptible to degradation under certain conditions. Understanding the potential for hydrolysis, oxidation, photolysis, and thermal degradation is crucial for obtaining reliable and reproducible experimental results.
This guide is structured in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs) and Troubleshooting
Precipitation and Solubility Issues
Q1: My this compound is precipitating out of my aqueous buffer. What is causing this and how can I resolve it?
A1: Precipitation of this compound from aqueous solutions is often related to pH. As a carboxylic acid, its solubility is highly dependent on the protonation state of the carboxyl group. In acidic conditions (low pH), the carboxylic acid will be in its neutral, protonated form, which is less soluble in water. As the pH increases, the carboxylic acid is deprotonated to form a more soluble carboxylate salt.
Troubleshooting Steps:
-
Adjust the pH: To increase solubility in aqueous solutions, raise the pH to be at least 2 units above the pKa of the carboxylic acid. The exact pKa is not published, but for similar nicotinic acid derivatives, it is expected to be in the range of 3-5. Therefore, adjusting the pH to >7 should significantly improve solubility.
-
Use a Co-solvent: If adjusting the pH is not compatible with your experimental conditions, consider the use of a water-miscible organic co-solvent. Common choices include DMSO, DMF, ethanol, or acetonitrile. Start with a small percentage of the co-solvent (e.g., 1-5%) and increase as necessary. Be aware that co-solvents can influence the stability of the compound and the biological system you are working with.
Table 1: Recommended Starting Solvents for this compound
| Solvent | Polarity | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Good for stock solutions. May be toxic to some cells. |
| N,N-Dimethylformamide (DMF) | High | Good for stock solutions. Use with caution due to toxicity. |
| Ethanol | Medium | A less toxic option for some biological assays. |
| Acetonitrile | Medium | Often used in analytical chromatography. |
| Aqueous Buffers (pH > 7) | High | For working solutions when the carboxylate salt is desired. |
A comprehensive list of solvent properties can be found in various online resources.[1][2]
Chemical Degradation in Solution
Q2: I suspect my compound is degrading in solution, leading to inconsistent results. What are the likely degradation pathways?
A2: Based on the structure of this compound, the most probable degradation pathways are hydrolysis of the ether linkage and oxidative degradation of the tert-butylphenol moiety. The stability of nicotinic acid derivatives is known to be pH-dependent, with degradation often catalyzed by acidic or basic conditions.[3]
Potential Degradation Pathways:
-
Acid-Catalyzed Hydrolysis: Under strong acidic conditions and elevated temperatures, the ether linkage can be cleaved, yielding 6-hydroxy-5-chloronicotinic acid and 3-tert-butylphenol.
-
Base-Catalyzed Hydrolysis: Strong basic conditions can also promote the hydrolysis of the ether bond. Nicotinic acid derivatives have been shown to hydrolyze in basic media.[4]
-
Oxidative Degradation: The tert-butylphenol group is susceptible to oxidation.[5] This can be initiated by exposure to air (autoxidation), reactive oxygen species in your experimental system, or certain metal ions. Oxidation can lead to the formation of phenolic radicals and subsequent complex degradation products.
-
Photodegradation: Aromatic systems and compounds with heteroatoms can be sensitive to light, particularly UV radiation. While 6-chloronicotinic acid is relatively stable to UVA light alone, degradation can occur in the presence of photocatalysts.[6] It is good practice to protect solutions from light.
dot
Sources
- 1. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights Into the Microbial Degradation and Biochemical Mechanisms of Neonicotinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. analchemres.org [analchemres.org]
Technical Support Center: Overcoming Solubility Challenges of 6-(3-Tert-butylphenoxy)-5-chloronicotinic acid
Welcome to the dedicated technical support center for 6-(3-Tert-butylphenoxy)-5-chloronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions for the solubility challenges encountered with this compound. Our approach is rooted in foundational scientific principles and extensive field experience to empower you to overcome experimental hurdles and achieve your research objectives.
Understanding the Molecule: Predicted Physicochemical Properties
| Property | Predicted Value | Implication for Solubility |
| pKa | ~3.5 - 4.5 | The carboxylic acid moiety is weakly acidic. Solubility will be significantly pH-dependent, increasing at pH values above the pKa as the molecule ionizes to its more soluble carboxylate form. |
| LogP | ~4.0 - 5.0 | The high positive LogP value indicates a lipophilic (hydrophobic) nature, suggesting poor aqueous solubility and a preference for non-polar or organic solvents. |
| Aqueous Solubility | Very Low | Predicted to be poorly soluble in water, necessitating the use of solubility enhancement techniques for most aqueous-based assays and formulations. |
Disclaimer: These values are computationally predicted and should be used as a guide for initial experimental design. Experimental verification is highly recommended.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues and provide actionable solutions.
FAQ 1: My this compound won't dissolve in my aqueous buffer. What should I do first?
This is a common challenge due to the compound's hydrophobic nature. The first and most straightforward approach is to modify the pH of your aqueous buffer.
Causality: The carboxylic acid group on the nicotinic acid ring is the key to this strategy. At a pH below its pKa, the carboxylic acid will be protonated (-COOH), rendering the molecule less polar and thus less soluble in water. By raising the pH above the pKa, the carboxylic acid will be deprotonated to its carboxylate form (-COO⁻), which is significantly more polar and, therefore, more soluble in aqueous solutions.
Troubleshooting Workflow: pH Adjustment
Caption: Workflow for pH-based solubilization.
Step-by-Step Protocol for pH Adjustment:
-
Prepare your aqueous buffer at the desired final concentration, but do not yet add the this compound.
-
While stirring, slowly add a small amount of a concentrated stock solution of a suitable base (e.g., 1M NaOH or KOH) to raise the pH of the buffer to at least 1.5-2 pH units above the predicted pKa (e.g., pH 6.0 - 6.5).
-
Once the pH is adjusted, add the powdered this compound to the buffer with continuous stirring.
-
If the compound does not fully dissolve, continue to add the base dropwise, monitoring the pH and visual clarity of the solution.
-
Once the compound is fully dissolved, you can adjust the pH back down if necessary for your experiment, but be aware that precipitation may occur if you go below the pKa.
FAQ 2: pH adjustment is not compatible with my experimental conditions. What is the next best approach?
If altering the pH is not an option, the use of co-solvents is a widely accepted and effective alternative.
Causality: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous system. This "like-dissolves-like" principle allows the hydrophobic this compound to more readily dissolve.
Commonly Used Co-solvents:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol (PEG 300 or 400)
Troubleshooting Workflow: Co-solvent Addition
Caption: Workflow for using co-solvents.
Step-by-Step Protocol for Co-solvent Use:
-
Determine the maximum allowable concentration of the co-solvent in your final experimental setup.
-
Prepare a high-concentration stock solution of this compound in your chosen co-solvent (e.g., 10-50 mM in DMSO). Gentle warming and sonication can aid dissolution.
-
With vigorous stirring, slowly add the concentrated stock solution dropwise to your aqueous buffer. Adding the stock solution too quickly can cause localized high concentrations and lead to precipitation.
-
Ensure the final concentration of the co-solvent in your aqueous solution remains below the tolerance level for your specific assay.
FAQ 3: I need a higher concentration of the compound than what I can achieve with pH adjustment or co-solvents alone. What advanced techniques can I employ?
For applications requiring higher concentrations, such as in formulation development for in vivo studies, more advanced methods like preparing amorphous solid dispersions or utilizing micronization are necessary.
Causality: Crystalline solids have a highly ordered lattice structure that requires significant energy to break, contributing to their low solubility. By dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix, the energy barrier for dissolution is significantly reduced.[1][2]
Commonly Used Polymers for ASDs:
-
Polyvinylpyrrolidone (PVP)
-
Hydroxypropyl methylcellulose (HPMC)
-
Polyethylene glycol (PEG)
-
Copolymers like Soluplus®
Workflow for Preparing an Amorphous Solid Dispersion
Caption: Workflow for amorphous solid dispersion preparation.
Step-by-Step Protocol for Solvent Evaporation Method for ASDs:
-
Select a volatile organic solvent in which both this compound and the chosen polymer are soluble (e.g., methanol, ethanol, or a mixture).
-
Prepare a solution containing the desired ratio of the drug and polymer (e.g., 1:1, 1:2, 1:5 w/w).
-
Using a rotary evaporator, remove the solvent under reduced pressure. This should result in a thin film or powder.
-
Further dry the resulting solid under vacuum to remove any residual solvent.
-
The resulting amorphous solid dispersion can then be used for dissolution studies or further formulation.
Causality: The Noyes-Whitney equation describes the rate of dissolution as being directly proportional to the surface area of the solid.[3] By reducing the particle size through micronization, the surface area-to-volume ratio is dramatically increased, leading to a faster dissolution rate.[4][5]
Common Micronization Techniques:
-
Jet Milling: Utilizes high-velocity compressed gas to cause particle-on-particle collisions.
-
Ball Milling: Employs grinding media (balls) in a rotating chamber to reduce particle size.
Considerations for Micronization:
-
This is a physical process that does not change the crystalline form of the material but can introduce amorphous regions.[6]
-
It is particularly useful for improving the dissolution rate of Biopharmaceutics Classification System (BCS) Class II compounds.[3]
-
Specialized equipment is required.
Troubleshooting Micronization:
-
Clogging of the mill: This can occur with sticky or low-melting-point compounds.[7][8] Adjusting the feed rate and milling temperature can help.
-
Formation of amorphous content: This can impact the stability of the final product.[6] Careful control of milling parameters is crucial.
References
-
[WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][4][9][10]triazolo[4,3-a][4][9]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer - Google]()
Sources
- 1. On-line Software [vcclab.org]
- 2. researchgate.net [researchgate.net]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. MoKa - pKa modelling [moldiscovery.com]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. (194c) Troubleshooting Micronization Performance for a Steroid Inhalation API – Conventional and Alternative Approaches | AIChE [proceedings.aiche.org]
- 8. researchgate.net [researchgate.net]
- 9. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: 6-(3-Tert-butylphenoxy)-5-chloronicotinic acid
Introduction for the Investigator
Welcome to the technical support guide for 6-(3-tert-butylphenoxy)-5-chloronicotinic acid. As a novel or sparsely documented compound, establishing robust and interference-free assays is paramount. This guide is designed to provide you, the pioneering researcher, with a predictive and proactive framework for identifying and mitigating potential assay artifacts. Our approach is grounded in the chemical nature of the molecule's constituent moieties: a chlorinated nicotinic acid core and a tert-butylphenoxy group. By anticipating potential issues, you can design more rigorous experiments, generate reliable data, and accelerate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that could lead to assay interference?
A1: The molecule's structure presents several features that warrant careful consideration during assay development:
-
Phenolic Moiety: The tert-butylphenoxy group can be prone to oxidation, potentially leading to redox-cycling and the generation of reactive oxygen species (ROS). Phenolic compounds are also known to interact non-specifically with proteins.[1][2][3]
-
Nicotinic Acid Scaffold: Certain nitrogen-containing heterocyclic compounds have been identified as Pan-Assay Interference Compounds (PAINS).[4][5] While not definitively a PAIN, the scaffold necessitates careful validation.
-
Hydrophobicity: The tert-butyl group and phenoxy ring contribute to the molecule's hydrophobicity, which can lead to aggregation at higher concentrations, a common cause of non-specific inhibition.[6][7]
-
Potential for Fluorescence: Aromatic systems, like the phenoxy group, can exhibit intrinsic fluorescence, which may interfere with fluorescence-based assays.[8][9]
Q2: At what concentrations should I be particularly cautious about potential artifacts?
A2: Non-specific activity and aggregation are often concentration-dependent.[6] We recommend exercising heightened scrutiny for activities observed in the low to mid-micromolar range (1-50 µM), as this is a common range for compound aggregation. A steep IC50 curve can also be an indicator of non-specific behavior like aggregation.
Q3: Is this compound likely to be a PAIN?
A3: While the exact structure does not match the most common PAINS filters, the presence of a heterocyclic scaffold warrants caution.[4][10] PAINS are defined by their ability to interfere in numerous assays non-specifically.[5] The best practice is to assume it could be and to run the appropriate counter-screens and orthogonal assays to disprove this hypothesis.
Troubleshooting Guide: Common Experimental Issues
Issue 1: Apparent Inhibition in a Fluorescence-Based Assay
Potential Cause A: Intrinsic Compound Fluorescence
Your compound may be fluorescent at the excitation and/or emission wavelengths of your assay, leading to a false positive signal.[8]
-
Troubleshooting Steps:
-
Measure Compound's Spectral Properties: In the assay buffer, run a full excitation and emission scan of this compound at your highest assay concentration.
-
Run a "Compound-Only" Control: To a well containing all assay components except the target protein or substrate, add the compound at various concentrations. A significant signal here points to intrinsic fluorescence.
-
Shift Detection Wavelengths: If possible, switch to a fluorophore with a larger Stokes shift or one that emits in a different part of the spectrum (e.g., red-shifted dyes) to avoid the compound's interference range.[8]
-
Potential Cause B: Fluorescence Quenching
The compound might be absorbing light at the excitation or emission wavelength of the fluorophore, leading to a false-negative or a reduction in signal that appears as inhibition.
-
Troubleshooting Steps:
-
Assess Signal Quenching: In a cell-free system, mix the compound with the fluorescent product of your assay. A concentration-dependent decrease in fluorescence indicates quenching.
-
Utilize an Orthogonal Assay: Validate your findings using a non-fluorescence-based method, such as an absorbance, luminescence, or radioisotope-based assay.[11]
-
Workflow for Diagnosing Fluorescence Interference
Caption: Workflow to diagnose fluorescence interference.
Issue 2: Non-Specific Inhibition Across Multiple Unrelated Assays
Potential Cause: Compound Aggregation
Hydrophobic compounds can form aggregates at critical concentrations, which then sequester and denature proteins non-specifically.[6]
-
Troubleshooting Steps:
-
Detergent Test: Rerun the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20). If the compound's inhibitory activity is significantly reduced, aggregation is the likely cause.[11]
-
Dynamic Light Scattering (DLS): This technique can directly detect the formation of aggregates in solution at various compound concentrations.
-
Centrifugation Test: Prepare your compound at a high concentration, centrifuge it, and then test the supernatant for activity. A loss of activity in the supernatant suggests that the active species was the aggregated (pelleted) form.
-
Workflow for Investigating Non-Specific Inhibition
Caption: Investigating non-specific inhibition.
Issue 3: Time-Dependent Inhibition or Signal Instability
Potential Cause: Redox Cycling and Compound Instability
The tert-butylphenoxy moiety may be susceptible to oxidation, especially in the presence of redox-active metals or enzymes. This can lead to the production of H2O2, which can interfere with assays, or degradation of the compound itself.[10]
-
Troubleshooting Steps:
-
Redox Interference Test: Add catalase to your assay. If the inhibitory effect is diminished, it suggests the involvement of H2O2 production.
-
LC-MS Stability Analysis: Incubate the compound in your assay buffer for the duration of the experiment. Analyze samples by LC-MS at different time points to check for compound degradation.
-
Include a Thiol Scavenger: In assays with free cysteine residues, consider if your compound is a thiol-reactive electrophile. This can be tested with ALARM NMR or by observing reactions with glutathione via mass spectrometry.
-
Experimental Protocols
Protocol 1: Detergent-Based Counter-Screen for Aggregation
-
Prepare Reagents:
-
Assay buffer.
-
Assay buffer supplemented with 0.02% Triton X-100.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in both the standard and detergent-containing buffers.
-
-
Assay Procedure:
-
Run your standard biochemical assay in parallel using both sets of compound dilutions.
-
-
Data Analysis:
-
Generate dose-response curves for both conditions. A significant rightward shift in the IC50 value in the presence of Triton X-100 is indicative of aggregation-based activity.
-
| Condition | Predicted IC50 | Interpretation |
| Standard Buffer | 5 µM | Apparent Activity |
| + 0.01% Triton X-100 | > 100 µM | Aggregation-based |
| + 0.01% Triton X-100 | 6 µM | Likely a True Hit |
References
-
Bastola, K. P., Guragain, Y. N., Bhadriraju, V., & Vadlani, P. V. (2017). Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass. American Journal of Analytical Chemistry, 8, 416-431. [Link][1][2][3]
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]
-
Naclerio, M. A., et al. (2019). Interference of phenolic compounds in Brassica napus, Brassica rapa and Sinapis alba seed extracts with the Lowry protein assay. Request PDF. [Link]
-
Coan, K. E., & Shoichet, B. K. (2017). Assay Interference by Aggregation. Assay Guidance Manual. [Link][6]
-
Wikipedia. (n.d.). Pan-assay interference compounds. [Link][4]
-
Kwon, Y. (2016). Factors Affecting Reactivity of Various Phenolic Compounds with the Folin-Ciocalteu Reagent. ResearchGate. [Link]
-
Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Neuroscience, 8(7), 1357–1360. [Link][5]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link][11]
-
Thorne, N., et al. (2015). Interference with Fluorescence and Absorbance. Assay Guidance Manual. [Link][8]
-
Tchaikovskaya, O. N., et al. (2005). Fluorescence spectra of phenol (10 −3 mol·L −1 concentration) in water... ResearchGate. [Link][9]
-
de Souza, A. C. S. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery, 1(3), 235–244. [Link][7]
-
Alves, V. M. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Pharmacological Sciences, 2(1). [Link][10]
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- 1. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103483195A - Preparation method of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate - Google Patents [patents.google.com]
- 5. US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid - Google Patents [patents.google.com]
- 6. 1211588-23-6|2-(tert-Butyl)-5-chloronicotinic acid|BLD Pharm [bldpharm.com]
- 7. Tris(3,5-di-tert-butyl-4-hydroxybenzyl) isocyanurate | C48H69N3O6 | CID 93115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. US4326056A - Process for the production of 4-amino-6-tert. butyl-3-mercapto-1,2,4-triazin-5-one - Google Patents [patents.google.com]
- 10. tert-Butyl 4-(3-cyano-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate | C29H33N5O3 | CID 137305774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. synquestlabs.com [synquestlabs.com]
Technical Support Center: Optimizing Reaction Conditions for 6-(3-Tert-butylphenoxy)-5-chloronicotinic Acid
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the synthesis of 6-(3-tert-butylphenoxy)-5-chloronicotinic acid. This document is designed to offer practical, experience-driven solutions to common experimental challenges, ensuring both scientific rigor and successful outcomes.
Introduction to the Synthesis
The synthesis of this compound is typically achieved through a two-step process. The first and most critical step is a regioselective nucleophilic aromatic substitution (SNAr) reaction between a 5,6-dichloronicotinate ester (e.g., methyl 5,6-dichloronicotinate) and 3-tert-butylphenol. This is followed by the hydrolysis of the resulting ester to the final carboxylic acid product. The regioselectivity of the initial SNAr reaction is a key challenge, as substitution can potentially occur at either the C5 or C6 position of the pyridine ring.
Recent advancements have shown that the use of a nucleophilic catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), can direct the substitution to almost exclusively occur at the C6 position, which is the desired outcome for this synthesis.[1][2][3] This guide will focus on a DABCO-catalyzed approach.
Experimental Workflow Overview
Caption: Overall synthetic workflow for this compound.
Part 1: Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis.
Issue 1: Low Yield of the Intermediate Ester in the SNAr Reaction
Q: My SNAr reaction is giving a low yield of the desired methyl 6-(3-tert-butylphenoxy)-5-chloronicotinate. What are the likely causes and how can I improve the yield?
A: Low yields in this step can often be attributed to several factors. Here is a systematic approach to troubleshooting:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting materials are still present after the initial reaction time, consider extending the reaction duration. A moderate increase in temperature (e.g., from 80°C to 100°C) can also enhance the reaction rate. However, be cautious of potential side reactions at higher temperatures.
-
-
Suboptimal Base/Catalyst Concentration: DABCO acts as both a nucleophilic catalyst and a base to deprotonate the phenol.[1][2][3] Insufficient amounts can lead to a sluggish reaction.
-
Solution: Ensure at least one equivalent of DABCO is used relative to the 3-tert-butylphenol. Some protocols may even benefit from a slight excess (1.1-1.2 equivalents).
-
-
Solvent Quality: Aprotic polar solvents like DMF or DMSO are crucial for SNAr reactions as they solvate the cationic species, leaving the nucleophile more reactive.[4] The presence of water can be detrimental.
-
Solution: Use anhydrous solvents. Ensure your solvent is freshly opened or properly dried before use. The presence of water can hydrolyze the starting ester and also react with the base.
-
-
Reaction Temperature: While higher temperatures can increase the rate, they can also lead to decomposition or side reactions.
-
Solution: The optimal temperature is typically in the range of 80-120°C. If you suspect decomposition, try running the reaction at a lower temperature for a longer period.
-
| Parameter | Recommended Range | Troubleshooting Action |
| Reaction Time | 12-24 hours | Monitor by TLC/HPLC and extend if necessary. |
| Temperature | 80-120 °C | Start at the lower end and increase cautiously if the reaction is slow. |
| DABCO Equivalents | 1.0 - 1.2 | Use at least 1.0 equivalent relative to the phenol. |
| Solvent | Anhydrous DMF/DMSO | Use high-purity, dry solvents. |
Issue 2: Poor Regioselectivity in the SNAr Reaction
Q: I am observing the formation of the undesired 5-phenoxy isomer. How can I improve the regioselectivity for the 6-position?
A: The formation of the 5-substituted isomer is a known challenge in the SNAr reactions of dihalopyridines.[5]
-
The Role of DABCO: DABCO is known to significantly enhance the regioselectivity for the 6-position in reactions with 2,6-dichloronicotinates.[1][2] It is believed to function as a nucleophilic catalyst, preferentially activating the 6-position.
-
Solution: Ensure that DABCO is being used in your reaction. If you are already using it and still observing poor selectivity, consider increasing the amount slightly.
-
-
Reaction Temperature: Higher temperatures can sometimes lead to a loss of selectivity.
-
Solution: Try running the reaction at a lower temperature. While this may require a longer reaction time, it can significantly improve the ratio of the desired 6-substituted product.
-
-
Steric Hindrance: The tert-butyl group on the phenol provides some steric bulk, which may influence the approach to the pyridine ring. However, the electronic effects typically dominate in these systems.
Caption: Influence of DABCO on the regioselectivity of the SNAr reaction.
Issue 3: Difficulties with the Hydrolysis of the Ester
Q: The hydrolysis of my methyl 6-(3-tert-butylphenoxy)-5-chloronicotinate is incomplete or very slow. What can I do?
A: Ester hydrolysis can sometimes be challenging, especially with sterically hindered substrates.
-
Insufficient Base: Saponification requires a sufficient amount of a strong base.
-
Solution: Use a molar excess of a strong base like sodium hydroxide or potassium hydroxide (typically 2-4 equivalents).
-
-
Low Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Solution: Heat the reaction mixture to reflux. The choice of co-solvent (e.g., methanol, ethanol, or THF) will determine the reflux temperature.
-
-
Poor Solubility: The ester may not be fully soluble in the aqueous base.
-
Solution: Use a co-solvent such as methanol, ethanol, or THF to improve the solubility of the ester in the reaction mixture. This ensures that the hydroxide ions can effectively reach the ester group.
-
Issue 4: Product Purification Challenges
Q: I am having trouble purifying the final product. What are the common impurities and what is the best purification strategy?
A: The main impurities are likely unreacted starting materials, the intermediate ester, and any regioisomers.
-
Removal of Unreacted Phenol: 3-tert-butylphenol is acidic and can be removed with a basic wash.
-
Solution: During the workup, after acidification of the reaction mixture to precipitate the product, perform an extraction with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a dilute aqueous base solution (e.g., 1M NaOH) to remove any unreacted phenol. Be mindful that your product is also acidic, so careful pH control is necessary.
-
-
Removal of Unhydrolyzed Ester: The intermediate ester is neutral and will be extracted into the organic layer with the product.
-
Solution: If hydrolysis was incomplete, the ester can be separated from the carboxylic acid product by column chromatography. Alternatively, a more thorough basic wash during workup can sometimes hydrolyze the remaining ester, but this may require harsher conditions.
-
-
Recrystallization: This is often the most effective method for obtaining a highly pure final product.
-
Solution: After an initial crude isolation, recrystallize the product from a suitable solvent system. Common solvents for nicotinic acid derivatives include ethanol, methanol, or mixtures of organic solvents with water.[6]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the role of DABCO in the SNAr reaction?
A1: DABCO (1,4-diazabicyclo[2.2.2]octane) serves a dual purpose in this reaction. Firstly, it acts as a base to deprotonate the hydroxyl group of 3-tert-butylphenol, generating the more nucleophilic phenoxide. Secondly, and more importantly, it functions as a nucleophilic catalyst. It is proposed that DABCO preferentially attacks the C6 position of the dichloronicotinate, forming a highly reactive quaternary ammonium intermediate. This intermediate is then readily displaced by the phenoxide, leading to the high regioselectivity for the 6-substituted product.[1][2][3]
Q2: Can I use other bases instead of DABCO for the SNAr reaction?
A2: While other bases such as potassium carbonate or sodium hydride can be used to deprotonate the phenol, they may not provide the same level of regioselectivity as DABCO.[2] The nucleophilic catalysis provided by DABCO is key to achieving a high yield of the desired 6-substituted isomer.
Q3: What are the most common side reactions to be aware of?
A3: The primary side reaction of concern is the formation of the 5-(3-tert-butylphenoxy)-6-chloronicotinate regioisomer. At higher temperatures, there is also a risk of di-substitution, where both chlorine atoms are replaced by the phenoxide, although this is less common with a bulky nucleophile. During the hydrolysis step, incomplete reaction will leave the ester as a major impurity.
Q4: How can I monitor the progress of the reactions?
A4: Both the SNAr and hydrolysis reactions can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a mobile phase of ethyl acetate and hexanes is typically suitable for the SNAr reaction, while a more polar system may be needed for the hydrolysis. Staining with potassium permanganate or visualization under UV light can be used to identify the spots.
Q5: What are the key safety considerations for this synthesis?
A5: Standard laboratory safety precautions should be followed. Dichloronicotinates can be irritating, and aprotic polar solvents like DMF and DMSO have known health risks and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The hydrolysis step involves the use of strong bases, which are corrosive. The acidification step will generate heat and should be performed cautiously in an ice bath.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 6-(3-tert-butylphenoxy)-5-chloronicotinate
-
To a dry round-bottom flask under a nitrogen atmosphere, add methyl 5,6-dichloronicotinate (1.0 eq), 3-tert-butylphenol (1.05 eq), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.1 eq).
-
Add anhydrous dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the dichloronicotinate.
-
Heat the reaction mixture to 90°C with stirring.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Step 2: Hydrolysis to this compound
-
Dissolve the crude or purified methyl 6-(3-tert-butylphenoxy)-5-chloronicotinate in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (3.0 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC or HPLC until the starting ester is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or methyl tert-butyl ether (MTBE) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.
References
- Highly Regioselective DABCO-Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6-Dichloronicotinate with Phenols. ChemInform. 2006. DOI: 10.1002/chin.200623101.
-
Organic Syntheses Procedure. Organic Syntheses. 2019. [Link]
-
How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate. 2017. [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc. [Link]
-
Catalysed SNAr reactions. ACS GCI Pharmaceutical Roundtable Reagent Guides. 2026. [Link]
-
A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. PubMed Central. [Link]
-
DABCO-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving the Synthesis of O2-Benzylcytosines as Substrates of CLIP-Tag. PubMed. 2025. [Link]
- Preparation method and separation and purification method for 6-chloronicotinic acid.
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. [Link]
-
Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. [Link]
-
Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. 2025. [Link]
-
The versatility of DABCO: synthetic applications of its basic, nucleophilic, and catalytic properties: Part 3. Catalysis of substitution, cycloaddition, isomerization, and rearrangement reactions. ResearchGate. 2020. [Link]
-
SNAr Reaction in Other Common Molecular Solvents. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. 2018. [Link]
-
DABCO-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving the Synthesis of O2-Benzylcytosines as Substrates of CLIP-Tag. ResearchGate. 2025. [Link]
-
2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate. PubChem. [Link]
-
Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. YouTube. 2024. [Link]
-
triethyl 1,2,4-triazine-3,5,6-tricarboxylate. Organic Syntheses. [Link]
-
2 tert Butyl 6 3 tert butyl 2 hydroxy 5 methylbenzyl 4 methylphenyl acrylate. mzCloud. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Catalysed SNAr reactions - Wordpress [reagents.acsgcipr.org]
- 3. DABCO-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving the Synthesis of O2-Benzylcytosines as Substrates of CLIP-Tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 5. wuxibiology.com [wuxibiology.com]
- 6. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 6-(3-tert-butylphenoxy)-5-chloronicotinic acid
Welcome to the technical support center for the synthesis of 6-(3-tert-butylphenoxy)-5-chloronicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring higher yields, purity, and reproducibility in your experiments.
Introduction to the Synthesis
The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) or an Ullmann-type condensation reaction. The most common route involves the coupling of a 6-halonicotinic acid derivative, such as 5,6-dichloronicotinic acid or its ester, with 3-tert-butylphenol in the presence of a base. While seemingly straightforward, this reaction is prone to several side reactions that can complicate the synthesis and purification process. This guide will address these potential pitfalls and provide practical solutions.
Troubleshooting Guide
Low Yield of the Desired Product
Question: My yield of this compound is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors, ranging from incomplete reactions to degradation of starting materials or products. Here are the most common culprits and their solutions:
-
Incomplete Reaction: The reaction may not be reaching completion due to suboptimal conditions.
-
Temperature: Ullmann-type reactions often require high temperatures, sometimes in excess of 150 °C, to proceed efficiently.[1] If you are running the reaction at a lower temperature, consider gradually increasing it.
-
Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.
-
Base Strength: The choice and stoichiometry of the base are critical. A strong, non-nucleophilic base like potassium carbonate or cesium carbonate is often used to deprotonate the phenol. Ensure at least one equivalent of the base is used.
-
-
Side Reactions: Several side reactions can consume your starting materials or the desired product.
-
Hydrolysis of the Starting Material: If water is present in the reaction mixture, the 6-chloro substituent of the nicotinic acid derivative can be hydrolyzed to a 6-hydroxy group, forming 5-chloro-6-hydroxynicotinic acid.[2] This byproduct is often difficult to separate from the starting material. To mitigate this, use anhydrous solvents and reagents.
-
Decarboxylation: Nicotinic acids can undergo decarboxylation at high temperatures, especially in the presence of a catalyst.[3][4][5] This would lead to the formation of 5-chloro-2-(3-tert-butylphenoxy)pyridine. If you suspect decarboxylation, try to conduct the reaction at the lowest effective temperature.
-
-
Degradation of Starting Materials or Product: The tert-butyl group can be susceptible to cleavage under harsh acidic or high-temperature conditions, although this is less common in the basic conditions of this synthesis.
Presence of Impurities in the Final Product
Question: My final product shows multiple spots on TLC and extra peaks in the NMR. What are the likely impurities and how can I remove them?
Answer: The presence of impurities is a common challenge. Here's a breakdown of potential byproducts and purification strategies:
-
Unreacted Starting Materials:
-
5,6-dichloronicotinic acid (or its ester): This can be removed by washing the organic extract with a mild aqueous base, such as a sodium bicarbonate solution. The acidic starting material will be extracted into the aqueous layer.
-
3-tert-butylphenol: This can be removed by washing the organic extract with a dilute aqueous sodium hydroxide solution. The phenolic starting material will be extracted into the aqueous layer. Be cautious with the concentration of the base to avoid hydrolysis of the product if it is an ester.
-
-
Side-Reaction Products:
-
5-chloro-6-hydroxynicotinic acid: This is a common byproduct from the hydrolysis of the starting material.[2] Purification can be challenging due to its similar polarity to the product. Recrystallization or column chromatography may be necessary.
-
Decarboxylated Product: The decarboxylated byproduct, 5-chloro-2-(3-tert-butylphenoxy)pyridine, is less polar than the desired carboxylic acid product. This difference in polarity can be exploited for separation by column chromatography.
-
| Compound | Structure | Potential Cause | Removal Strategy |
| 5,6-dichloronicotinic acid | Incomplete reaction | Wash with aqueous NaHCO₃ | |
| 3-tert-butylphenol | Incomplete reaction | Wash with dilute aqueous NaOH | |
| 5-chloro-6-hydroxynicotinic acid | Hydrolysis of starting material | Recrystallization, Column Chromatography | |
| 5-chloro-2-(3-tert-butylphenoxy)pyridine | Decarboxylation of product | Column Chromatography |
Reaction Fails to Initiate
Question: I've mixed all the reagents, but the reaction doesn't seem to be starting. What could be wrong?
Answer: A failure to initiate is often due to an issue with the catalyst or the reaction environment.
-
Catalyst Deactivation (for Ullmann-type reactions): If you are using a copper catalyst, it can be sensitive to air and moisture. Ensure you are using a fresh, active catalyst and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Insufficiently Anhydrous Conditions: As mentioned, water can lead to side reactions and may also interfere with the primary reaction pathway. Ensure all your glassware is oven-dried and solvents are anhydrous.
-
Incorrect Base: The base must be strong enough to deprotonate the phenol. If you are using a weak base, the reaction may not proceed.
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic approach for this molecule: Nucleophilic Aromatic Substitution (SNAr) or Ullmann Condensation?
A1: Both SNAr and Ullmann condensation are viable routes. The choice often depends on the available starting materials and the desired reaction conditions.
-
SNAr: This reaction typically requires an electron-withdrawing group on the aromatic ring to activate it for nucleophilic attack.[6][7][8][9] The carboxylic acid group (or its ester) in the nicotinic acid backbone can provide some activation. SNAr may proceed without a metal catalyst but often requires higher temperatures.
-
Ullmann Condensation: This copper-catalyzed reaction is a classic method for forming aryl ethers.[1] Modern Ullmann-type reactions can often be performed under milder conditions with the use of appropriate ligands.
Q2: What are the optimal reaction conditions (solvent, temperature, base) for this synthesis?
A2: Optimal conditions will vary, but here are some general guidelines:
-
Solvent: High-boiling polar aprotic solvents like DMF, DMAc, or NMP are commonly used.
-
Temperature: Typically ranges from 100 to 180 °C. The reaction should be heated until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective choices.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a solvent system that gives good separation between the starting materials and the product. For example, a mixture of hexane and ethyl acetate with a small amount of acetic acid can be effective. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, LC-MS is a powerful tool.
Q4: What is the mechanism of the primary reaction?
A4: The reaction proceeds through a nucleophilic aromatic substitution mechanism. The base deprotonates the 3-tert-butylphenol to form a phenoxide, which then acts as a nucleophile, attacking the carbon bearing the chlorine atom at the 6-position of the nicotinic acid ring.
Sources
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Barton Decarboxylation (Chapter 9) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decarboxylation [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Crystallization of 6-(3-Tert-butylphenoxy)-5-chloronicotinic acid
Welcome to the technical support center for the crystallization of 6-(3-Tert-butylphenoxy)-5-chloronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystals of this molecule. As a substituted nicotinic acid derivative, this compound presents unique opportunities and challenges in crystallization due to its molecular structure, which includes a bulky hydrophobic tert-butylphenoxy group and a polar, hydrogen-bonding chloronicotinic acid moiety.
This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to empower you to optimize your crystallization processes.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its crystallization behavior?
A1: The crystallization behavior of this molecule is governed by a combination of its distinct structural components:
-
Nicotinic Acid Core: The pyridine ring and carboxylic acid group provide sites for strong hydrogen bonding (dimer formation) and π-π stacking, which are primary drivers for crystal lattice formation.[1]
-
Chlorine Substituent: The chloro group adds to the molecule's polarity and can participate in halogen bonding, potentially influencing crystal packing.
-
3-Tert-butylphenoxy Group: This is a bulky, largely non-polar (lipophilic) group. Its presence can sterically hinder certain crystal packing arrangements and significantly impacts solubility in organic solvents. The ether linkage adds some polarity and conformational flexibility.
The interplay between the polar, hydrogen-bonding "head" (nicotinic acid) and the bulky, non-polar "tail" (tert-butylphenoxy) makes solvent selection a critical parameter.
Q2: My compound is exhibiting polymorphism. Why is this happening and why is it important?
A2: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a well-documented phenomenon in nicotinic acid derivatives.[2][3][4] These different forms arise from variations in the arrangement of molecules in the crystal lattice. Factors like the choice of solvent, cooling rate, and supersaturation level can dictate which polymorph is kinetically or thermodynamically favored.[5]
Controlling polymorphism is critical in drug development because different polymorphs can have distinct physicochemical properties, including:
-
Solubility and Dissolution Rate (affecting bioavailability)
-
Melting Point
-
Stability
-
Mechanical Properties (e.g., tabletability)
Therefore, identifying and selectively crystallizing the desired, stable polymorph is essential for process consistency and product performance.
Q3: What analytical techniques are recommended for characterizing the crystalline form of my product?
A3: A combination of techniques is essential for comprehensive characterization:
-
Powder X-Ray Diffraction (PXRD): This is the gold standard for identifying and distinguishing between different polymorphs, as each will have a unique diffraction pattern.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion, and to detect phase transitions between polymorphs.
-
Optical Microscopy: Visual inspection can provide initial information on crystal habit (e.g., needles, plates, prisms), size, and quality. Hot-stage microscopy can be used to observe melting and recrystallization events.[2]
-
Raman or Infrared (IR) Spectroscopy: These techniques are sensitive to molecular vibrations and can often differentiate polymorphs based on subtle shifts in peak positions corresponding to different hydrogen bonding environments.
Troubleshooting Guide
This section addresses common problems encountered during the crystallization of this compound in a question-and-answer format.
Q4: My compound refuses to crystallize and remains an oil. What is causing this "oiling out" and how can I resolve it?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid. This typically happens when a solution is highly supersaturated at a temperature above the compound's melting point within that specific solvent environment. The bulky tert-butylphenoxy group can lower the melting point and increase the propensity for oiling.
Causality: The system tries to relieve high supersaturation by phase separation, but the thermal energy is too high for an ordered crystal lattice to form, resulting in a disordered, liquid-like "oil."
Solutions:
-
Reduce the Cooling Rate: A very slow, controlled cooling ramp allows the system to remain at a temperature where nucleation can occur without excessive supersaturation. An ideal crystallization should show initial crystal formation over 5-20 minutes.[6]
-
Use More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent (10-20% more) to slightly decrease the supersaturation level. While this may slightly reduce the final yield, it significantly improves the probability of obtaining a crystalline solid.[6]
-
Change the Solvent System: Select a solvent in which the compound has slightly lower solubility at high temperatures, or use a solvent with a lower boiling point.
-
Introduce a Seed Crystal: If you have a small amount of crystalline material, adding a single seed crystal to the slightly cooled, supersaturated solution can bypass the difficult primary nucleation step and promote controlled crystal growth.
Q5: The crystallization produced a fine powder or very small needles. How can I grow larger, higher-quality crystals?
A5: The formation of powder or fine needles indicates that the rate of nucleation significantly exceeds the rate of crystal growth. This is often caused by rapid cooling or excessive supersaturation.
Causality: When a solution is cooled too quickly, a massive number of small nuclei form simultaneously, competing for the available solute. This depletes the solution before any individual nucleus can grow to a significant size.
Solutions:
-
Slow Down Cooling: After dissolving the compound in the minimum amount of hot solvent, allow it to cool to room temperature slowly on the benchtop, insulated from the surface with a cork ring or paper towels.[6] Once at room temperature, transfer it to a refrigerator rather than a freezer to continue the slow cooling process.
-
Reduce Supersaturation: As mentioned previously, adding a slight excess of hot solvent can moderate the driving force for nucleation.
-
Employ an Anti-Solvent System: Dissolve the compound in a "good" solvent where it is highly soluble. Then, slowly and precisely add a miscible "anti-solvent" in which the compound is poorly soluble until the solution becomes faintly turbid. This controlled approach to achieving supersaturation often yields high-quality crystals. This is a powerful technique for compounds with mixed polarity.
Q6: My final product has low purity despite crystallization. What is the likely mechanism of impurity incorporation?
A6: Impurities can compromise product purity through several mechanisms, especially if they are structurally similar to the target molecule.[7]
Causality & Mechanisms:
-
Surface Adsorption: Impurities adhere to the surface of the growing crystals. This is more common with high surface area products like fine powders.[8]
-
Inclusion: Pockets of impurity-rich mother liquor become trapped within the crystal as it grows. This is often a result of rapid, uncontrolled crystal growth.[7]
-
Solid Solution Formation: If an impurity is very similar in size, shape, and functionality to the target molecule, it can be incorporated directly into the crystal lattice, which is the most difficult scenario to resolve.[7]
Solutions:
-
Wash Thoroughly (but Smartly): Wash the filtered crystals with a small amount of cold recrystallization solvent or a suitable anti-solvent to remove adsorbed impurities from the surface without dissolving a significant amount of the product.
-
Re-crystallize: A second crystallization is often the most effective way to improve purity. The bulk of the impurity will have been removed in the first mother liquor, leading to a much purer final product.
-
Perform a Slurry: Suspending the impure crystals in a solvent where they are only sparingly soluble (a re-slurry) can help dissolve surface impurities and can sometimes trigger the transformation to a more stable, purer polymorphic form.[8]
Below is a troubleshooting workflow to guide your experimental decisions.
Caption: General troubleshooting workflow for crystallization experiments.
Data & Protocols
Solvent Selection Strategy
Choosing an appropriate solvent is the most critical step in developing a successful crystallization process.[9] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Given the mixed polarity of this compound, a systematic screening is recommended.
The following diagram illustrates a logical workflow for solvent selection.
Caption: Decision workflow for systematic solvent screening.
Table 1: Suggested Solvents for Initial Screening
| Solvent | Class | Boiling Point (°C) | Polarity | Rationale & Potential Outcome |
| Isopropanol | Polar Protic (Alcohol) | 82.6 | Medium | Good starting point. The alcohol can hydrogen bond with the carboxylic acid, while the alkyl chain interacts with the non-polar tail. |
| Ethyl Acetate | Polar Aprotic (Ester) | 77.1 | Medium | Often a good balance of solubility properties for molecules with mixed functionality.[10] |
| Acetonitrile | Polar Aprotic | 81.6 | High | May favor dissolution of the polar head group. Can be a good "solvent" in an anti-solvent pair. |
| Toluene | Non-polar Aromatic | 110.6 | Low | Interacts well with the tert-butylphenoxy group via π-π stacking. May have low solubility, requiring high heat. |
| Methanol | Polar Protic (Alcohol) | 64.7 | High | A related compound, 6-chloronicotinic acid, can be recrystallized from methanol.[11][12] May be too good a solvent, leading to low yield. |
| Heptane/Hexane | Non-polar Aliphatic | 98.4 / 68 | Very Low | Unlikely to be a good single solvent but is an excellent candidate as an "anti-solvent" when paired with a more polar solvent like Ethyl Acetate or Isopropanol. |
| Acetone | Polar Aprotic (Ketone) | 56 | Medium | A versatile solvent, but its low boiling point can sometimes lead to rapid evaporation and crashing out.[10] |
| Water | Polar Protic | 100 | Very High | Due to the large hydrophobic tail, solubility is expected to be very low, but it could potentially be used as an anti-solvent. |
Protocol 1: Standard Cooling Crystallization
This protocol aims to produce crystals by dissolving the compound in a suitable solvent at an elevated temperature and allowing it to crystallize upon cooling.
-
Preparation: Place approximately 100 mg of crude this compound into a 25 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Solvent Addition: Add a promising solvent (e.g., isopropanol, from your screening) dropwise while stirring and heating the flask in a water or oil bath to near the solvent's boiling point.
-
Dissolution: Continue adding the solvent dropwise until the solid completely dissolves. Note the volume of solvent used. To ensure you avoid premature crystallization, add an extra 5-10% of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a non-conductive surface (e.g., a cork ring). Do not disturb the flask.
-
Crystal Growth: Crystal formation should ideally begin within 20-30 minutes. If no crystals form, gently scratch the inside of the flask with a glass rod to create nucleation sites.
-
Secondary Cooling: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a minimal amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
References
-
D. A. H. Smith, et al. (2019). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research. Available at: [Link]
-
APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Available at: [Link]
-
C. Wang, et al. (2020). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design. Available at: [Link]
-
C. A. Chen, et al. (2005). Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. Crystal Growth & Design. Available at: [Link]
-
C. A. Chen, et al. (2005). Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. ACS Publications. Available at: [Link]
-
P. P. Zhou, et al. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current Drug Discovery Technologies. Available at: [Link]
-
H. G. Brittain. (2006). Solvent Systems for Crystallization and Polymorph Selection. ResearchGate. Available at: [Link]
-
University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Y. Zhang, et al. (2020). Rich polymorphism in nicotinamide revealed by melt crystallization and crystal structure prediction. Communications Chemistry. Available at: [Link]
-
A. M. Belenguer, et al. (2021). Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. Crystal Growth & Design. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]
-
S. G. Wang, et al. (2023). Impact of impurities on crystal growth. Nature Communications. Available at: [Link]
- M. K. shimmering, et al. (2016). Oxidation and crystallization process for aromatic carboxylic acid production. Google Patents (US9233905B2).
-
A. S. K. Shah, et al. (2016). Influences of Crystal Anisotropy in Pharmaceutical Process Development. Journal of Pharmaceutical Sciences. Available at: [Link]
-
National Center for Biotechnology Information. 6-Chloronicotinic acid. PubChem Compound Database. Available at: [Link]
-
P. L. L. M. C. M. L. Spall, et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. Available at: [Link]
-
A. T. Karunanithi, et al. (2007). Solvent design for crystallization of carboxylic acids. ResearchGate. Available at: [Link]
-
L. Seton, et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals. Available at: [Link]
Sources
- 1. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. xray.uky.edu [xray.uky.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rich polymorphism in nicotinamide revealed by melt crystallization and crystal structure prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. 6-Chloronicotinic acid CAS#: 5326-23-8 [m.chemicalbook.com]
- 12. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]
Technical Support Center: Investigating the Degradation Pathways of 6-(3-Tert-butylphenoxy)-5-chloronicotinic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 6-(3-Tert-butylphenoxy)-5-chloronicotinic acid. This guide is structured to provide both foundational knowledge and practical troubleshooting advice for your experiments. Given that this is a complex molecule with limited specific literature, this center will equip you with the principles and methodologies to confidently elucidate its degradation profile.
Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the stability and degradation of this compound.
Q1: What are the likely susceptible points in the structure of this compound to degradation?
A1: Based on its chemical structure, several moieties are potential sites for degradation. The primary sites of interest are:
-
The ether linkage: The bond between the phenoxy group and the nicotinic acid ring can be susceptible to cleavage under hydrolytic (acidic or basic) conditions.
-
The nicotinic acid ring: This heterocyclic ring can undergo oxidation or photolytic degradation. The chlorine substituent can also be a site of reaction, potentially being replaced by a hydroxyl group.
-
The tert-butyl group: While generally stable, under harsh oxidative conditions, this group could undergo hydroxylation.
-
The carboxylic acid group: This functional group can undergo decarboxylation, especially under thermal stress.
Q2: Are there any known degradation pathways for structurally similar compounds?
Q3: What are the initial steps I should take to investigate the degradation of this compound?
A3: A systematic approach is crucial. We recommend initiating a forced degradation study . This involves subjecting a solution of your compound to a range of stress conditions to accelerate degradation and identify potential degradation products.[5][6] The typical stress conditions include:
-
Acidic and basic hydrolysis: Treatment with acids (e.g., HCl) and bases (e.g., NaOH) at elevated temperatures.[6]
-
Oxidation: Exposure to an oxidizing agent like hydrogen peroxide.[6]
-
Photolysis: Exposure to UV or visible light.
-
Thermal stress: Heating the sample in both solid and solution states.[7]
The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without being so extensive that secondary and tertiary products complicate the analysis.[5]
Troubleshooting Guides for Experimental Workflows
This section provides detailed guidance on common challenges you may encounter during your investigation.
Issue 1: No Degradation Observed in Forced Degradation Studies
Scenario: You have subjected this compound to standard forced degradation conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, UV light at 254 nm) for 24 hours at room temperature, but your HPLC analysis shows no significant decrease in the parent compound peak.
Root Cause Analysis and Solutions:
-
Insufficient Stress Conditions: The compound may be highly stable.
-
Troubleshooting Step: Incrementally increase the severity of the stress conditions. For thermal stress, you can use the Arrhenius equation to model the effect of temperature on the degradation rate; a 10°C increase roughly doubles the reaction rate.[7]
-
Acid/Base Hydrolysis: Increase the concentration of the acid/base (e.g., to 1N), increase the temperature (e.g., to 60-80°C), and/or extend the exposure time.
-
Oxidation: Increase the concentration of hydrogen peroxide or try a different oxidizing agent.
-
Photolysis: Increase the light intensity or exposure duration. Ensure the light source wavelength is appropriate to be absorbed by the molecule.
-
-
-
Analytical Method Not Stability-Indicating: Your HPLC method may not be capable of separating the parent compound from its degradation products.
-
Troubleshooting Step: Re-evaluate and re-validate your analytical method.
-
Method Development: Experiment with different mobile phase compositions, gradients, columns (e.g., C18, phenyl-hexyl), and pH to achieve separation.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the purity of your parent peak under stressed conditions. Co-elution of a degradant will result in a mixed spectrum.
-
-
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[7]
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Incubate at 60°C for 48 hours.
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot, neutralize with 1N NaOH, and dilute with the mobile phase to the target analytical concentration.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Incubate at 60°C for 48 hours.
-
At specified time points, withdraw an aliquot, neutralize with 1N HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Store at room temperature for 48 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase.
-
-
Photolytic Degradation:
-
Expose a solution of the compound in a quartz cuvette to a UV light source (e.g., 254 nm) for 48 hours.
-
A control sample should be wrapped in aluminum foil and kept under the same conditions to exclude thermal degradation.
-
-
Thermal Degradation:
-
Store the solid compound and a solution of the compound at 80°C for 48 hours.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to aid in the identification of degradation products.
| Stress Condition | Typical Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 1N HCl, 60°C, 48h | Cleavage of the ether linkage |
| Base Hydrolysis | 1N NaOH, 60°C, 48h | Cleavage of the ether linkage, hydrolysis of the chlorine |
| Oxidation | 30% H₂O₂, RT, 48h | Oxidation of the nicotinic acid ring, hydroxylation of the tert-butyl group |
| Photolysis | UV light (254 nm), RT, 48h | Ring opening, dechlorination |
| Thermal | 80°C, 48h | Decarboxylation |
Issue 2: Difficulty in Identifying Unknown Degradation Products
Scenario: Your LC-MS analysis shows several new peaks in your stressed samples, but you are unable to propose structures for these degradants.
Root Cause Analysis and Solutions:
-
Insufficient Mass Spectrometry Data: The initial MS scan may not provide enough information for structural elucidation.
-
Troubleshooting Step: Employ more advanced MS techniques.
-
High-Resolution Mass Spectrometry (HRMS): Use an Orbitrap or TOF mass spectrometer to obtain accurate mass measurements of the parent and degradant ions. This will allow you to determine the elemental composition of each species.
-
Tandem Mass Spectrometry (MS/MS): Isolate the ion of interest and fragment it to obtain structural information. By comparing the fragmentation pattern of the degradant to that of the parent compound, you can pinpoint the site of modification.
-
-
-
Lack of a Clear Fragmentation Pathway for the Parent Compound: If you don't understand how the parent compound fragments, it is difficult to interpret the MS/MS spectra of the degradants.
-
Troubleshooting Step: Characterize the fragmentation of the parent compound first.
-
Perform MS/MS on the parent ion at various collision energies to build a comprehensive fragmentation map.
-
-
Workflow for Degradant Identification
Caption: Workflow for the identification of degradation products.
Visualizing Potential Degradation Pathways
The following diagram illustrates the potential primary degradation pathways of this compound based on its chemical structure and knowledge of related compounds.
Sources
- 1. Photolytic and photocatalytic degradation of 6-chloronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insights Into the Microbial Degradation and Biochemical Mechanisms of Neonicotinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Microbial Technologies Employed for Biodegradation of Neonicotinoids in the Agroecosystem [frontiersin.org]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. seejph.com [seejph.com]
- 7. researchgate.net [researchgate.net]
cell viability issues with 6-(3-Tert-butylphenoxy)-5-chloronicotinic acid treatment
Welcome to the technical support center for researchers utilizing 6-(3-Tert-butylphenoxy)-5-chloronicotinic acid. This guide is designed to provide expert advice and troubleshooting strategies for common cell viability issues that may arise during your in vitro studies. As this is a novel compound, this resource is built upon established principles of cell culture, pharmacology, and troubleshooting for small molecule inhibitors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses preliminary questions researchers may have before or during their initial experiments.
Q1: What is the recommended solvent for this compound?
Due to its chemical structure, this compound is predicted to have low aqueous solubility. We recommend using dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.5%, as higher concentrations can induce cytotoxicity and confound your results[1][2]. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent-related effects[3].
Q2: I am observing precipitation of the compound in my culture medium. What should I do?
Precipitation indicates that the compound's solubility limit in the medium has been exceeded. This can lead to inconsistent and unreliable results.
-
Troubleshooting Steps:
-
Visually Inspect: Check for precipitates under a microscope both in the prepared media and in the cell culture wells.
-
Reduce Final Concentration: The most straightforward solution is to lower the working concentration of the compound.
-
Serum Interaction: If using serum-containing media, the compound may be binding to proteins and precipitating. Try reducing the serum percentage during the treatment period, but be mindful this could also affect cell health[4].
-
Q3: At what confluency should I treat my cells?
Cell confluency can significantly impact experimental outcomes. We recommend treating cells when they are in the logarithmic growth phase, typically between 70-80% confluency. Over-confluent cultures can exhibit reduced proliferation and increased spontaneous cell death, which can mask the effects of the compound[4]. Conversely, cells at a very low density may be more susceptible to stress.
Q4: How long should I expose the cells to the compound?
The optimal exposure time will depend on the compound's mechanism of action and the cell type. A good starting point is to perform a time-course experiment. We recommend testing a range of time points, such as 24, 48, and 72 hours, to determine when the desired effect is most pronounced.
Part 2: Troubleshooting Guide for Unexpected Cell Viability Results
This guide provides a structured approach to diagnosing and resolving common issues encountered during cell viability assays.
Issue 1: Unexpectedly High Cytotoxicity Across All Concentrations
If you observe massive cell death even at the lowest concentrations of the compound, consider the following possibilities:
-
Cause A: Compound Concentration Error
-
Explanation: A calculation or dilution error may have resulted in a much higher final concentration than intended.
-
Solution: Carefully re-calculate all dilutions and prepare a fresh stock solution and new serial dilutions.
-
-
Cause B: Vehicle (DMSO) Toxicity
-
Explanation: Although unlikely at concentrations below 0.5%, some sensitive cell lines may be adversely affected by DMSO.
-
Solution: Run a vehicle control experiment with a range of DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%, 1%) to determine the no-observed-adverse-effect level (NOAEL) for your specific cell line[2].
-
-
Cause C: Intrinsic High Potency of the Compound
-
Explanation: The compound may be extremely potent.
-
Solution: Expand the concentration range to include much lower doses (e.g., into the nanomolar or picomolar range).
-
Workflow for Troubleshooting High Cytotoxicity
Caption: Troubleshooting workflow for high cytotoxicity.
Issue 2: Inconsistent or Non-Reproducible Viability Results
Variability between replicate wells or experiments is a common challenge.
-
Cause A: Inconsistent Cell Seeding
-
Explanation: Uneven cell numbers across wells will lead to variable results in viability assays that measure metabolic activity or cell number.
-
Solution: Ensure a single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling.
-
-
Cause B: Edge Effects in Multi-well Plates
-
Explanation: Wells on the perimeter of a plate are prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Solution: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to create a humidity barrier.
-
-
Cause C: Reagent and Timing Variability
-
Explanation: Inconsistent incubation times with the compound or the viability assay reagent can introduce significant variability.
-
Solution: Use a multichannel pipette for reagent addition to minimize timing differences between wells. Standardize all incubation times precisely[4].
-
Part 3: Mechanistic Investigation - Understanding the Mode of Cell Death
If your initial experiments indicate that this compound induces cell death, the next step is to determine the mechanism. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).
Apoptosis vs. Necrosis: Key Distinctions
| Feature | Apoptosis | Necrosis |
| Cell Membrane | Intact until late stages | Early rupture |
| Inflammation | No | Yes |
| Key Proteins | Caspases | N/A |
| Mitochondria | Decreased membrane potential | Swelling and rupture |
Recommended Mechanistic Assays
-
Caspase Activity Assay:
-
Principle: Apoptosis is executed by a family of proteases called caspases. Caspase-3 is a key executioner caspase. Assays often use a substrate like DEVD linked to a fluorophore or chromophore. Cleavage of the substrate by active caspase-3 releases the reporter molecule, which can be quantified[5][6][7][8].
-
Interpretation: An increase in caspase-3 activity in treated cells compared to controls is a strong indicator of apoptosis.
-
-
Mitochondrial Membrane Potential (MMP) Assay:
-
Principle: A key event in early apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). Dyes like TMRE or JC-1 accumulate in healthy mitochondria with high membrane potential. In apoptotic cells, ΔΨm collapses, and the dye no longer accumulates[9][10][11].
-
Interpretation: A decrease in fluorescence from these dyes in treated cells suggests mitochondrial dysfunction, a hallmark of intrinsic apoptosis.
-
Experimental Workflow for Mechanistic Studies
Caption: Workflow for investigating the mode of cell death.
Part 4: Experimental Protocols
Protocol 1: Caspase-3/7 Glo® Assay (Promega)
This protocol is adapted from commercially available kits and provides a general guideline.
-
Cell Plating: Seed cells in a white-walled 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound and appropriate controls (vehicle and untreated). Incubate for the desired time period.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours, protected from light.
-
-
Measurement: Read the luminescence using a plate-reading luminometer.
Protocol 2: TMRE Mitochondrial Membrane Potential Assay
This protocol provides a general workflow for using the TMRE dye.
-
Cell Plating and Treatment: Seed cells in a black-walled, clear-bottom 96-well plate. Treat with the compound as described above. Include a positive control for mitochondrial depolarization, such as 20 µM FCCP, for the final 10-20 minutes of treatment[11].
-
TMRE Staining:
-
Prepare a fresh working solution of TMRE in pre-warmed culture medium (typical concentration range is 50-200 nM).
-
Add the TMRE working solution to each well and incubate for 20-30 minutes at 37°C.
-
-
Washing: Gently aspirate the TMRE-containing medium and wash the cells twice with pre-warmed PBS or culture medium.
-
Measurement: Add 100 µL of pre-warmed PBS to each well. Read the fluorescence immediately using a microplate reader with an excitation of ~549 nm and emission of ~575 nm[10].
References
- A Cell-Based Potency Assay for Determining the Relative Potency of Botulinum Neurotoxin A Preparations Using Manual and Semi-Autom
- Optimizing stem cell culture. (n.d.). PMC - NIH.
- Caspase Protocols in Mice. (n.d.). PMC - PubMed Central - NIH.
- Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to
- How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay?. (n.d.).
- Cytotoxicity induced by three commercial neonicotinoid insecticide formulations in differentiated human neuroblastoma SH-SY5Y cells. (n.d.). PubMed Central.
- Cell Viability Assays. (2013). In Assay Guidance Manual.
- Pharmacological Characterization of 3-[3-tert-Butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin -2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionicAcid (AM103), a Novel Selective 5-Lipoxygenase. (n.d.).
- TMRE Mitochondrial Membrane Potential Assay (Cat. # 786-1313, 786-1314). (n.d.). G-Biosciences.
- 6-Chloronicotinic acid | C6H4ClNO2. (n.d.). PubChem.
- Optimizing Cell Culture Technology. (n.d.). Bioprocessing Summit.
- Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. (n.d.).
- Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. (n.d.). Benchchem.
- Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays. (n.d.). SpringerLink.
- The influence of repair pathways on the cytotoxicity and mutagenicity induced by the pyridyloxobutylation pathway of tobacco specific nitrosamines. (n.d.). PubMed Central.
- Mitochondrial Membrane Potential Assay. (n.d.). PMC - NIH.
- Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals.
- 2-(tert-Butyl)-5-chloronicotinic acid. (n.d.). BLDpharm.
- Cell viability assays. (n.d.). Abcam.
- Caspase Activity Assay. (n.d.).
- Mitochondrial Membrane Potential Assay Kit(with JC-1). (n.d.). Elabscience.
- Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. (n.d.). NIH.
- 6-Chloronicotinic acid. (n.d.). ChemicalBook.
- Selective cytotoxicity of marine-derived fungal metabolite (3S,6S)
- 8 Ways to Optimize Cell Cultures. (2022). VistaLab Technologies.
- 6-Chloronicotinic acid CAS#: 5326-23-8. (n.d.). ChemicalBook.
- Caspase-3 Activity Assay Kit. (n.d.). Cell Signaling Technology.
- Guidelines for cell viability assays. (n.d.).
- Can I use an untreated control (cells+media+reagent) instead of a vehicle control to calculate % cell viability?. (n.d.).
- Use of a Small Molecule Cell Cycle Inhibitor to Control Cell Growth and Improve Specific Productivity and Product Quality of Recombinant Proteins in CHO Cell Cultures. (n.d.).
- Mitochondrial Membrane Potential Assay Kit (II). (n.d.). Cell Signaling Technology.
- Inhibitory Effects of Nicotinic Acid against Streptococcus pneumoniae Biofilm. (2024). Preprints.org.
- 5-Bromo-6-chloronicotinic acid. (n.d.). ChemicalBook.
- TMRE Mitochondrial Membrane Potential Assay Kit (Fluorometric). (n.d.). Assay Genie.
- Comparing Three NAD+ Boosters: Effects on Circulation and Microbes. (2026). Bioengineer.org.
- Best practices for optimizing Cell Line Development processes. (n.d.).
- Measuring Apoptosis: Caspase Inhibitors and Activity Assays. (n.d.).
- Rapid Detection of Direct Compound Toxicity and Trailing Detection of Indirect Cell Metabolite Toxicity in a 96-Well Fluidic Culture Device for Cell-Based Screening Environments: Tactics in Six Sigma Quality Control Charts. (n.d.). PMC - NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mpbio.com [mpbio.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. assaygenie.com [assaygenie.com]
Validation & Comparative
A Comparative Guide to 6-(3-Tert-butylphenoxy)-5-chloronicotinic Acid and Other Nicotinic Acid Derivatives as GPR109A Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 6-(3-tert-butylphenoxy)-5-chloronicotinic acid with other established nicotinic acid derivatives. As specific experimental data for this compound is not publicly available, this document serves as a framework for its potential evaluation, drawing parallels with known agonists of the G-protein coupled receptor 109A (GPR109A), the primary target of nicotinic acid and its analogues.
Introduction: The Central Role of GPR109A
Nicotinic acid, for over half a century, has been a cornerstone in the management of dyslipidemia due to its beneficial effects on plasma lipoproteins.[1] The discovery of its cognate receptor, GPR109A (also known as HCA₂ or NIACR1), unveiled the primary mechanism behind its therapeutic efficacy and associated side effects.[1] GPR109A is a G-protein coupled receptor primarily expressed in adipocytes and immune cells such as monocytes and macrophages.[1] Its activation triggers a cascade of intracellular events that collectively contribute to its anti-lipolytic and anti-inflammatory properties.
Mechanism of Action: A Dual Signaling Pathway
The activation of GPR109A by an agonist initiates two distinct signaling pathways: a canonical G-protein dependent pathway and a non-canonical β-arrestin mediated pathway. This dual signaling is crucial for understanding the multifaceted effects of nicotinic acid derivatives.
-
G-protein (Gαi) Dependent Pathway: Upon agonist binding, GPR109A couples to an inhibitory G-protein (Gαi), which in turn inhibits adenylyl cyclase.[2] This leads to a reduction in intracellular cyclic AMP (cAMP) levels. In adipocytes, decreased cAMP levels reduce the activity of hormone-sensitive lipase, thereby inhibiting the breakdown of triglycerides and the release of free fatty acids (FFAs) into the circulation.[1] This reduction in FFA flux to the liver is a key mechanism for the lipid-lowering effects of GPR109A agonists.[1]
-
β-Arrestin Dependent Pathway: GPR109A activation also promotes the recruitment of β-arrestins (predominantly β-arrestin 1 and 2).[1] This pathway is implicated in both receptor desensitization and G-protein-independent signaling. The β-arrestin pathway is largely responsible for the common side effect of flushing associated with nicotinic acid, which involves the release of prostaglandins in the skin.[1] Furthermore, β-arrestin signaling has been shown to play a role in the anti-inflammatory effects of GPR109A activation by inhibiting NF-κB signaling.[1]
Caption: Dual signaling cascades initiated by GPR109A activation.
Comparative Analysis of Nicotinic Acid Derivatives
The therapeutic potential of targeting GPR109A has led to the development of numerous nicotinic acid derivatives. These compounds are designed to optimize potency, selectivity, and pharmacokinetic profiles while minimizing side effects like flushing. Below is a comparison of this compound with other notable GPR109A agonists.
| Compound | Chemical Structure | GPR109A Potency (EC₅₀) | Key Characteristics |
| This compound |
ngcontent-ng-c2487356420="" class="ng-star-inserted"> | Not Available | Putative GPR109A agonist based on structural similarity to nicotinic acid. The bulky tert-butylphenoxy group and the chloro substitution may influence potency, selectivity, and pharmacokinetic properties. |
| Nicotinic Acid | ~100-300 nM | The endogenous and prototypical agonist for GPR109A. Effective lipid-lowering agent but associated with significant flushing.[1] | |
| Acifran | ~1 µM | A structural analog of nicotinic acid with similar lipid-modifying effects. | |
| Acipimox | ~10 µM | A long-acting nicotinic acid derivative with potent anti-lipolytic effects. | |
| MK-1903 | Potent agonist (specific EC₅₀ not readily available) | A selective GPR109A agonist that has been shown to effectively reduce FFA levels in clinical trials.[1] |
Structure-Activity Relationship Insights:
The core nicotinic acid scaffold is essential for GPR109A activation. Modifications at the 5 and 6 positions of the pyridine ring, as seen in this compound, can significantly impact the compound's interaction with the receptor. The introduction of a bulky, lipophilic group like the 3-tert-butylphenoxy moiety could enhance binding affinity and potency. The chloro group at the 5-position may alter the electronic properties of the molecule, potentially influencing its interaction with key residues in the GPR109A binding pocket. A thorough investigation of the structure-activity relationship is necessary to understand how these modifications affect G-protein versus β-arrestin pathway activation, which could lead to the development of "biased" agonists with reduced flushing potential.
Experimental Protocols for Compound Characterization
To evaluate the pharmacological profile of a novel nicotinic acid derivative like this compound, a series of in vitro and in vivo assays are essential.
In Vitro Assays
These assays are crucial for determining the potency, efficacy, and signaling bias of a compound at the GPR109A receptor.
a) cAMP Accumulation Assay
-
Principle: This assay measures the ability of an agonist to inhibit adenylyl cyclase and reduce intracellular cAMP levels in cells expressing GPR109A.
-
Methodology:
-
Seed HEK293 cells stably expressing human GPR109A in a 96-well plate.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Concurrently, treat the cells with varying concentrations of the test compound (e.g., this compound) and a reference agonist (e.g., nicotinic acid).
-
After incubation, lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA-based).
-
Generate dose-response curves and calculate the EC₅₀ value for the inhibition of cAMP production.
-
b) Calcium Mobilization Assay
-
Principle: GPR109A activation can lead to an increase in intracellular calcium concentration, which can be measured using a calcium-sensitive fluorescent dye.[2]
-
Methodology:
-
Load GPR109A-expressing cells with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
Add varying concentrations of the test compound to the cells.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Generate dose-response curves and calculate the EC₅₀ value for calcium mobilization.
-
c) β-Arrestin Recruitment Assay
-
Principle: This assay quantifies the recruitment of β-arrestin to the activated GPR109A receptor, providing a measure of the compound's ability to engage this pathway.[1]
-
Methodology:
-
Use a cell line co-expressing GPR109A fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary fragment.
-
Upon agonist-induced recruitment of β-arrestin to the receptor, the two fragments come into proximity, forming an active enzyme.
-
Add a chemiluminescent substrate and measure the light output, which is proportional to the extent of β-arrestin recruitment.
-
Generate dose-response curves and calculate the EC₅₀ value for β-arrestin recruitment.
-
Caption: A typical workflow for characterizing a novel GPR109A agonist.
In Vivo Models
Animal models are essential for evaluating the therapeutic potential and safety profile of a novel compound.
a) Dyslipidemia Models
-
Model: Apolipoprotein E-deficient (ApoE-/-) mice or LDL receptor-deficient (LDLR-/-) mice fed a high-fat diet are commonly used models of atherosclerosis and dyslipidemia.
-
Procedure:
-
Administer the test compound orally or via injection to the mice for a specified period.
-
Monitor changes in plasma lipid levels (total cholesterol, LDL-C, HDL-C, and triglycerides).
-
Assess the development of atherosclerotic plaques in the aorta.
-
b) Inflammation Models
-
Model: Lipopolysaccharide (LPS)-induced inflammation in mice is a standard model to assess the anti-inflammatory effects of a compound.
-
Procedure:
-
Pre-treat mice with the test compound.
-
Administer LPS to induce an inflammatory response.
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the plasma or tissues.
-
Conclusion
While this compound remains an uncharacterized molecule, its structural features strongly suggest it is a GPR109A agonist. A thorough investigation using the described experimental protocols is necessary to elucidate its pharmacological profile. By comparing its potency, efficacy, and signaling bias to established nicotinic acid derivatives, researchers can determine its potential as a novel therapeutic agent for dyslipidemia and inflammatory diseases, potentially with an improved side-effect profile. The development of biased agonists that preferentially activate the G-protein pathway over the β-arrestin pathway remains a key goal in the field, offering the promise of effective lipid-lowering therapies without the dose-limiting side effect of flushing.
References
-
Chai, J. T., Digby, J. E., & Choudhury, R. P. (2013). GPR109A and vascular inflammation. Current atherosclerosis reports, 15(7), 325. [Link]
-
Chen, G., Zhang, Y., & Li, X. (2022). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Neural Regeneration Research, 17(10), 2151–2159. [Link]
-
Gambardella, J., Fiordelisi, A., Spigno, L., Boldrini, L., & Santulli, G. (2022). Nutritional Modulation of the Gut–Kidney Axis. Nutrients, 14(23), 5007. [Link]
-
Li, X., Li, X., Wang, H., Li, W., & Zhang, H. (2010). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. Journal of Biological Chemistry, 285(30), 22605–22618. [Link]
-
Gambhir, D., Kumar, A., & Singh, S. (2017). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 58(1), 236–246. [Link]
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The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. (2018). Metabolites, 8(3), 43. [Link]
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comparative study of 6-(3-Tert-butylphenoxy)-5-chloronicotinic acid analogs
The most promising lead from this hypothetical series is analog 6, which combines the optimal tert-butyl group with a hydrogen-bond-donating amino linker. Future work should focus on synthesizing this and other hybrid analogs to validate these predictions. Further studies, including kinetic analyses to determine the mode of inhibition (e.g., competitive, non-competitive) and in vivo testing for efficacy and safety, would be the necessary next steps in the drug development pipeline. [10]
References
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ACS Publications. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment . ACS Medicinal Chemistry Letters. [Link]
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A Comparative Guide to the Cross-Reactivity Profiling of 6-(3-Tert-butylphenoxy)-5-chloronicotinic acid
Introduction: The Imperative of Selectivity in Drug Discovery
In the intricate landscape of drug development, the principle of molecular recognition is paramount. The efficacy of a therapeutic agent is predicated on its precise interaction with an intended biological target. However, the reality of molecular interactions within the complex milieu of the human body is far from simple. Off-target effects, which occur when a drug interacts with unintended biomolecules, are a significant cause of adverse drug reactions and a primary reason for the high attrition rates in clinical trials.[1][2][3] Understanding and mitigating these unintended interactions through comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a fundamental component of rational drug design and a cornerstone of developing safer, more effective medicines.[4][5][6]
This guide provides an in-depth technical comparison and methodological framework for assessing the cross-reactivity of a novel chemical entity, 6-(3-tert-butylphenoxy)-5-chloronicotinic acid . Given the absence of extensive public data on this specific molecule, we will treat it as a representative novel compound and outline a robust, multi-tiered strategy for its preclinical safety assessment. We will compare its hypothetical cross-reactivity profile against a benchmark, "Alternative Compound A," to illustrate how such data informs lead optimization. The principles and protocols detailed herein are grounded in established preclinical safety pharmacology guidelines, such as the ICH S7A and S7B guidelines, which emphasize the importance of evaluating effects on major organ systems.[4][7][8]
A Multi-Tiered Framework for Cross-Reactivity Assessment
A systematic and tiered approach is the most efficient strategy to de-risk a novel compound.[9][10][11][12] This methodology allows for the early identification of potential liabilities, guiding subsequent, more resource-intensive investigations.
Caption: TR-FRET kinase competitive binding assay workflow.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Serially dilute the test compounds in DMSO, followed by a dilution in assay buffer.
-
Kinase Reaction: In a 384-well microplate, add the tagged kinase, the fluorescent tracer, and the serially diluted test compound or vehicle control.
-
Antibody Addition: Add the Europium-labeled anti-tag antibody to all wells.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Detection: Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor/Donor). Plot the ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Comparative Data: Tier 2 Kinase Profiling (IC50 Values, µM)
| Kinase Target | IC50: this compound | IC50: Alternative Compound A | Therapeutic Window Analysis |
| Primary Target (Hypothetical) | 0.010 | 0.015 | - |
| CDK2 | 1.2 | > 20 | Poor selectivity (>100-fold window is desired). Potential for cell cycle-related toxicity. |
| GSK3β | 2.5 | > 20 | Potential for CNS or metabolic side effects. |
| PIM1 | 0.8 | 3.1 | Both compounds show activity, but the primary compound is more potent. |
| DYRK1A | 0.5 | > 20 | High off-target potency. DYRK1A is implicated in neurodevelopment. |
| CLK1 | 3.0 | > 20 | Moderate off-target potency. |
Experimental Protocol 2: GPCR Functional Assay (cAMP Measurement)
This assay determines if a compound acts as an agonist (activates the receptor) or an antagonist (blocks the natural ligand) at a specific GPCR. [13][14][15]Many GPCRs signal by modulating the intracellular concentration of cyclic AMP (cAMP). This can be measured using various methods, including competitive immunoassays with a chemiluminescent or fluorescent readout.
Caption: Workflow for a functional GPCR cAMP assay.
Step-by-Step Methodology:
-
Cell Culture: Culture cells stably expressing the GPCR of interest (e.g., CHO or HEK293 cells) to an appropriate density.
-
Cell Plating: Seed the cells into a 96- or 384-well plate and grow overnight.
-
Compound Addition (Antagonist Mode): For antagonist testing, pre-incubate the cells with serially diluted test compound for 15-30 minutes.
-
Agonist Stimulation: Add a reference agonist at a concentration that gives ~80% of the maximal response (EC80). For agonist testing, simply add the serially diluted test compound.
-
Incubation: Incubate for 30-60 minutes at 37°C to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaLISA, or ELISA-based).
-
Data Analysis: Plot the signal against the logarithm of the compound concentration. For agonist mode, calculate the EC50. For antagonist mode, calculate the IC50.
Comparative Data: Tier 2 GPCR and Ion Channel Profiling
| Target | Assay Mode | Result: this compound | Result: Alternative Compound A | Safety Implication |
| 5-HT2B | Agonist | EC50 = 0.9 µM | No activity | High Risk: Potent agonism at 5-HT2B is strongly linked to cardiac valvulopathy. |
| α1A-adrenergic | Antagonist | IC50 = 2.1 µM | No activity | Moderate Risk: May cause cardiovascular effects like hypotension. |
| hERG | Binding | IC50 = 4.5 µM | > 30 µM | High Risk: An IC50 < 10 µM is a significant concern for proarrhythmic potential. |
| SERT | Binding | > 30 µM | IC50 = 6.8 µM | Moderate Risk: Potential for CNS side effects and drug interactions. |
Synthesis and Strategic Decision-Making
The comprehensive, multi-tiered profiling provides a clear, data-driven basis for decision-making.
-
This compound: The illustrative data paints a concerning picture for this compound. It demonstrates potent off-target activity against multiple kinases (DYRK1A, PIM1), a dangerous agonist activity at the 5-HT2B receptor, and, most critically, significant inhibition of the hERG channel. The therapeutic window between its hypothetical primary target (10 nM) and these off-targets is narrow. Such a profile would likely lead to the termination of this compound's development or, at a minimum, trigger a significant medicinal chemistry effort to engineer out these liabilities.
-
Alternative Compound A: This compound shows a much cleaner profile. Its single off-target kinase hit is less potent, and it avoids the critical liabilities associated with 5-HT2B and hERG. While the SERT interaction requires further investigation, this compound represents a much more promising starting point for further development.
Conclusion
The rigorous evaluation of cross-reactivity is an indispensable discipline within modern drug discovery. As demonstrated through the comparative profiling of This compound and a hypothetical alternative, early, systematic screening allows for the identification and mitigation of safety liabilities. By employing a tiered approach that moves from broad screening to detailed functional analysis, research teams can make informed, evidence-based decisions, prioritizing candidates with the highest probability of success. This strategy not only conserves resources but, most importantly, is a critical step toward ensuring the safety of novel therapeutics.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 6-(3-Tert-butylphenoxy)-5-chloronicotinic Acid and its Analogs
Introduction: Unraveling the Therapeutic Potential of a Novel Nicotinic Acid Derivative
Nicotinic acid (niacin) and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including lipid-lowering, anti-inflammatory, and anticancer properties.[1][2] The therapeutic efficacy of these compounds is intricately linked to the nature and position of substituents on the pyridine ring. This guide provides a comprehensive analysis of the predicted structure-activity relationship (SAR) of a novel, yet uncharacterized, compound: 6-(3-Tert-butylphenoxy)-5-chloronicotinic acid.
Due to the novelty of this specific molecule, direct experimental data is not yet available in the public domain. Therefore, this guide will adopt a predictive and comparative approach, drawing upon established SAR principles from analogous structures to forecast the biological activity of this compound and to guide future research endeavors. We will dissect the molecule into its constituent parts—the nicotinic acid core, the 5-chloro substituent, and the 6-(3-tert-butylphenoxy) group—to build a scientifically grounded hypothesis of its potential therapeutic applications and to propose a synthetic strategy and a framework for its biological evaluation.
Deconstructing the Molecule: A Tripartite Approach to Predicting Biological Activity
The structure of this compound presents three key regions for SAR analysis: the nicotinic acid scaffold, the halogenated 5-position, and the substituted phenoxy moiety at the 6-position.
The Nicotinic Acid Core: A Privileged Scaffold
The pyridine carboxylic acid motif is a well-established pharmacophore.[3] The carboxylic acid group provides a crucial anchor for interaction with biological targets, often forming hydrogen bonds or salt bridges.[4] The nitrogen atom in the pyridine ring influences the compound's polarity, basicity, and ability to engage in hydrogen bonding, all of which are critical for receptor binding and pharmacokinetic properties.
The 5-Chloro Substituent: Modulating Potency and Selectivity
The introduction of a chlorine atom at the 5-position of the nicotinic acid ring is expected to significantly impact the molecule's electronic properties and lipophilicity. Halogen atoms, particularly chlorine, are known to enhance the biological activity of many drug molecules. This enhancement can be attributed to several factors:
-
Increased Lipophilicity: The chloro group increases the molecule's hydrophobicity, which can improve its ability to cross cell membranes and reach intracellular targets.
-
Electronic Effects: As an electron-withdrawing group, the chlorine atom can influence the acidity of the carboxylic acid and the basicity of the pyridine nitrogen, thereby modulating target binding affinity.
-
Steric Influence: The presence of the chloro group can also provide steric bulk, which may favor a specific binding conformation or prevent metabolism at that position.
Studies on other pyridine derivatives have shown that substitution at the 5-position with bulky or electron-withdrawing groups can lead to potent and selective binders for various receptors.[5]
The 6-(3-Tert-butylphenoxy) Moiety: A Key Determinant of Activity and Selectivity
The large, lipophilic 6-(3-tert-butylphenoxy) group is arguably the most influential component in defining the unique pharmacological profile of the target molecule.
-
The Phenoxy Linker: The ether linkage at the 6-position introduces a degree of conformational flexibility, allowing the phenoxy ring to adopt various orientations for optimal target interaction. The synthesis of 6-substituted nicotinic acid derivatives has been explored for various therapeutic applications.[6]
-
The Tert-butyl Group: The bulky tert-butyl group is a common feature in medicinal chemistry, often employed to impart steric hindrance and increase lipophilicity.[7] Its presence on the phenoxy ring can:
-
Enhance Binding Affinity: The tert-butyl group can fit into hydrophobic pockets of target proteins, leading to stronger binding interactions.
-
Improve Metabolic Stability: The steric bulk can shield the molecule from metabolic enzymes, prolonging its half-life in the body.
-
Influence Selectivity: The specific positioning of the tert-butyl group (meta in this case) will dictate the overall shape of the molecule and its ability to selectively bind to a particular receptor subtype.
-
Comparative Analysis: Benchmarking Against Known Nicotinic Acid Derivatives
To provide a tangible framework for predicting the activity of this compound, we will compare its structural features with those of known bioactive nicotinic acid derivatives.
| Compound/Analog Class | Key Structural Features | Reported Biological Activity | Potential Relevance to Target Molecule | Reference |
| Nicotinic Acid | Unsubstituted pyridine-3-carboxylic acid | Lipid-lowering | Baseline for the nicotinic acid core's intrinsic activity. | [1] |
| 5-Bromonicotinic Acid Analogs | Halogen at 5-position, amide derivatives | Anticancer | Highlights the importance of the 5-halogen and the potential for the carboxylic acid to be modified. | [8] |
| Nicotinic Acid-Based VEGFR-2 Inhibitors | Various substitutions on the pyridine ring | Anticancer, antioxidant | Demonstrates the potential for substituted nicotinic acids to target specific enzymes like kinases. | [1] |
| 6-Hydroxynicotinic Acid | Hydroxyl group at 6-position | Pharmaceutical intermediate | A key precursor for the synthesis of 6-phenoxynicotinic acids. | [9][10] |
| Pyridine Carboxylic Acid Herbicides | Substituted pyridine carboxylic acids | Herbicidal | Shows the broad range of biological activities achievable with this scaffold. | [11] |
This comparative table underscores the versatility of the nicotinic acid scaffold and suggests that this compound could possess a range of biological activities, with potential applications in oncology, inflammation, or metabolic diseases.
Proposed Synthesis and Experimental Workflow
A robust and efficient synthesis is paramount for the exploration of any novel compound. Below is a proposed synthetic route for this compound, followed by a detailed experimental workflow for its biological evaluation.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned starting from a suitably substituted nicotinic acid precursor, such as 5,6-dichloronicotinic acid.
Caption: Proposed synthesis of the target molecule.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 5,6-dichloronicotinic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 2.2 equivalents) portion-wise at 0 °C.
-
Addition of Phenol: After stirring for 30 minutes at room temperature, add a solution of 3-tert-butylphenol (1.1 equivalents) in anhydrous DMF dropwise.
-
Reaction Progression: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Acidify the aqueous solution with 1M HCl to pH 3-4.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired this compound.
Experimental Workflow for Biological Evaluation
A systematic approach is crucial to elucidate the biological activity of this novel compound. The following workflow outlines a tiered screening process.
Caption: Tiered workflow for biological evaluation.
Conclusion and Future Directions
This guide has provided a comprehensive, albeit predictive, analysis of the structure-activity relationship of this compound. By dissecting its molecular architecture and drawing parallels with established nicotinic acid derivatives, we have laid a foundation for future research into this promising compound. The proposed synthetic route and biological evaluation workflow offer a clear roadmap for its synthesis and characterization.
The unique combination of a halogenated nicotinic acid core with a bulky, substituted phenoxy group suggests the potential for novel and selective biological activity. Future investigations should focus on the synthesis of a library of analogs to systematically probe the SAR. Key modifications could include:
-
Varying the halogen at the 5-position (F, Br, I).
-
Altering the substituent on the phenoxy ring (e.g., different alkyl groups, electron-withdrawing/donating groups).
-
Changing the position of the substituent on the phenoxy ring (ortho, para).
-
Modifying the carboxylic acid moiety to esters or amides.
Such a systematic approach, guided by the principles outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this and related classes of nicotinic acid derivatives.
References
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Boyer, J. H., & Schoen, W. (n.d.). Nicotinic acid, 6-hydroxy-. Organic Syntheses Procedure. Retrieved from [Link]
- Massa, F., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine as neuronal nicotinic acetylcholine receptor ligands. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633.
- Al-Warhi, T., et al. (2021). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Molecules, 26(16), 4948.
- Glowacka, I. E., et al. (2021).
- Singh, P., et al. (2022). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega, 7(22), 18349-18371.
- Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 144, 107136.
- Li, Y., et al. (2022). Efficient production of 6-Hydroxynicotinic Acid by newly isolated Pseudomonas poae. Applied Microbiology and Biotechnology, 106(13-16), 5135-5147.
- Lehrfeld, J., et al. (1964). SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS. Journal of Medicinal Chemistry, 7(2), 150-154.
- Lemmerer, A., et al. (2015). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes. CrystEngComm, 17(15), 2999-3008.
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- U.S. Patent No. 4,375,545. (1983). Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
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- Berry, H. (1945). The influence of organic solvents on the bactericidal action of the phenols. Part II. Quarterly Journal of Pharmacy and Pharmacology, 18(3), 149-155.
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A Comparative Guide to the Synthesis of 6-(3-Tert-butylphenoxy)-5-chloronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to 6-(3-Tert-butylphenoxy)-5-chloronicotinic Acid
This compound is a sophisticated pyridine derivative whose structural motifs are of significant interest in medicinal chemistry. The molecule incorporates a chlorinated nicotinic acid backbone, a feature known to be a versatile scaffold in drug discovery, linked to a sterically hindered tert-butylphenoxy group via an ether bond. This unique combination of functionalities makes it a valuable building block for the synthesis of complex therapeutic agents. The efficacy and purity of the final active pharmaceutical ingredient (API) are intrinsically linked to the quality of this intermediate, necessitating robust and well-characterized synthetic routes.
This guide will compare two principal synthetic strategies for the preparation of this key intermediate:
-
Method A: Nucleophilic Aromatic Substitution (SNA r)
-
Method B: Ullmann Condensation
We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and provide a comparative analysis of their respective advantages and limitations.
Method A: Nucleophilic Aromatic Substitution (SNAr)
The Nucleophilic Aromatic Substitution (SNAr) pathway is a cornerstone of modern organic synthesis for the formation of aryl ethers. This method leverages the inherent electrophilicity of a halogenated pyridine ring, activated by the electron-withdrawing carboxylic acid group, to facilitate displacement of a halide by a nucleophile.
Mechanistic Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The electron-poor nature of the 5,6-dichloronicotinic acid ring is crucial for the initial attack of the nucleophile, in this case, the phenoxide generated from 3-tert-butylphenol. The presence of the chlorine atom at the 6-position provides a suitable leaving group. The reaction is typically facilitated by a strong base to deprotonate the phenol, thereby increasing its nucleophilicity.
Figure 1: Workflow for SNAr Synthesis.
Experimental Protocol
Materials:
-
5,6-Dichloronicotinic acid
-
3-tert-Butylphenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (HCl), 1M solution
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
To a stirred solution of 5,6-dichloronicotinic acid (1.0 eq) and 3-tert-butylphenol (1.1 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).
-
Heat the reaction mixture to 100-120 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous mixture to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to afford pure this compound.
Method B: Ullmann Condensation
The Ullmann condensation is a classical and powerful method for the formation of carbon-heteroatom bonds, particularly aryl ethers. This reaction involves a copper-catalyzed coupling of an aryl halide with an alcohol or phenol. Modern advancements have introduced the use of ligands to facilitate the reaction under milder conditions.
Mechanistic Rationale
While the precise mechanism of the Ullmann reaction is complex and can vary with the specific substrates and ligands, it is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the formation of a copper(I) phenoxide species. Oxidative addition of the aryl halide to this complex forms a Cu(III) intermediate, which then undergoes reductive elimination to yield the desired aryl ether and regenerate the Cu(I) catalyst. The use of a ligand, such as a diamine or an amino acid, can stabilize the copper intermediates and accelerate the reaction.
Figure 2: Catalytic Cycle for Ullmann Condensation.
Experimental Protocol
Materials:
-
5,6-Dichloronicotinic acid
-
3-tert-Butylphenol
-
Copper(I) iodide (CuI)
-
L-proline
-
Cesium carbonate (Cs₂CO₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (HCl), 1M solution
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
In a reaction vessel, combine 5,6-dichloronicotinic acid (1.0 eq), 3-tert-butylphenol (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and cesium carbonate (2.0 eq).
-
Add anhydrous DMSO to the mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 90-110 °C for 12-18 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Acidify the mixture with 1M HCl to a pH of 3-4.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the pure product.
Comparative Analysis
| Parameter | Method A: Nucleophilic Aromatic Substitution (SNAr) | Method B: Ullmann Condensation |
| Reaction Conditions | High temperature (100-120 °C), strong base. | Moderate temperature (90-110 °C), milder base, inert atmosphere. |
| Catalyst | None required. | Copper(I) salt and a ligand are necessary. |
| Reaction Time | Generally shorter (4-6 hours). | Typically longer (12-18 hours). |
| Yield | Good to excellent, depending on substrate purity. | Often very good, but can be sensitive to catalyst and ligand choice. |
| Purification | Recrystallization is often sufficient. | Column chromatography is usually required to remove catalyst residues. |
| Scalability | Generally straightforward to scale up. | Can be more challenging to scale due to catalyst cost and removal. |
| Cost-Effectiveness | Potentially more cost-effective due to the absence of a catalyst. | Catalyst and ligand costs can be a significant factor. |
| Environmental Impact | Use of high-boiling polar aprotic solvents like DMF. | Use of DMSO, which is also a polar aprotic solvent. |
| Substrate Scope | Generally effective for activated aryl halides. | Broader substrate scope, including less activated aryl halides. |
Conclusion and Recommendations
Both the Nucleophilic Aromatic Substitution (SNAr) and the Ullmann Condensation represent viable and effective methods for the synthesis of this compound.
The SNAr approach is often favored for its operational simplicity and the absence of a metal catalyst, which can simplify product purification and reduce costs. Its shorter reaction time is also an advantage in a production setting. However, it may require higher reaction temperatures.
The Ullmann Condensation , particularly with modern ligand systems, offers the potential for higher yields and a broader substrate scope under slightly milder conditions. The primary drawbacks are the cost of the copper catalyst and ligand, and the necessity of chromatographic purification to ensure the final product is free of metal contaminants, a critical consideration in pharmaceutical synthesis.
For initial laboratory-scale synthesis and process development, the SNAr method is recommended as a starting point due to its straightforward procedure and cost-effectiveness. For larger-scale production or if the SNAr reaction proves to be low-yielding for a specific analogue, the Ullmann Condensation should be considered and optimized. The choice of method will ultimately depend on a careful evaluation of factors such as cost, available equipment, required purity, and the specific reactivity of the substrates involved.
References
-
Misbahi, H., Brouant, P., & Barbe, J. (1995). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Heterocyclic Communications, 1(4), 335-340. [Link]
- Google Patents. (2014). Preparation method of 6-chloronicotinic acid. CN103570612A.
-
Wikipedia. (2023). Ullmann condensation. [Link]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 6-(3-Tert-butylphenoxy)-5-chloronicotinic Acid: A Novel GPR81 Agonist Candidate
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of the novel compound, 6-(3-Tert-butylphenoxy)-5-chloronicotinic acid, a putative G protein-coupled receptor 81 (GPR81) agonist. Its performance is benchmarked against the established selective GPR81 agonist, 3-chloro-5-hydroxybenzoic acid. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic agents for metabolic disorders.
Introduction: The Therapeutic Potential of Targeting GPR81
G protein-coupled receptor 81 (GPR81), also known as hydroxycarboxylic acid receptor 1 (HCA1), has emerged as a promising therapeutic target for the treatment of dyslipidemia.[1][2] GPR81 is predominantly expressed in adipocytes and is activated by the endogenous ligand lactate.[3] Upon activation, GPR81 couples to a Gαi subunit, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent suppression of lipolysis.[3] This mechanism reduces the release of free fatty acids (FFAs) from adipose tissue into the bloodstream. Elevated plasma FFA levels are associated with insulin resistance and an increased risk of cardiovascular disease. Therefore, GPR81 agonists are being investigated as a novel therapeutic strategy for managing dyslipidemia.[1]
The structural characteristics of this compound, featuring a nicotinic acid core modified with a bulky tert-butylphenoxy group and a chloro substituent, suggest its potential as a GPR81 agonist. This guide presents a hypothetical yet scientifically grounded evaluation of its efficacy, drawing parallels with the known GPR81 agonist, 3-chloro-5-hydroxybenzoic acid.
In Vitro Efficacy Assessment
The initial evaluation of a GPR81 agonist candidate involves determining its potency and selectivity in a controlled cellular environment. The primary in vitro assay for Gαi-coupled receptors like GPR81 is the measurement of agonist-induced inhibition of cAMP production.
Experimental Protocol: In Vitro cAMP Inhibition Assay
This protocol outlines a standard method for assessing the in vitro potency of GPR81 agonists.
Objective: To determine the half-maximal effective concentration (EC50) of this compound and 3-chloro-5-hydroxybenzoic acid in inhibiting forskolin-stimulated cAMP production in cells expressing human GPR81.
Materials:
-
CHO-K1 cells stably expressing human GPR81 (e.g., from Eurofins Discovery)[4]
-
Assay medium: HBSS with 20 mM HEPES and 0.1% BSA, pH 7.4
-
Test compounds: this compound and 3-chloro-5-hydroxybenzoic acid
-
Forskolin
-
cAMP detection kit (e.g., AlphaScreen™ cAMP Assay kit)[5]
Procedure:
-
Cell Preparation: Culture CHO-K1-hGPR81 cells to 80-90% confluency. On the day of the assay, harvest the cells and resuspend them in assay medium to the desired density.
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO, followed by a further dilution in assay medium to the final desired concentrations.
-
Assay Plate Preparation: Add the diluted test compounds to a 384-well assay plate.
-
Cell Stimulation: Add the cell suspension to the assay plate and incubate for 30 minutes at room temperature.
-
Forskolin Stimulation: Add a solution of forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production. Incubate for 30 minutes at room temperature.
-
cAMP Detection: Following the manufacturer's instructions for the cAMP detection kit, add the lysis buffer and detection reagents.
-
Signal Measurement: Read the plate on a suitable plate reader.
Data Analysis: The data is normalized to the response of forskolin alone (0% inhibition) and a baseline control (100% inhibition). The EC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Visualization of the GPR81 Signaling Pathway
Caption: GPR81 activation by an agonist inhibits adenylyl cyclase via Gαi, reducing cAMP and suppressing lipolysis.
Comparative In Vitro Efficacy Data
The following table summarizes the hypothetical in vitro potency of this compound in comparison to the known values for 3-chloro-5-hydroxybenzoic acid.
| Compound | Target | Assay Type | EC50 (µM) |
| This compound | hGPR81 | cAMP Inhibition | 8.5 |
| 3-chloro-5-hydroxybenzoic acid | hGPR81 | cAMP Inhibition | 16[6] |
Interpretation of In Vitro Results: The hypothetical data suggests that this compound is a potent agonist of human GPR81, with an EC50 value approximately two-fold lower than that of the reference compound, 3-chloro-5-hydroxybenzoic acid. This indicates a higher potency in the in vitro setting. The causality behind this enhanced potency could be attributed to the specific structural modifications. The bulky tert-butylphenoxy group may provide additional hydrophobic interactions within the ligand-binding pocket of GPR81, leading to a more stable and active conformation of the receptor.
In Vivo Efficacy Assessment
Following promising in vitro results, the next critical step is to evaluate the compound's efficacy in a relevant animal model. For GPR81 agonists, the primary in vivo endpoint is the reduction of plasma free fatty acids (FFAs).
Experimental Protocol: In Vivo Lipolysis Assay in Mice
This protocol describes a standard method for assessing the in vivo anti-lipolytic effects of GPR81 agonists in mice.
Objective: To evaluate the dose-dependent effect of this compound and 3-chloro-5-hydroxybenzoic acid on plasma FFA levels in mice.
Animal Model: C57BL/6J mice are a commonly used strain for metabolic studies. To induce a state of elevated lipolysis, mice can be fasted overnight or fed a high-fat diet.[7][6]
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Test compounds: this compound and 3-chloro-5-hydroxybenzoic acid
-
Vehicle (e.g., 0.5% methylcellulose)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
FFA quantification kit
Procedure:
-
Acclimation: Acclimate mice to the housing conditions for at least one week.
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.
-
Compound Administration: Administer the test compounds or vehicle orally (p.o.) by gavage at various doses.
-
Blood Sampling: Collect blood samples via tail vein or retro-orbital sinus at specific time points post-dosing (e.g., 0, 1, 2, 4, and 6 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
FFA Measurement: Measure the concentration of FFAs in the plasma using a commercially available kit.
Data Analysis: The percentage reduction in plasma FFA levels is calculated for each treatment group relative to the vehicle-treated control group. The dose-response relationship can be analyzed to determine the minimum efficacious dose.
Visualization of the In Vivo Experimental Workflow
Caption: Workflow for assessing the in vivo anti-lipolytic efficacy of GPR81 agonists in mice.
Comparative In Vivo Efficacy Data
The following table presents hypothetical in vivo data for this compound compared to the known efficacy of 3-chloro-5-hydroxybenzoic acid.
| Compound | Animal Model | Dosing Route | Minimum Efficacious Dose (mg/kg) for FFA Reduction |
| This compound | C57BL/6J mice | Oral (p.o.) | 15 |
| 3-chloro-5-hydroxybenzoic acid | C57BL/6J mice | Oral (p.o.) | 30[6] |
Interpretation of In Vivo Results: The hypothetical in vivo data indicates that this compound demonstrates superior efficacy in reducing plasma FFA levels in mice compared to 3-chloro-5-hydroxybenzoic acid, with a minimum efficacious dose that is half that of the reference compound. This enhanced in vivo activity could be a result of several factors beyond receptor potency, including improved pharmacokinetic properties such as oral bioavailability, metabolic stability, and tissue distribution. The tert-butylphenoxy moiety might contribute to increased metabolic stability by sterically hindering enzymatic degradation, leading to a longer half-life and sustained target engagement.
Conclusion and Future Directions
This comparative guide, based on a combination of established methodologies and hypothetical data, positions this compound as a promising novel GPR81 agonist with potentially superior in vitro potency and in vivo efficacy compared to the known agonist, 3-chloro-5-hydroxybenzoic acid. The structural modifications appear to confer advantageous pharmacological properties.
Further investigation is warranted to fully characterize this compound. Key next steps should include:
-
Selectivity Profiling: Assessing the activity of this compound against a panel of other GPCRs, particularly the closely related GPR109A, to confirm its selectivity for GPR81. Activation of GPR109A is associated with the undesirable side effect of flushing.[1]
-
Pharmacokinetic Studies: Conducting detailed pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Chronic Dosing Studies: Evaluating the long-term efficacy and safety of this compound in animal models of dyslipidemia and related metabolic disorders.
By systematically addressing these areas, the full therapeutic potential of this compound as a novel treatment for dyslipidemia can be elucidated.
References
-
Sakurai T, et al. Identification of a novel GPR81-selective agonist that suppresses lipolysis in mice without cutaneous flushing. European Journal of Pharmacology. 2014;727:1-8. [Link]
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Wallenius K, et al. Involvement of the metabolic sensor GPR81 in cardiovascular control. JCI Insight. 2017;2(19):e92564. [Link]
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ResearchGate. Identification of a novel GPR81-selective agonist that suppresses lipolysis in mice without cutaneous flushing | Request PDF. [Link]
-
Wallenius K, et al. Involvement of the metabolic sensor GPR81 in cardiovascular control. JCI Insight. 2017;2(19):e92564. [Link]
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Davidsson Ö, et al. Identification of novel GPR81 agonist lead series for target biology evaluation. Bioorganic & Medicinal Chemistry Letters. 2020;30(4):126953. [Link]
-
Eurofins Discovery. GPR81 Human Hydroxycarboxylic Acid GPCR Cell Based Agonist cAMP LeadHunter Assay - US. [Link]
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Chem-Impex. 3-Chloro-5-hydroxybenzoic acid. [Link]
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Liu C, et al. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Toxics. 2024;12(11):869. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. tert-butylphenoxycyclohexanol | Ligand page. [Link]
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Wikipedia. 2,4,6-Tri-tert-butylphenol. [Link]
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Mohacsi E, Leimgruber W, Baruth H. Synthesis and pharmacology of metabolically stable tert-butyl ethers of morphine and levorphanol. Journal of Medicinal Chemistry. 1982;25(10):1264-6. [Link]
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PubChem. 2,4-Di-tert-butylphenol. [Link]
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ResearchGate. Forskolin-free cAMP assay for Gi-coupled receptors | Request PDF. [Link]
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Kamanna VS, Kashyap ML. Nicotinic acid (niacin) receptor agonists: will they be useful therapeutic agents? The American Journal of Cardiology. 2007;100(11A):S53-61. [Link]
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Thaker AI, et al. cAMP assays in GPCR drug discovery. Methods in Cell Biology. 2017;142:51-57. [Link]
-
Ahmed K, et al. Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects. ACS Medicinal Chemistry Letters. 2012;3(9):745-9. [Link]
-
Wang Y, et al. GPR81 nuclear transportation is critical for cancer growth and progression in lung and other solid cancers. Journal of Hematology & Oncology. 2021;14(1):1-16. [Link]
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Lauring B, et al. Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression. Science Translational Medicine. 2012;4(148):148ra115. [Link]
-
Lukasova M, et al. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. The Journal of Clinical Investigation. 2011;121(4):1163-73. [Link]
-
Richman JG, et al. Nicotinic Acid Receptor Agonists Differentially Activate Downstream Effectors. Journal of Biological Chemistry. 2007;282(25):18028-36. [Link]
-
ResearchGate. A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. [Link]
-
Hata K, et al. The lactate sensor GPR81 regulates glycolysis and tumor growth of breast cancer. Scientific Reports. 2022;12(1):6261. [Link]
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Wu Z, et al. A lactate-induced Snail/STAT3 pathway drives GPR81 expression in lung cancer cells. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. 2020;1866(1):165576. [Link]
-
Vella S, et al. The Crosstalk between GPR81/IGFBP6 Promotes Breast Cancer Progression by Modulating Lactate Metabolism and Oxidative Stress. International Journal of Molecular Sciences. 2023;24(2):1478. [Link]
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Benchmarking a Novel PARP1 Inhibitor: A Comparative Efficacy and Selectivity Guide for 6-(3-Tert-butylphenoxy)-5-chloronicotinic Acid
Introduction
The therapeutic landscape of oncology has been significantly reshaped by the advent of targeted therapies, particularly inhibitors of the Poly(ADP-ribose) polymerase (PARP) family of enzymes. PARP1, a key player in DNA single-strand break repair, has emerged as a critical target. Its inhibition in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, leads to synthetic lethality and tumor cell death.
This guide introduces 6-(3-Tert-butylphenoxy)-5-chloronicotinic acid , a novel investigational small molecule. While public data on this specific compound is limited, its structural motifs, particularly the nicotinic acid core, suggest potential interaction with the nicotinamide adenine dinucleotide (NAD+) binding site of enzymes like PARP1. For the purpose of this comprehensive benchmarking protocol, we will proceed under the hypothesis that this compound is a novel inhibitor of PARP1.
This document provides a robust framework for researchers, scientists, and drug development professionals to benchmark this new chemical entity against established PARP1 inhibitors. We will delve into the rationale behind experimental choices, provide detailed protocols for head-to-head comparisons, and offer a template for data visualization and interpretation, ensuring scientific integrity and fostering a deep understanding of the compound's potential.
The Rationale for Benchmarking: Beyond Potency
A successful therapeutic inhibitor is defined by more than just its potency (typically measured as the half-maximal inhibitory concentration, IC50). A thorough benchmarking study must evaluate a compound's entire pharmacological profile. This guide will focus on a multi-pronged approach to compare this compound against the well-characterized PARP1 inhibitors, Olaparib and Talazoparib .
Our comparative analysis will be built on three pillars:
-
Biochemical Potency and Selectivity: Determining the direct inhibitory effect on the target enzyme and assessing off-target effects on related enzymes.
-
Cellular Potency and Mechanism of Action: Evaluating the compound's efficacy in a cellular context and confirming its mode of action.
-
In Vitro Toxicity: A preliminary assessment of the compound's safety profile in non-cancerous cells.
Experimental Design and Protocols
A logical and well-structured experimental workflow is paramount for generating reliable and comparable data. The following diagram illustrates the proposed benchmarking workflow.
A Comparative Guide to Validating Analytical Methods for 6-(3-Tert-butylphenoxy)-5-chloronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the delivery of safe and effective drugs. This guide provides a comprehensive comparison of potential analytical methods for the quantification and characterization of 6-(3-tert-butylphenoxy)-5-chloronicotinic acid, a novel compound with therapeutic potential. As a Senior Application Scientist, my aim is to not only present protocols but to delve into the scientific rationale behind the selection of validation parameters, ensuring a robust and reliable analytical strategy.
The validation process, as outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, is not a mere checklist but a systematic scientific endeavor to demonstrate that an analytical procedure is fit for its intended purpose.[1][2][3][4][5][6] This principle of "fitness for purpose" is the guiding philosophy of this document. We will explore and compare two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and a conceptual Gas Chromatography-Mass Spectrometry (GC-MS) method, providing a framework for their validation.
The Analytical Challenge: this compound
The unique chemical structure of this compound, featuring a substituted phenoxy group attached to a chloronicotinic acid core, presents specific analytical considerations. Its polarity, potential for thermal lability, and the need to detect and quantify potential impurities necessitate a careful selection and validation of analytical methods.
Caption: Chemical structure of this compound.
Comparative Overview of Analytical Methods
The choice of an analytical method is driven by the analyte's properties and the intended application of the method (e.g., assay, impurity testing, stability studies). Here, we compare HPLC, a workhorse in pharmaceutical analysis, with a potential GC-MS method, which could offer high specificity and sensitivity.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. | Requires derivatization for non-volatile or polar compounds. |
| Detection | UV, DAD, Fluorescence, Mass Spectrometry (LC-MS). | Mass Spectrometry (highly specific). |
| Typical Use | Assay, impurity profiling, stability testing. | Impurity identification, trace analysis. |
The Validation Workflow: A Systematic Approach
A robust validation protocol is a self-validating system, where each parameter provides confidence in the method's overall performance. The validation workflow, guided by ICH Q2(R2), ensures that the method is reliable, reproducible, and accurate for its intended use.[1][2][3][4][5][6]
Caption: A typical workflow for analytical method validation.
In-Depth Comparison of Validation Parameters
The following sections provide a detailed comparison of the validation parameters for HPLC and a conceptual GC-MS method for the analysis of this compound. The acceptance criteria presented are based on typical industry standards and should be adapted based on the specific application and regulatory requirements.
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1][7][8]
Experimental Approach:
-
HPLC: Analyze blank samples (matrix without analyte), placebo samples, and samples spiked with known impurities and degradation products. Peak purity analysis using a Diode Array Detector (DAD) is crucial.
-
GC-MS: Analyze blank and spiked samples. The high selectivity of the mass spectrometer, especially in selected ion monitoring (SIM) mode, provides inherent specificity.
Supporting Data (Hypothetical):
| Parameter | HPLC-DAD | GC-MS (SIM Mode) | Acceptance Criteria |
| Resolution between analyte and closest eluting peak | > 2.0 | Not applicable (separation in time and m/z) | Resolution > 1.5 |
| Peak Purity Index | > 0.999 | Not applicable | > 0.99 |
| Interference from blank | No significant peaks at the analyte retention time | No interfering ions at the analyte retention time | No interference |
Linearity and Range
Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[1][3][5]
Experimental Approach:
-
Prepare at least five concentrations of the analyte spanning the expected working range (e.g., 80% to 120% of the target concentration for an assay).
-
Perform linear regression analysis of the concentration versus response data.
Supporting Data (Hypothetical):
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | r² ≥ 0.99 |
| Y-intercept | Close to zero | Close to zero | Should not be significantly different from zero |
| Range (Assay) | 80 - 120 µg/mL | 10 - 150 ng/mL | 80% - 120% of test concentration |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1][7] It is often determined by recovery studies.
Experimental Approach:
-
Analyze samples with known concentrations of the analyte (e.g., by spiking a placebo matrix).
-
Perform the analysis at a minimum of three concentration levels covering the specified range, with at least three replicates at each level.
Supporting Data (Hypothetical):
| Concentration Level | HPLC (% Recovery) | GC-MS (% Recovery) | Acceptance Criteria |
| 80% | 99.5 | 101.2 | 98.0% - 102.0% |
| 100% | 100.2 | 99.8 | 98.0% - 102.0% |
| 120% | 99.8 | 100.5 | 98.0% - 102.0% |
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[8]
Experimental Approach:
-
Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Supporting Data (Hypothetical):
| Parameter | HPLC (% RSD) | GC-MS (% RSD) | Acceptance Criteria |
| Repeatability (n=6) | < 1.0% | < 2.0% | RSD ≤ 2.0% |
| Intermediate Precision (n=6) | < 1.5% | < 3.0% | RSD ≤ 3.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Approach:
-
Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte signal is a specified multiple of the background noise (typically 3:1 for LOD and 10:1 for LOQ).
-
Based on the Standard Deviation of the Response and the Slope: Use the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve.
Supporting Data (Hypothetical):
| Parameter | HPLC | GC-MS | Acceptance Criteria |
| LOD | 0.1 µg/mL | 0.5 ng/mL | Reportable |
| LOQ | 0.3 µg/mL | 1.5 ng/mL | Reportable, with demonstrated precision and accuracy |
Robustness
Robustness is the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7][8]
Experimental Approach:
-
Introduce small, deliberate changes to the method parameters, such as:
-
HPLC: pH of the mobile phase, mobile phase composition, column temperature, flow rate.
-
GC-MS: Injection temperature, oven temperature ramp rate, carrier gas flow rate.
-
-
Evaluate the effect of these changes on the system suitability parameters and the final results.
Supporting Data (Hypothetical):
| Parameter Varied | HPLC (Effect on Assay) | GC-MS (Effect on Assay) | Acceptance Criteria |
| Mobile Phase pH (±0.2) | < 2.0% change | Not applicable | No significant impact on results |
| Flow Rate (±10%) | < 1.5% change | < 2.5% change | No significant impact on results |
| Column Temperature (±5°C) | < 1.0% change | < 2.0% change | No significant impact on results |
Experimental Protocols
HPLC Method Protocol (Example)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 275 nm
-
Injection Volume: 10 µL
GC-MS Method Protocol (Conceptual)
-
Derivatization: Silylation with BSTFA to increase volatility.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium
-
Inlet Temperature: 280 °C
-
Oven Program: 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions.
Conclusion and Recommendations
Both HPLC and GC-MS offer viable, yet distinct, approaches for the analytical control of this compound.
-
HPLC stands out as the more versatile and directly applicable technique for routine quality control, including assay and impurity profiling, due to its suitability for non-volatile compounds. Its validation is straightforward and aligns well with established pharmaceutical practices.
-
GC-MS , while requiring a derivatization step, provides exceptional specificity and sensitivity, making it a powerful tool for the identification and quantification of trace-level impurities or for specialized applications where high selectivity is paramount.
The choice between these methods will ultimately depend on the specific analytical objective. For comprehensive characterization, a combination of both techniques may be the most robust strategy. The validation data, whether real or hypothetical as presented here, must be rigorously documented in a validation report that serves as a testament to the method's fitness for purpose, thereby ensuring the quality and consistency of the data generated in support of drug development.[3]
References
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation. Pharma Talks. [Link] (Note: As a large language model, I am unable to generate a specific, verifiable YouTube link. A general search on the platform for "ICH Q2(R2) Guidelines" will yield numerous explanatory videos from reputable sources.)
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. [Link]
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. European Compliance Academy. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
Quality: specifications, analytical procedures and analytical validation. European Medicines Agency. [Link]
-
EMA publishes Document on the Validation of analytical Methods. ECA Academy. [Link]
-
Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK. [Link]
-
Bioanalytical method development and validation of niacin and nicotinuric acid in human plasma by LC-MS/MS. ResearchGate. [Link]
-
Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Bevital. [Link]
-
DEVELOPMENT AND VALIDATION OF NEW STABILITYINDICATING RP-HPLC METHOD FORESTIMATION OF NICOTIAMIDE AND SALICYLIC ACID FROM TOPICA. IJNRD. [Link]
-
PDF - International Journal of Modern Pharmaceutical Research. [Link]
-
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A Comparative Toxicological Deep Dive: Evaluating 6-(3-tert-butylphenoxy)-5-chloronicotinic Acid in Preclinical Research
For researchers, scientists, and drug development professionals, the early and accurate assessment of a compound's toxicity is paramount to mitigating risk and ensuring the progression of only the safest candidates. This guide provides a comprehensive comparative analysis of the potential toxicity of 6-(3-tert-butylphenoxy)-5-chloronicotinic acid. In the absence of direct toxicological data for this specific molecule, we will establish a robust framework for its evaluation, drawing comparisons with the well-characterized nicotinic acid (Niacin) and its derivatives. This guide will delve into the critical experimental protocols and data interpretation necessary for a thorough toxicological assessment.
Introduction: The Imperative of Preclinical Toxicity Screening
The journey of a drug from discovery to market is fraught with challenges, with toxicity being a primary cause of late-stage attrition.[1] Early identification of potential liabilities such as cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity is crucial for making informed go/no-go decisions, thereby saving significant time and resources.[2][3] This guide focuses on constructing a toxicological profile for this compound, a nicotinic acid derivative, by outlining a battery of essential in vitro and in vivo assays.
The chemical structure of this compound, with its phenoxy and chloro substitutions on the nicotinic acid scaffold, suggests the potential for altered metabolic pathways and off-target effects compared to its parent compound. Understanding these structure-toxicity relationships is a key aspect of modern drug development.[4][5]
Comparative Framework: Nicotinic Acid and Its Derivatives as a Benchmark
Nicotinic acid and its derivatives have a long history of clinical use, primarily for treating hyperlipoproteinemias.[6] However, their use is associated with known side effects, including cutaneous flushing and, more seriously, hepatotoxicity, particularly with sustained-release formulations.[7][8][9] These known toxicities provide a valuable benchmark for evaluating novel derivatives like this compound.
Table 1: Known Toxicities of Nicotinic Acid Formulations
| Formulation | Common Adverse Effects | Hepatotoxicity Potential |
| Immediate-Release (IR) Niacin | Cutaneous flushing, itching, gastrointestinal upset.[7] | Lower risk compared to sustained-release formulations.[9] |
| Sustained-Release (SR) Niacin | Less flushing than IR, but higher incidence of gastrointestinal issues.[7] | Increased risk of elevated liver enzymes and hepatotoxicity.[7][9] |
| Extended-Release (ER) Niacin | Intermediate flushing profile. | Transient or insignificant elevations in hepatic enzymes at equivalent doses to IR.[7] |
Essential In Vitro Toxicity Assays: A Step-by-Step Approach
In vitro toxicology assays are the frontline in preclinical safety assessment, offering rapid and cost-effective screening of a large number of compounds.[10][11] These assays provide crucial data on a compound's potential to cause cellular damage and genetic mutations.
Cytotoxicity Assays: Gauging Cellular Viability
Cytotoxicity assays are fundamental for determining the concentration at which a compound becomes toxic to cells. The MTT and WST-1 assays are two widely used colorimetric methods that measure the metabolic activity of viable cells.[12][13][14]
Experimental Protocol: WST-1 Cell Viability Assay
The WST-1 assay is often preferred over the MTT assay as it is generally more sensitive and involves a single-step addition without the need for a solubilization step.[13][14]
-
Cell Seeding: Plate cells (e.g., HepG2 for liver cell model, or a relevant cell line for the compound's target) in a 96-well microplate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.[13]
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.[15]
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell viability) can then be determined.
dot
Caption: WST-1 Cytotoxicity Assay Workflow.
Genotoxicity Assay: The Ames Test
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[16][17][18] It utilizes strains of Salmonella typhimurium that are unable to synthesize histidine. A positive test indicates that the compound causes mutations that allow the bacteria to regain the ability to produce histidine and grow on a histidine-free medium.[16][17]
Experimental Protocol: Ames Test (Miniaturized Screening Version)
-
Strain Preparation: Use at least two strains of Salmonella typhimurium, such as TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens).[19]
-
Compound Exposure: Expose the bacterial strains to various concentrations of this compound in the presence and absence of a metabolic activation system (S9 fraction from rat liver).[16][19] The S9 fraction is included to mimic mammalian metabolism, as some compounds only become mutagenic after being metabolized.
-
Plating: Plate the treated bacteria on minimal glucose agar plates lacking histidine.[16]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[17]
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.[20]
dot
Caption: Ames Test Experimental Workflow.
Hepatotoxicity Assessment: Moving Beyond Simple Cytotoxicity
Drug-induced liver injury (DILI) is a major reason for drug withdrawal.[21][22] Therefore, early assessment of hepatotoxicity is critical. While cytotoxicity assays using liver cell lines like HepG2 provide initial clues, more sophisticated models are needed for better prediction.
Experimental Protocol: 3D Liver Microtissue Model
Human liver microtissues, which are 3D co-cultures of primary hepatocytes and non-parenchymal cells, better recapitulate the structure and function of the human liver and have shown improved accuracy in predicting DILI.[21]
-
Microtissue Culture: Culture 3D human liver microtissues according to the manufacturer's protocol.
-
Compound Treatment: Expose the microtissues to a range of concentrations of this compound for an extended period (e.g., 7-14 days) with repeated dosing to mimic chronic exposure.
-
Endpoint Analysis: Assess hepatotoxicity by measuring multiple endpoints:
-
Cell Viability: Measure intracellular ATP levels.
-
Liver Enzyme Leakage: Quantify the release of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) into the culture medium.
-
Metabolic Function: Assess albumin and urea production.
-
Table 2: Comparative Hepatotoxicity Endpoints
| Endpoint | This compound (Hypothetical Data) | Nicotinic Acid (SR formulation) (Literature Data) | Interpretation |
| IC50 (ATP Assay) | 50 µM | >100 µM | The test compound shows higher cytotoxicity to liver cells. |
| ALT/AST Leakage | Significant increase at ≥ 25 µM | Moderate increase at high doses.[7] | Suggests potential for hepatocellular damage by the test compound. |
| Albumin Production | Decreased at ≥ 25 µM | Minimal effect at therapeutic doses. | Indicates impairment of synthetic function of hepatocytes. |
Cardiotoxicity Screening: The hERG Assay
Drug-induced inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to a life-threatening cardiac arrhythmia called Torsade de Pointes.[23][24] Therefore, screening for hERG channel inhibition is a regulatory requirement and a critical step in safety pharmacology.[25][26]
Experimental Protocol: Automated Patch Clamp hERG Assay
Automated patch-clamp systems provide a high-throughput method for assessing a compound's effect on the hERG channel.[23][27]
-
Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG).[27]
-
Compound Application: Apply a range of concentrations of this compound to the cells.
-
Electrophysiological Recording: Measure the hERG current in whole-cell patch-clamp mode before and after compound application.[27]
-
Data Analysis: Calculate the percentage of hERG current inhibition at each concentration and determine the IC50 value.
dot
Caption: hERG Channel Blockade Signaling Pathway.
The Role of In Vivo Toxicology Studies
While in vitro assays are invaluable for early screening, in vivo studies in animal models are essential for understanding a compound's toxicological profile in a whole organism.[28][29][30] These studies provide data on pharmacokinetics, bioavailability, and potential target organ toxicities that cannot be fully recapitulated in vitro.[2][28]
Key In Vivo Studies:
-
Acute Toxicity: Determines the effects of a single high dose of the compound and helps establish the maximum tolerated dose (MTD).[29]
-
Repeated Dose Toxicity: Involves daily administration of the compound for a specified period (e.g., 28 or 90 days) to assess the effects of chronic exposure.[26] Key endpoints include clinical observations, body weight changes, food and water consumption, hematology, clinical chemistry, and histopathological examination of major organs.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for the comparative toxicological analysis of this compound. By employing a battery of validated in vitro assays and, subsequently, focused in vivo studies, researchers can build a robust safety profile for this novel compound. The key to a successful toxicological evaluation lies in a multi-pronged approach that considers cytotoxicity, genotoxicity, and organ-specific toxicities, all while benchmarking against structurally and therapeutically relevant compounds. The integration of these preclinical safety data is indispensable for the successful advancement of new chemical entities into clinical development.
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Safety Operating Guide
Definitive Guide to the Proper Disposal of 6-(3-Tert-butylphenoxy)-5-chloronicotinic acid
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 6-(3-tert-butylphenoxy)-5-chloronicotinic acid and associated waste materials. As a chlorinated aromatic carboxylic acid, this compound requires stringent handling and disposal procedures to protect laboratory personnel and ensure environmental stewardship. The procedures outlined herein are grounded in established regulatory frameworks and chemical safety principles.
Hazard Characterization and Regulatory Framework
The fundamental principle governing the disposal of this compound is that it must be treated as hazardous waste . This determination is based on its chemical structure and the regulations governing similar compounds.
Structural Rationale for Hazard Classification:
-
Chlorinated Aromatic Compound: The presence of a chlorine atom on the pyridine ring places this molecule in a class of compounds known for their potential toxicity and environmental persistence.[1][2] The U.S. Environmental Protection Agency (EPA) heavily regulates chlorinated compounds, often listing them as toxic or priority pollutants under acts like the Clean Water Act and the Resource Conservation and Recovery Act (RCRA).[3][4]
-
Nicotinic Acid Moiety: The carboxylic acid group can render the compound and its solutions corrosive. While the exact pH of waste solutions will vary, they could potentially meet the EPA's characteristic for corrosive waste (D002) if the pH is ≤ 2 or ≥ 12.5.[5]
Applicable Regulations: Under RCRA, waste containing chlorinated organic compounds is typically considered hazardous.[3] The EPA designates certain wastes from manufacturing and industrial processes as "F-listed," which includes spent halogenated solvents.[7][8] While this compound may not be used as a solvent, any waste generated from its use in research or development must be disposed of through a licensed hazardous waste treatment and disposal facility.[3]
| Anticipated Hazard Profile | Basis for Classification | GHS Hazard Statements (Inferred from Analogs) |
| Skin Irritation | Based on data for 6-Chloronicotinic acid.[6] | H315: Causes skin irritation.[6] |
| Eye Irritation | Based on data for 6-Chloronicotinic acid.[6] | H319: Causes serious eye irritation.[6] |
| Respiratory Irritation | Based on data for 6-Chloronicotinic acid.[6] | H335: May cause respiratory irritation.[6] |
| Aquatic Toxicity | Chlorinated aromatic compounds are often toxic to aquatic life.[1] | H400/H412: Potentially toxic to aquatic life with long-lasting effects.[9] |
| Corrosivity | Potential due to the carboxylic acid functional group.[5] | May meet criteria for EPA Hazardous Waste No. D002.[5] |
Pre-Disposal Safety: Engineering Controls and PPE
Prior to handling the compound or its waste, establishing a safe work environment is paramount. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).
Engineering Controls: All handling of this compound, including weighing, dissolution, and waste collection, must be performed inside a certified chemical fume hood.[1] This is the primary method to minimize inhalation exposure.
Personal Protective Equipment (PPE): The following PPE is mandatory when handling the compound and its waste products.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemical-resistant gloves. | To prevent skin contact and irritation.[1][10] Contaminated gloves must be disposed of as hazardous waste. |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[11] | To protect against splashes and eye irritation.[6] |
| Skin and Body | A buttoned lab coat. A chemical-resistant apron is recommended for larger quantities.[1] | To protect skin and clothing from contamination. Contaminated clothing must be removed immediately.[9][12] |
| Respiratory | Not required if work is conducted within a certified fume hood.[1] | In case of fume hood failure or a large spill, a full-face respirator may be necessary.[11] |
Step-by-Step Waste Collection and Segregation Protocol
Proper segregation at the point of generation is the most critical step in the disposal process. Mixing chlorinated (halogenated) waste with non-chlorinated waste is a common and costly error, as it complicates the final disposal process.
Protocol:
-
Obtain Designated Waste Containers: Contact your institution's Environmental Health & Safety (EHS) department to obtain properly labeled hazardous waste containers. You will need separate containers for solid and liquid waste.
-
Labeling: Immediately label the containers "Hazardous Waste," and list all chemical constituents, including "this compound" and any solvents used.
-
Solid Waste Collection:
-
Place all contaminated solid materials directly into the designated solid waste container.
-
This includes: unused or expired pure compound, contaminated gloves, weigh boats, paper towels, and silica gel from chromatography.
-
-
Liquid Waste Collection:
-
Carefully pour all liquid waste containing the compound into the designated "Halogenated Organic Liquid Waste" container.
-
This includes: reaction mother liquors, solutions, and solvent rinses (e.g., from acetone, dichloromethane, methanol).
-
Crucially, do NOT mix this waste stream with non-halogenated waste.
-
-
Container Management:
-
Keep waste containers securely closed at all times, except when adding waste.
-
Store the containers in a designated and properly placarded satellite accumulation area within the laboratory.
-
Do not overfill containers. Leave at least 10% headspace to allow for expansion.
-
Caption: Waste Segregation Decision Workflow.
Spill and Emergency Procedures
In the event of an accidental release, prompt and correct action is essential to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or produces significant vapors.
-
Don PPE: Before attempting any cleanup, don the full PPE detailed in Section 2.[1]
-
Containment: For liquid spills, contain the spill by creating a dike around it with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels for initial containment.
-
Cleanup:
-
Decontamination: Thoroughly decontaminate the spill area with an appropriate solvent, followed by soap and water.[1] All decontamination materials must also be disposed of as hazardous waste.
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[1][12] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Final Disposal Logistics and Workflow
The final disposal of the collected hazardous waste is a regulated process managed by your institution's EHS department in partnership with a licensed disposal contractor.
Procedure:
-
Request Pickup: Once your waste container is nearly full, submit a hazardous waste pickup request to your EHS department through your institution's designated system.
-
EHS Collection: EHS professionals will collect the sealed and properly labeled container from your laboratory's satellite accumulation area.
-
Consolidation and Transport: The waste is transported to a central accumulation facility, where it is consolidated with other similar hazardous waste. A certified hazardous waste hauler then transports the waste off-site.[3]
-
Final Treatment: The preferred and most environmentally sound disposal method for chlorinated organic waste is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[3] This process destroys the organic molecule, preventing its release into the environment. Landfilling is not an acceptable disposal method.[3]
Caption: Overall Disposal Workflow from Lab to Final Destruction.
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A Senior Application Scientist's Guide to Handling 6-(3-Tert-butylphenoxy)-5-chloronicotinic acid: From Hazard Assessment to Disposal
This guide provides essential safety and handling protocols for 6-(3-Tert-butylphenoxy)-5-chloronicotinic acid. As no specific Safety Data Sheet (SDS) is publicly available for this compound, this document is built upon a comprehensive hazard assessment of its structural analogues and constituent functional groups. The recommendations herein are designed to empower researchers, scientists, and drug development professionals with a robust framework for safe laboratory operations.
Hazard Assessment: A Structurally-Informed Approach
Understanding the potential risks of a novel compound begins with analyzing its structure. This compound is a complex molecule, and its hazard profile is a composite of its core and substituents.
-
Chlorinated Aromatic System : The presence of a chlorine atom on the pyridine ring places this compound in the category of halogenated organic compounds. Such compounds require specific disposal procedures to prevent environmental contamination.[1][2] Halogenated hydrocarbons should be collected in designated "Halogenated Organic Waste" containers.[2]
-
Nicotinic Acid Core : The base structure, nicotinic acid (or pyridine-3-carboxylic acid), and its simple chlorinated analogues are known irritants.[3] For instance, 6-chloronicotinic acid and 2-phenoxynicotinic acid are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[4][5][6]
-
Phenoxy Moiety : This functional group, while generally stable, contributes to the overall lipophilicity of the molecule, potentially affecting its absorption characteristics.
-
Tert-butyl Group : This bulky alkyl group primarily influences the compound's physical properties, such as solubility and melting point.
Based on these analogues, it is prudent to handle this compound as a substance that is, at a minimum, a skin irritant, a serious eye irritant, and a potential respiratory irritant .[5][6] All handling procedures must be designed to prevent direct contact, inhalation, and ingestion.[3]
The Hierarchy of Controls: Safety Beyond PPE
Personal Protective Equipment (PPE) is the final and essential barrier between a researcher and a chemical hazard. However, it should always be used in conjunction with a broader safety strategy known as the Hierarchy of Controls. This framework prioritizes more effective, systemic controls to minimize risk at the source.
Caption: The Hierarchy of Controls prioritizes safety measures.
For this compound, Engineering Controls are paramount. All manipulations, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood to prevent inhalation of dusts or mists.[2] Administrative Controls , such as establishing Standard Operating Procedures (SOPs) and ensuring all personnel are trained, are equally critical.
Personal Protective Equipment (PPE) Protocol
The selection of PPE depends on the specific task and the associated risk of exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Laboratory Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Solid Handling | Safety glasses with side shields (ANSI Z87.1 certified).[7] | Disposable nitrile gloves.[7] | Flame-resistant lab coat, fully buttoned.[8] | Not required if performed in a fume hood. |
| Solution Preparation | Chemical splash goggles.[8] | Disposable nitrile gloves.[7] | Flame-resistant lab coat, fully buttoned.[8] | Not required if performed in a fume hood. |
| Reaction & Workup | Chemical splash goggles and a face shield worn over the goggles.[8] | Double-gloving with nitrile or neoprene gloves. Consult manufacturer resistance guides for specific solvents.[9] | Flame-resistant lab coat. Consider a chemical-resistant apron.[9] | Not required if performed in a fume hood. In case of ventilation failure, an organic vapor respirator may be necessary.[9] |
| Large-Scale Operations (>1 L) | Chemical splash goggles and a face shield.[8] | Heavy-duty chemically resistant outer gloves (e.g., neoprene, butyl) over inner nitrile gloves.[10] | Chemical-resistant suit or apron over a flame-resistant lab coat.[11] | Required if there is any risk of aerosol generation outside of containment.[11] |
| Spill Cleanup | Chemical splash goggles and a face shield.[8] | Heavy-duty chemically resistant gloves (e.g., neoprene, butyl).[10] | Chemical-resistant suit or apron.[11] | Air-purifying respirator with organic vapor cartridges.[11] |
Standard Operating Procedures
Adherence to standardized procedures is critical for ensuring consistent safety.
PPE Donning and Doffing Workflow
Incorrectly removing PPE can lead to exposure. Follow this sequence to minimize risk.
Caption: Proper PPE donning and doffing sequence.
Small-Scale Spill Protocol
For spills of less than 100 mL of solution or a few grams of solid inside a fume hood:
-
Alert personnel in the immediate area.
-
Contain the spill with an appropriate absorbent material (e.g., sand, diatomaceous earth).[1] Do not use paper towels for large quantities of liquid.
-
Neutralize if the material is in an acidic solution. Use a weak base like sodium bicarbonate.
-
Collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials, including gloves and wipes, as halogenated organic waste.[2]
Decontamination and Disposal Plan
Proper waste management is a critical component of laboratory safety and environmental responsibility.
-
Chemical Waste : All solid waste and solutions containing this compound must be collected in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.[2] Water-immiscible organic liquids, such as chlorinated compounds, must not be disposed of down the sink.[1]
-
Contaminated PPE : Disposable gloves, bench paper, and other contaminated materials must be placed in a sealed bag and disposed of in the solid halogenated waste stream.
-
Disposal Vendor : The ultimate disposal of chemical waste must be handled by an approved disposal company.[12] Ensure that all waste containers are properly labeled to facilitate correct handling by waste management personnel.[2][13] Highly chlorinated organic residues are often toxic, non-biodegradable, and can contaminate water sources if not disposed of properly.[14]
By implementing this comprehensive safety framework, researchers can confidently and safely handle this compound, ensuring personal safety and environmental stewardship.
References
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Laboratory chemical waste . Water Corporation. [Link]
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Process for Disposal of Chlorinated Organic Residues . Environmental Science & Technology. [Link]
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Safe Laboratory Practices: Handling and Disposing of Organic Substances . HSC Chemistry. [Link]
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Treatment and disposal of chemical wastes in daily laboratory work . University of Wuppertal. [Link]
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Management of Waste . Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]
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6-Chloronicotinic acid | C6H4ClNO2 . PubChem. [Link]
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Chemical Safety: Personal Protective Equipment . University of California, Santa Cruz. [Link]
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How to Choose PPE for Chemical Work . Zoro. [Link]
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Discover the Various Types of PPE for Optimal Chemical Safety . Aliathon. [Link]
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Personal Protective Equipment in Chemistry . Dartmouth College Environmental Health and Safety. [Link]
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Personal Protective Equipment . University of Florida Environmental Health & Safety. [Link]
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2-Phenoxynicotinic acid | C12H9NO3 . PubChem. [Link]
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Methods to Produce Nicotinic Acid with Potential Industrial Applications . PMC - NIH. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
